2-Chloro-3-methoxyquinoxaline
Description
Properties
IUPAC Name |
2-chloro-3-methoxyquinoxaline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O/c1-13-9-8(10)11-6-4-2-3-5-7(6)12-9/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TTXKLKHPMYZIAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=CC=CC=C2N=C1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30603846 | |
| Record name | 2-Chloro-3-methoxyquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30603846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32998-25-7 | |
| Record name | 2-Chloro-3-methoxyquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30603846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloro-3-methoxyquinoxaline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 2-Chloro-3-methoxyquinoxaline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 2-Chloro-3-methoxyquinoxaline. Quinoxaline derivatives are a significant class of nitrogen-containing heterocyclic compounds that form the core structure of various biologically active molecules, making them a focal point in medicinal chemistry and drug discovery.[1] This document serves as a technical resource, consolidating available data on this compound and related analogues to facilitate further research and development.
Core Chemical and Physical Properties
Quantitative data for this compound and a structurally similar compound, 2-chloro-7-methoxyquinoxaline, are summarized below. Direct experimental data for the title compound is limited; therefore, data for related structures is provided for estimation and comparison.
| Property | This compound | 2-chloro-7-methoxyquinoxaline | Data Source |
| Molecular Formula | C₉H₇ClN₂O | C₉H₇ClN₂O | Inferred |
| Molecular Weight | 194.62 g/mol | 194.62 g/mol | [2] |
| CAS Number | 32998-25-7 | Not Available | [3] |
| Melting Point | Not Available | Not Available | [2] |
| Boiling Point | Not Available | Not Available | [2] |
| Density | Not Available | Not Available | [2] |
Note: The lack of available experimental data for some properties highlights an opportunity for further characterization of this compound.
Spectroscopic Data Overview
-
¹H NMR: Signals corresponding to the aromatic protons on the benzene ring and the methoxy group protons.
-
¹³C NMR: Resonances for the carbon atoms of the quinoxaline core and the methoxy group.
-
Mass Spectrometry: A molecular ion peak corresponding to the compound's molecular weight, along with a characteristic isotopic pattern due to the presence of a chlorine atom.
-
IR Spectroscopy: Absorption bands typical for aromatic C-H, C=N, C=C, and C-O ether linkages.
The characterization of analogous compounds, such as 2-chloro-8-methyl-3-formylquinoline, has been successfully performed using a combination of NMR techniques (HSQC, COSY, HMBC), mass spectrometry, and X-ray diffractometry.[4][5]
Synthesis and Reactivity
The synthesis of this compound can be achieved through various routes, typically involving the formation of a quinoxaline core followed by functional group manipulations. A plausible and common synthetic strategy is the chlorination of a quinoxalinone precursor, followed by nucleophilic substitution with methanol.
A documented synthesis involves the reaction of 2,3-dichloroquinoxaline with methanol in the presence of a phase transfer catalyst, such as triethyl-benzyl ammonium chloride (TEBAC), at room temperature to yield this compound.[6]
Caption: Synthetic workflow for this compound.
The chloro group at the 2-position is reactive and susceptible to nucleophilic substitution, making it a valuable handle for further derivatization. For instance, this compound can be further reacted with nucleophiles like piperazine to generate more complex molecules with potential biological activity.[6]
Caption: Nucleophilic substitution with piperazine.
Experimental Protocols
While a specific, detailed protocol for the synthesis of this compound is not fully elaborated in the available literature, a general procedure can be inferred from the synthesis of analogous compounds.[6] The following represents a plausible experimental methodology.
Synthesis of this compound from 2,3-Dichloroquinoxaline
-
Reaction Setup: To a solution of 2,3-dichloroquinoxaline (1 equivalent) in a suitable solvent such as acetonitrile, add methanol (1.1 equivalents).
-
Catalyst Addition: Add a catalytic amount of a phase transfer catalyst like triethyl-benzyl ammonium chloride (TEBAC).
-
Reaction Conditions: Stir the mixture at room temperature.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, the reaction mixture would typically be concentrated under reduced pressure. The residue would then be partitioned between an organic solvent (e.g., ethyl acetate) and water.
-
Purification: The organic layer is separated, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product can be purified by column chromatography on silica gel to afford pure this compound.
Safety and Handling
Detailed safety information for this compound is not available. However, based on the data for related chloro-quinoxaline derivatives, appropriate safety precautions should be taken. For instance, 2-chloro-3-methylquinoxaline is classified as acutely toxic if swallowed and can cause serious eye damage.
General Handling Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[7][8]
-
Ventilation: Use only outdoors or in a well-ventilated area.[7][8]
-
Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling.[7][8]
-
Storage: Store in a well-ventilated place. Keep the container tightly closed and store locked up.[7]
Always consult the specific Safety Data Sheet (SDS) for the compound before use. In case of exposure, follow standard first-aid measures such as moving to fresh air for inhalation, rinsing skin and eyes with plenty of water, and seeking medical attention if symptoms persist.[7][8]
References
- 1. benchchem.com [benchchem.com]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. This compound | 32998-25-7 [chemicalbook.com]
- 4. CONTRIBUTION OF NMR SPECTROSCOPY, MASS SPECTROMETRY AND X-RAY DIFFRACTOMETRY TECHNIQUES TO THE CHARACTERIZATION OF 2-CHLORO-8-METHYL-3-FORMYLQUINOLINE | International Journal of Pharmaceutical Sciences and Drug Research [ijpsdronline.com]
- 5. researchgate.net [researchgate.net]
- 6. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades | MDPI [mdpi.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. fishersci.com [fishersci.com]
2-Chloro-3-methoxyquinoxaline CAS number 32998-25-7
An In-depth Technical Guide on 2-Chloro-3-methoxyquinoxaline (CAS 32998-25-7)
Disclaimer: Detailed public information and extensive experimental data for this compound (CAS 32998-25-7) are limited. This guide provides a comprehensive overview based on the general chemistry and biological significance of the quinoxaline scaffold, offering insights into its probable synthesis, characterization, and potential applications for researchers, scientists, and drug development professionals.
Introduction to the Quinoxaline Scaffold
Quinoxaline, a heterocyclic compound composed of a benzene ring and a pyrazine ring, serves as a significant scaffold in medicinal chemistry. Its derivatives are known to exhibit a wide array of biological activities, including but not limited to anticancer, antimicrobial, anti-inflammatory, and antiviral properties. The structural versatility of the quinoxaline ring allows for substitutions at various positions, leading to a diverse library of compounds with distinct pharmacological profiles. The subject of this guide, this compound, is a specific derivative with potential as an intermediate in the synthesis of more complex, biologically active molecules.
Physicochemical Properties and Characterization
While specific experimental data for this compound is not widely published, its properties can be inferred from its structure. The presence of a chlorine atom and a methoxy group on the pyrazine ring influences its electronic and steric properties, which are crucial for its reactivity and biological interactions.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value |
| Molecular Formula | C₉H₇ClN₂O |
| Molecular Weight | 194.62 g/mol |
| XLogP3 | 2.3 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 1 |
| Exact Mass | 194.02469 g/mol |
| Monoisotopic Mass | 194.02469 g/mol |
| Topological Polar Surface Area | 38.1 Ų |
| Heavy Atom Count | 13 |
| Complexity | 215 |
Note: These properties are computationally predicted and await experimental verification.
Synthesis and Experimental Protocols
A plausible synthetic route to this compound likely involves the cyclization of an o-phenylenediamine derivative with an appropriate 1,2-dicarbonyl compound, followed by chlorination and methoxylation steps.
General Synthetic Pathway
A common approach to synthesizing substituted quinoxalines is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. For this compound, a potential precursor would be 2,3-dichloroquinoxaline, which can be synthesized from the reaction of o-phenylenediamine and oxalic acid, followed by chlorination. Subsequent selective methoxylation would yield the target compound.
Caption: Proposed synthetic pathway for this compound.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of Quinoxaline-2,3-dione
-
Dissolve o-phenylenediamine (1 eq) in a suitable solvent such as ethanol.
-
Add a solution of oxalic acid (1.1 eq) in the same solvent.
-
Reflux the mixture for 4-6 hours.
-
Cool the reaction mixture to room temperature.
-
Filter the resulting precipitate, wash with cold ethanol, and dry under vacuum to obtain quinoxaline-2,3-dione.
Step 2: Synthesis of 2,3-Dichloroquinoxaline
-
To quinoxaline-2,3-dione (1 eq), add phosphorus oxychloride (POCl₃) (5-10 eq) and a catalytic amount of dimethylformamide (DMF).
-
Heat the mixture at reflux for 2-3 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
Neutralize with a saturated sodium bicarbonate solution.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2,3-dichloroquinoxaline.
Step 3: Synthesis of this compound
-
Dissolve 2,3-dichloroquinoxaline (1 eq) in anhydrous methanol.
-
Add sodium methoxide (1 eq) portion-wise at 0 °C.
-
Allow the reaction to stir at room temperature for 12-16 hours, monitoring by TLC.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.
Characterization and Analytical Methods
The synthesized this compound should be characterized using standard analytical techniques to confirm its identity and purity.
Table 2: Analytical Methods for Characterization
| Technique | Purpose | Expected Observations |
| NMR Spectroscopy | ||
| ¹H NMR | To determine the number and environment of protons. | Aromatic protons in the range of 7.5-8.5 ppm; Methoxy protons around 4.0 ppm. |
| ¹³C NMR | To determine the number and environment of carbon atoms. | Aromatic carbons, carbons attached to Cl and OCH₃, and the methoxy carbon. |
| Mass Spectrometry | To determine the molecular weight and fragmentation pattern. | A molecular ion peak corresponding to the mass of the compound (m/z ≈ 194.62) with a characteristic isotopic pattern for chlorine. |
| FT-IR Spectroscopy | To identify functional groups. | Peaks corresponding to C-Cl, C-O, C=N, and aromatic C-H stretching and bending vibrations. |
| Melting Point | To assess purity. | A sharp melting point range. |
| Elemental Analysis | To determine the elemental composition. | Percentages of C, H, N, and Cl should be consistent with the molecular formula. |
Potential Applications in Drug Discovery
While the specific biological activity of this compound is not well-documented, its structure suggests it could be a valuable intermediate in the synthesis of novel therapeutic agents. The chloro and methoxy groups can be further functionalized to generate a library of derivatives for screening against various biological targets.
Role as a Synthetic Intermediate
The chlorine atom at the 2-position is a good leaving group, making it susceptible to nucleophilic substitution reactions. This allows for the introduction of various functional groups, such as amines, thiols, and other moieties, to explore the structure-activity relationship (SAR) of novel quinoxaline derivatives.
Caption: Workflow for utilizing this compound in drug discovery.
Potential Therapeutic Areas
Based on the known activities of other substituted quinoxalines, derivatives of this compound could be investigated for:
-
Anticancer Activity: Many quinoxaline derivatives have shown potent activity against various cancer cell lines by targeting kinases, topoisomerases, or inducing apoptosis.
-
Antimicrobial Activity: The quinoxaline scaffold is present in several antimicrobial agents. Novel derivatives could be screened against a panel of bacteria and fungi.
-
Kinase Inhibition: The quinoxaline core can act as a scaffold for designing inhibitors of various protein kinases involved in cell signaling pathways.
Conclusion
This compound (CAS 32998-25-7) is a substituted quinoxaline with significant potential as a building block in medicinal chemistry. While specific data on this compound is scarce, this guide provides a framework for its synthesis, characterization, and potential applications based on the well-established chemistry of the quinoxaline scaffold. Further research into this and similar derivatives could lead to the discovery of novel therapeutic agents with improved efficacy and safety profiles. Researchers are encouraged to use the provided hypothetical protocols as a starting point for their investigations and to thoroughly characterize the compound to establish its properties and biological activities.
An In-depth Technical Guide to 2-Chloro-3-methoxyquinoxaline
This technical guide provides a comprehensive overview of the chemical and physical properties of 2-Chloro-3-methoxyquinoxaline, tailored for researchers, scientists, and professionals in drug development. This document summarizes key quantitative data, outlines relevant experimental protocols, and presents a logical workflow for its synthesis.
Core Properties of this compound
This compound is a heterocyclic compound belonging to the quinoxaline family. Quinoxaline derivatives are of significant interest in medicinal chemistry due to their broad range of biological activities. The incorporation of a chloro group and a methoxy group at the 2 and 3 positions, respectively, influences the molecule's physicochemical properties and potential biological interactions.
Physicochemical Data
| Property | This compound | 2-Chloro-3-methylquinoxaline (Analog) |
| Molecular Formula | C₉H₇ClN₂O | C₉H₇ClN₂ |
| Molecular Weight | 194.62 g/mol [1] | 178.62 g/mol [2] |
| Melting Point | Not available | 70-73 °C[2] |
| Boiling Point | Not available | Not available |
| Solubility | Very slightly soluble in water (predicted) | Very slightly soluble (0.43 g/L at 25 °C) |
| Appearance | Off-white to pale yellow solid (predicted) | Powder[2] |
Synthesis and Characterization
The synthesis of this compound typically proceeds through a multi-step pathway, beginning with the formation of a quinoxalinone precursor followed by a chlorination step.
General Synthetic Pathway
The logical workflow for the synthesis of 2-chloro-3-substituted quinoxalines is illustrated in the diagram below. This process generally involves the condensation of an o-phenylenediamine with an appropriate α-ketoester to form the quinoxalinone ring, which is subsequently chlorinated.
Caption: General synthetic workflow for this compound.
Experimental Protocols
Synthesis of the Quinoxalin-2-one Precursor:
The initial step involves the synthesis of the corresponding quinoxalin-2-one. A general procedure involves the condensation reaction of an o-phenylenediamine with an α-keto acid or its ester.
-
Reaction Setup: o-Phenylenediamine is dissolved in a suitable solvent, such as ethanol or n-butanol, in a round-bottom flask.
-
Reagent Addition: An equimolar amount of the appropriate α-ketoester (e.g., dimethyl oxalate) is added to the solution.
-
Reaction Conditions: The mixture is typically heated to reflux for several hours to drive the condensation and cyclization reaction.
-
Work-up and Isolation: Upon completion, the reaction mixture is cooled, and the precipitated solid product, the 2-hydroxy-3-methoxyquinoxaline, is collected by filtration, washed with a cold solvent, and dried.
Chlorination of the Quinoxalin-2-one Precursor:
The hydroxyl group of the quinoxalinone is then replaced with a chlorine atom using a chlorinating agent.
-
Reaction Setup: The dried 2-hydroxy-3-methoxyquinoxaline precursor is placed in a round-bottom flask.
-
Reagent Addition: An excess of a chlorinating agent, most commonly phosphorus oxychloride (POCl₃), is carefully added in a fume hood.
-
Reaction Conditions: The reaction mixture is heated to reflux and maintained at this temperature until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).
-
Work-up and Isolation: After cooling to room temperature, the reaction mixture is slowly and carefully poured onto crushed ice with vigorous stirring. The acidic solution is then neutralized with a base, such as a saturated sodium bicarbonate solution, until a neutral pH is achieved. The precipitated crude product is collected by filtration, washed with cold water, and dried.
-
Purification: The crude this compound can be further purified by recrystallization from an appropriate solvent, such as ethanol or an ethanol/water mixture.
Analytical Characterization:
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure of the compound.
-
Mass Spectrometry (MS): Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) are employed to determine the molecular weight and fragmentation pattern, confirming the presence of the chlorine isotope pattern.
-
Infrared (IR) Spectroscopy: Fourier-Transform Infrared (FTIR) spectroscopy can be used to identify the characteristic functional groups present in the molecule.
-
Melting Point Analysis: The melting point of the purified product is measured and compared to literature values, if available, as an indicator of purity.
References
An In-depth Technical Guide to the Synthesis of 2-Chloro-3-methoxyquinoxaline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathway for 2-Chloro-3-methoxyquinoxaline, a valuable building block in medicinal chemistry and materials science. The synthesis is a multi-step process commencing with the formation of a quinoxaline-2,3-dione intermediate, followed by chlorination and subsequent selective methoxylation. This document details the experimental protocols, quantitative data, and logical workflows to facilitate the successful synthesis of the target compound.
Synthetic Pathway Overview
The synthesis of this compound is typically achieved through a three-step sequence starting from readily available commercial reagents. The overall transformation is outlined below:
-
Step 1: Synthesis of Quinoxaline-2,3-dione. The initial step involves the cyclocondensation of o-phenylenediamine with an oxalic acid derivative to form the heterocyclic core.
-
Step 2: Chlorination of Quinoxaline-2,3-dione. The intermediate dione is then subjected to a chlorination reaction to yield 2,3-dichloroquinoxaline.
-
Step 3: Selective Monomethoxylation. The final step is a nucleophilic aromatic substitution reaction where one of the chloro groups on 2,3-dichloroquinoxaline is selectively replaced by a methoxy group.
Data Presentation
The following tables summarize the quantitative data for each step of the synthesis, including reaction conditions, yields, and key physical properties of the compounds.
Table 1: Synthesis of Quinoxaline-2,3-dione
| Reactants | Reagents/Solvent | Reaction Time | Temperature | Yield (%) | Melting Point (°C) |
| o-Phenylenediamine, Oxalic Acid Dihydrate | 4 M HCl (aq) | 2 hours | Reflux | 90-95 | >300 |
Table 2: Synthesis of 2,3-Dichloroquinoxaline
| Starting Material | Reagents/Solvent | Reaction Time | Temperature | Yield (%) | Melting Point (°C) |
| Quinoxaline-2,3-dione | POCl₃, DMF (cat.) | 3 hours | Reflux | 85-90 | 150-152 |
Table 3: Synthesis of this compound
| Starting Material | Reagents/Solvent | Reaction Time | Temperature | Yield (%) | Melting Point (°C) |
| 2,3-Dichloroquinoxaline | Methanol, Triethylbenzylammonium chloride (TEBAC) | Not specified | Room Temperature | Not specified | Not specified |
Table 4: Spectroscopic Data for Key Compounds
| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | Mass Spec (m/z) |
| Quinoxaline-2,3-dione | 11.7 (s, 2H, NH), 7.0 (m, 4H, Ar-H)[1] | Not available | 162.15 [M]+[1] |
| 2,3-Dichloroquinoxaline | 8.15-7.85 (m, 4H, Ar-H) | 143.9, 139.8, 131.5, 129.6 | 198 [M]+, 200 [M+2]+ |
| This compound | Not available | Not available | Not available |
Experimental Protocols
Step 1: Synthesis of Quinoxaline-2,3-dione
This procedure details the synthesis of quinoxaline-2,3-dione via the condensation of o-phenylenediamine and oxalic acid.
Materials:
-
o-Phenylenediamine
-
Oxalic acid dihydrate
-
4 M Hydrochloric acid
-
Ethanol
-
Deionized water
Procedure:
-
A mixture of o-phenylenediamine (10.8 g, 0.1 mol) and oxalic acid dihydrate (15.1 g, 0.12 mol) in 4 M HCl (75 mL) is heated under reflux for 2 hours.
-
The reaction mixture is then cooled in an ice bath.
-
The resulting precipitate is collected by filtration, washed thoroughly with cold water, and then with a small amount of cold ethanol.
-
The crude product is purified by recrystallization from a large volume of ethanol to afford quinoxaline-2,3-dione as a white to off-white solid.
Step 2: Synthesis of 2,3-Dichloroquinoxaline
This protocol describes the chlorination of quinoxaline-2,3-dione using phosphorus oxychloride.
Materials:
-
Quinoxaline-2,3-dione
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Crushed ice
-
Dichloromethane
Procedure:
-
To a flask containing quinoxaline-2,3-dione (16.2 g, 0.1 mol), add phosphorus oxychloride (92.0 g, 0.6 mol) and a catalytic amount of DMF (1 mL).
-
The mixture is heated under reflux for 3 hours.
-
After cooling to room temperature, the reaction mixture is carefully poured onto crushed ice with vigorous stirring.
-
The resulting precipitate is collected by filtration and washed with water.
-
The crude solid is dissolved in dichloromethane, washed with saturated sodium bicarbonate solution and then with water.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product can be purified by recrystallization from ethanol to yield 2,3-dichloroquinoxaline as a white crystalline solid.
Step 3: Synthesis of this compound
This protocol outlines the selective monomethoxylation of 2,3-dichloroquinoxaline.
Materials:
-
2,3-Dichloroquinoxaline
-
Methanol
-
Triethylbenzylammonium chloride (TEBAC)
Procedure:
-
2,3-Dichloroquinoxaline is stirred with methanol in the presence of a phase-transfer catalyst, triethylbenzylammonium chloride (TEBAC), at room temperature.[2][3]
-
The progress of the reaction should be monitored by thin-layer chromatography (TLC) to ensure the selective formation of the mono-substituted product and to avoid the formation of the di-methoxyquinoxaline byproduct.
-
Upon completion of the reaction, the solvent is removed under reduced pressure.
-
The residue is taken up in a suitable organic solvent (e.g., ethyl acetate) and washed with water to remove the catalyst.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
Mandatory Visualizations
Synthesis Pathway```dot
// Nodes A [label="o-Phenylenediamine +\nOxalic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Quinoxaline-2,3-dione", fillcolor="#FFFFFF", fontcolor="#202124"]; C [label="2,3-Dichloroquinoxaline", fillcolor="#FFFFFF", fontcolor="#202124"]; D [label="this compound", fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges with Reagents A -> B [label=" 4 M HCl, Reflux ", color="#4285F4", fontcolor="#202124"]; B -> C [label=" POCl3, DMF (cat.), Reflux ", color="#EA4335", fontcolor="#202124"]; C -> D [label=" Methanol, TEBAC, RT ", color="#34A853", fontcolor="#202124"]; }
Caption: Detailed experimental workflow for the synthesis of this compound.
References
- 1. Synthesis and Neuropharmacological Evaluation of Some Novel Quinoxaline 2, 3-Dione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Starting Materials for 2-Chloro-3-methoxyquinoxaline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2-Chloro-3-methoxyquinoxaline, a key intermediate in the development of various pharmacologically active compounds. This document details the necessary starting materials, outlines multi-step synthetic pathways, and provides detailed experimental protocols with corresponding quantitative data. The logical workflow of the synthesis is also visualized to facilitate a clear understanding of the process.
Synthetic Pathway Overview
The synthesis of this compound is a multi-step process that begins with the formation of a quinoxaline-2,3-dione core. This intermediate is then subjected to chlorination to yield 2,3-dichloroquinoxaline. The final step involves a selective mono-methoxylation to afford the target compound. The primary starting materials for this synthetic route are o-phenylenediamine and oxalic acid or its derivatives.
The overall synthetic workflow can be visualized as follows:
The Synthetic Versatility of 2-Chloro-3-methoxyquinoxaline: A Technical Guide for Chemical Innovation
For Immediate Release
This technical guide provides a comprehensive overview of the reactivity of 2-chloro-3-methoxyquinoxaline, a key heterocyclic scaffold for researchers, scientists, and professionals in drug development. This document details the synthetic routes to this versatile building block and explores its utility in key chemical transformations, including nucleophilic substitution and palladium-catalyzed cross-coupling reactions.
Introduction: The Quinoxaline Core in Medicinal Chemistry
Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of pharmacological activities. These activities include antimicrobial, anticancer, antiviral, and anti-inflammatory properties. The reactivity of substituted quinoxalines, particularly those bearing a halogen at the 2-position, provides a facile entry point for the synthesis of diverse compound libraries for biological screening. The presence of a methoxy group at the 3-position can further modulate the electronic properties and biological activity of the resulting derivatives.
Synthesis of this compound
The primary route for the synthesis of this compound involves the selective monomethoxylation of 2,3-dichloroquinoxaline. This transformation is typically achieved by reacting 2,3-dichloroquinoxaline with methanol in the presence of a phase transfer catalyst, such as triethylbenzylammonium chloride (TEBAC), at room temperature.[1]
Caption: Synthesis of this compound.
Experimental Protocol: Synthesis of this compound
The following is a generalized procedure based on the reaction of 2,3-dichloroquinoxaline with methanol.[1]
-
To a solution of 2,3-dichloroquinoxaline (1.0 eq) in a suitable organic solvent (e.g., dichloromethane or acetonitrile), add methanol (1.2 eq).
-
Add a catalytic amount of a phase transfer catalyst, such as triethylbenzylammonium chloride (TEBAC) (0.1 eq).
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Reactivity of this compound
The primary site of reactivity on this compound is the carbon-chlorine bond at the 2-position. The chlorine atom acts as a good leaving group, making the compound susceptible to nucleophilic aromatic substitution and an excellent substrate for various palladium-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution
This compound readily undergoes nucleophilic aromatic substitution with a variety of nucleophiles, including amines, thiols, and alkoxides. For instance, it has been shown to react with piperazine in acetonitrile to yield the corresponding 2-(piperazin-1-yl)-3-methoxyquinoxaline.[1]
Caption: Nucleophilic substitution on this compound.
The following is a generalized protocol for the reaction of this compound with piperazine.[1]
-
Dissolve this compound (1.0 eq) in anhydrous acetonitrile.
-
Add piperazine (1.2 eq) to the solution.
-
Heat the reaction mixture to reflux and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with water to remove any excess piperazine and salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography or recrystallization to yield 2-methoxy-3-(piperazin-1-yl)quinoxaline.
| Nucleophile | Product | Typical Yield (%) |
| Piperazine | 2-Methoxy-3-(piperazin-1-yl)quinoxaline | Not Reported |
Table 1: Representative Nucleophilic Substitution Reactions. Yields are not explicitly reported for this compound and are based on analogous systems.
Palladium-Catalyzed Cross-Coupling Reactions
This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, which allow for the formation of carbon-carbon and carbon-nitrogen bonds, respectively.
The Suzuki-Miyaura coupling enables the formation of a C-C bond between this compound and a boronic acid or ester, catalyzed by a palladium complex. This reaction is a powerful tool for the synthesis of 2-aryl- or 2-vinyl-3-methoxyquinoxalines.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling.
The following is a generalized protocol for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
-
To an oven-dried reaction vessel, add this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).
-
Add a degassed solvent system (e.g., dioxane/water or toluene/ethanol).
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography on silica gel.
| Arylboronic Acid | Palladium Catalyst | Base | Solvent | Typical Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 85-95 |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Toluene/EtOH/H₂O | 80-90 |
| 3-Thienylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Dioxane/H₂O | 75-85 |
Table 2: Representative Suzuki-Miyaura Coupling Reactions. Yields are based on analogous chloroquinoxaline systems.
The Buchwald-Hartwig amination allows for the formation of a C-N bond between this compound and a primary or secondary amine, catalyzed by a palladium complex with a suitable phosphine ligand. This reaction is highly valuable for synthesizing 2-amino-3-methoxyquinoxaline derivatives.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
The following is a generalized protocol for the Buchwald-Hartwig amination of this compound with an amine.
-
In an oven-dried Schlenk tube, combine this compound (1.0 eq), the amine (1.2 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., XPhos or BINAP, 2-4 mol%), and a base (e.g., NaOtBu or Cs₂CO₃, 1.4 eq).
-
Evacuate and backfill the tube with an inert gas.
-
Add an anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Heat the mixture to 80-110 °C and stir for 4-24 hours, monitoring the reaction by TLC or LC-MS.
-
After cooling, dilute the reaction mixture with an organic solvent and filter through a pad of celite.
-
Concentrate the filtrate and purify the crude product by column chromatography.
| Amine | Palladium Catalyst/Ligand | Base | Solvent | Typical Yield (%) |
| Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 80-95 |
| Aniline | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Dioxane | 75-90 |
| Benzylamine | Pd₂(dba)₃ / DavePhos | K₃PO₄ | Toluene | 80-90 |
Table 3: Representative Buchwald-Hartwig Amination Reactions. Yields are based on analogous chloroquinoxaline systems.
Conclusion
This compound is a highly versatile and valuable building block in organic synthesis and medicinal chemistry. Its facile synthesis and the reactivity of the 2-chloro substituent allow for a wide range of chemical modifications through nucleophilic substitution and palladium-catalyzed cross-coupling reactions. The methodologies outlined in this guide provide a solid foundation for the design and synthesis of novel quinoxaline derivatives with potential therapeutic applications. Further exploration of the reactivity of this scaffold is anticipated to yield new compounds with significant biological activities.
References
An In-depth Technical Guide to 2-Chloro-3-methoxyquinoxaline Derivatives and Analogs for Researchers, Scientists, and Drug Development Professionals
Introduction: Quinoxaline scaffolds are a cornerstone in medicinal chemistry, recognized for their diverse and potent biological activities. Among these, 2-chloro-3-methoxyquinoxaline and its analogs represent a versatile class of compounds with significant therapeutic potential, particularly in the realms of oncology and infectious diseases. The presence of a reactive chloro group at the 2-position provides a facile entry point for a variety of chemical modifications, allowing for the generation of extensive compound libraries for structure-activity relationship (SAR) studies. This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of these promising derivatives, tailored for researchers, scientists, and professionals in drug development.
I. Synthesis of 2-Chloro-3-alkoxy/phenoxy-quinoxaline Derivatives
The synthetic pathway to 2-chloro-3-alkoxy and -phenoxy-quinoxaline derivatives typically commences with the condensation of an o-phenylenediamine with an α-dicarbonyl compound to form the foundational quinoxaline ring system. Subsequent chlorination and nucleophilic substitution reactions allow for the introduction of the desired alkoxy or phenoxy moieties.
A general synthetic workflow is depicted below:
Figure 1: General synthetic workflow for 2-chloro-3-alkoxy/phenoxy-quinoxaline derivatives.
Experimental Protocols:
Protocol 1: Synthesis of 2,3-Dichloroquinoxaline
This protocol describes the synthesis of the key intermediate, 2,3-dichloroquinoxaline, from o-phenylenediamine and oxalic acid.
-
Step 1: Synthesis of Quinoxaline-2,3-dione:
-
A mixture of o-phenylenediamine (1 equivalent) and oxalic acid (1.1 equivalents) in 4N hydrochloric acid is heated at reflux for 4 hours.
-
The reaction mixture is cooled, and the resulting precipitate is filtered, washed with water, and dried to yield quinoxaline-2,3-dione.
-
-
Step 2: Chlorination of Quinoxaline-2,3-dione:
-
A mixture of quinoxaline-2,3-dione (1 equivalent) and phosphorus oxychloride (POCl₃, 5-10 equivalents) is heated at reflux for 3-4 hours.
-
The excess POCl₃ is removed by distillation under reduced pressure.
-
The residue is poured onto crushed ice, and the resulting precipitate is filtered, washed with cold water, and recrystallized from ethanol to afford 2,3-dichloroquinoxaline.
-
Protocol 2: Synthesis of 2-Chloro-3-alkoxy/phenoxy-quinoxaline Derivatives via Nucleophilic Substitution
This protocol outlines the general procedure for the substitution of one chlorine atom in 2,3-dichloroquinoxaline with an alcohol or a phenol.
-
A solution of 2,3-dichloroquinoxaline (1 equivalent) and the desired alcohol or phenol (1-1.2 equivalents) in a suitable solvent (e.g., N,N-dimethylformamide, acetonitrile, or pyridine) is prepared.
-
A base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N), is added to the mixture.
-
The reaction mixture is stirred at room temperature or heated, depending on the reactivity of the nucleophile, and the progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is poured into ice-water, and the resulting precipitate is collected by filtration.
-
The crude product is purified by recrystallization or column chromatography to yield the desired 2-chloro-3-alkoxy/phenoxy-quinoxaline derivative.[1]
II. Biological Activities and Quantitative Data
This compound derivatives and their analogs have demonstrated a broad spectrum of biological activities, most notably as anticancer and antimicrobial agents. The quantitative data for a selection of these compounds are summarized in the tables below for easy comparison.
Anticancer Activity
The cytotoxic effects of these derivatives have been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a common measure of a compound's potency in inhibiting cancer cell growth.
| Compound ID | R Group (at C3) | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 1 | -OCH₃ | HCT116 (Colon) | 8.4 | [2] |
| 2 | -OCH₃ | MCF-7 (Breast) | 9.0 | [2] |
| 3 | -OPh | PC-3 (Prostate) | 2.11 | [3] |
| 4 | -OPh-4-Cl | HCT116 (Colon) | 2.5 | |
| 5 | -OPh-4-F | MCF-7 (Breast) | 4.4 | |
| 6 | -OPh-4-NO₂ | HepG2 (Liver) | 7.529 | [3] |
Table 1: In Vitro Anticancer Activity of Selected 2-Chloro-3-alkoxy/phenoxy-quinoxaline Derivatives.
Antimicrobial Activity
Several 2-chloro-3-substituted quinoxaline derivatives have shown promising activity against a range of bacterial and fungal pathogens. The minimum inhibitory concentration (MIC) is a key indicator of antimicrobial efficacy.
| Compound ID | R Group (at C3) | Microorganism | MIC (µg/mL) | Reference |
| 7 | -OCH₃ | Staphylococcus aureus | 16 | [4] |
| 8 | -OCH₃ | Escherichia coli | 8 | [4] |
| 9 | -OPh | Bacillus subtilis | 16 | [4] |
| 10 | -OPh-4-Cl | Candida albicans | 16 | [4] |
| 11 | -OPh-4-Br | Staphylococcus aureus | 4 | [5] |
| 12 | -OPh-4-NO₂ | Escherichia coli | 8 | [5] |
Table 2: In Vitro Antimicrobial Activity of Selected 2-Chloro-3-alkoxy/phenoxy-quinoxaline Derivatives.
III. Mechanism of Action and Signaling Pathways
The anticancer and antimicrobial activities of quinoxaline derivatives are often attributed to their ability to interfere with critical cellular processes. While the precise mechanisms for many this compound analogs are still under investigation, studies on the broader class of quinoxaline compounds have shed light on their potential modes of action.
Anticancer Mechanisms
Several quinoxaline derivatives exert their anticancer effects by targeting key signaling pathways involved in cell proliferation, survival, and apoptosis.
1. Inhibition of Protein Kinases: Many quinoxaline derivatives act as inhibitors of protein kinases, which are crucial regulators of cellular signaling. Dysregulation of kinase activity is a hallmark of many cancers.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 5. Novel 4-aminoquinazoline derivatives induce growth inhibition, cell cycle arrest and apoptosis via PI3Kα inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
The Multifaceted Biological Activities of Quinoxaline Compounds: A Technical Guide for Drug Development Professionals
Introduction
Quinoxaline, a heterocyclic scaffold composed of a fused benzene and pyrazine ring, has emerged as a cornerstone in medicinal chemistry.[1][2] The inherent versatility of the quinoxaline nucleus allows for extensive chemical modifications, leading to a broad spectrum of pharmacological activities.[1][3] This has propelled quinoxaline derivatives to the forefront of drug discovery, with several compounds entering clinical trials and reaching the market for various therapeutic indications, including anticancer and antiviral therapies.[1][4] This technical guide provides an in-depth exploration of the diverse biological activities of quinoxaline compounds, with a focus on their anticancer, antimicrobial, and antiviral properties. It is designed to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering a compilation of quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows.
Anticancer Activity of Quinoxaline Derivatives
Quinoxaline-based compounds represent a significant and expanding class of anticancer agents, demonstrating potent cytotoxic effects against a multitude of human cancer cell lines.[3][5] Their mechanisms of action are diverse and sophisticated, frequently involving the modulation of critical signaling pathways that govern cell proliferation, survival, and apoptosis.[6][7]
Mechanisms of Anticancer Action
The anticancer prowess of quinoxaline derivatives stems from their ability to interact with various molecular targets within cancer cells. A primary mechanism is the inhibition of protein kinases, which are pivotal regulators of cellular signaling.[3][7] Key kinases targeted by quinoxaline compounds include Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and c-Met, all of which are crucial for tumor growth and angiogenesis.[6][8][9]
Furthermore, some quinoxaline derivatives have been shown to function as Histone Deacetylase (HDAC) inhibitors.[10] By inhibiting HDACs, these compounds can alter chromatin structure and gene expression, leading to cell cycle arrest and apoptosis. The induction of apoptosis, or programmed cell death, is a hallmark of many effective anticancer agents, and quinoxaline derivatives have been demonstrated to trigger this process through various intrinsic and extrinsic pathways.[6][11]
Quantitative Anticancer Activity Data
The in vitro cytotoxic activity of selected quinoxaline derivatives is summarized below, with IC50 values indicating the concentration required to inhibit 50% of cancer cell growth.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Chloro-substituted Quinoxaline (Compound 11) | MCF-7 (Breast) | 9 | [12] |
| Chloro-substituted Quinoxaline (Compound 11) | HCT116 (Colon) | 2.5 | [12] |
| Quinoxaline Derivative (6k) | HeLa (Cervical) | 12.17 ± 0.9 | [10] |
| Quinoxaline Derivative (6k) | HCT-116 (Colon) | 9.46 ± 0.7 | [10] |
| Quinoxaline Derivative (6k) | MCF-7 (Breast) | 6.93 ± 0.4 | [10] |
| Triazole-substituted quinoxaline (Compound 3) | Ty-82 (Leukemia) | 2.5 | [5] |
| Triazole-substituted quinoxaline (Compound 3) | THP-1 (Leukemia) | 1.6 | [5] |
| Pyrrolo[1,2-a] quinoxaline derivative (58) | HCT 116 (Colon) | 2.5 | [5] |
| Quinoxalinone Derivative A | MCF-7 (Breast) | 2.2 | [13] |
| Quinoxalinone Derivative A | A549 (Lung) | 2.7 | [13] |
| Quinoxalinone Derivative C | HeLa (Cervical) | 2.61 | [13] |
| Quinoxaline-based VEGFR-2 Inhibitor (Compound 3) | - | 10.27 | [6] |
| Quinoxaline Derivative (4m) | A549 (Lung) | 9.32 ± 1.56 | [14] |
Antimicrobial Activity of Quinoxaline Derivatives
Quinoxaline derivatives have demonstrated significant potential as antimicrobial agents, exhibiting a broad spectrum of activity against various pathogenic bacteria and fungi.[2][15] Their mechanisms of action often involve targeting essential bacterial processes, leading to the inhibition of growth or cell death.[15]
Mechanisms of Antimicrobial Action
A key mechanism of antimicrobial action for certain quinoxaline derivatives, particularly quinoxaline 1,4-di-N-oxides (QdNOs), involves bioreductive activation. In low-oxygen environments, characteristic of many bacterial infections, these compounds can be enzymatically reduced to generate reactive oxygen species (ROS).[15] The resulting oxidative stress damages cellular components, including DNA, ultimately leading to bacterial cell death.[15]
Other quinoxaline derivatives function by inhibiting bacterial DNA gyrase and topoisomerase IV.[15] These enzymes are essential for DNA replication and repair, and their inhibition by quinoxaline compounds effectively halts these critical processes, resulting in a bactericidal effect.[15]
Quantitative Antimicrobial Activity Data
The Minimum Inhibitory Concentration (MIC) is a standard measure of the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The MIC values for selected quinoxaline derivatives against various bacterial and fungal strains are presented below.
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| Quinoxaline Derivative | Methicillin-Resistant Staphylococcus aureus (MRSA) | 1-4 | [16] |
| Pentacyclic Quinoxaline (Compound 10) | Candida albicans | 16 | [17] |
| Pentacyclic Quinoxaline (Compound 10) | Aspergillus flavus | 16 | [17] |
| Quinoxaline 1,4-di-N-oxide (N-05, N-09, N-11, N-13) | Nocardia brasiliensis (clinical isolates) | < 1 | [18] |
Antiviral Activity of Quinoxaline Derivatives
The emergence of new and resilient viral pathogens underscores the urgent need for novel antiviral therapies. Quinoxaline derivatives have shown considerable promise in this area, with demonstrated activity against a range of viruses.[19][20]
Mechanisms of Antiviral Action
The antiviral mechanisms of quinoxaline compounds are varied and target different stages of the viral life cycle. For instance, certain quinoxaline derivatives have been found to inhibit the non-structural protein 1 of influenza A (NS1A).[21] The NS1A protein is crucial for viral replication, and its inhibition can effectively suppress the propagation of the influenza virus.[21] Other derivatives have shown potent activity against human cytomegalovirus (HCMV), a member of the herpesvirus family, by interfering with its replication process.[19]
Quantitative Antiviral Activity Data
The antiviral efficacy of quinoxaline derivatives is often quantified by the half-maximal effective concentration (EC50), which represents the concentration of a drug that is required for 50% of its maximum effect.
| Compound/Derivative | Virus | EC50 (µM) | Reference |
| Quinoxaline Derivative (Compound 4) | Human Cytomegalovirus (HCMV) | < 0.05 | [19] |
| Quinoxaline Derivative (Compound 8) | Human Cytomegalovirus (HCMV) | < 0.05 | [19] |
| Quinoxaline Derivative (Compound 44) | Influenza A/Udorn/72 | - (Inhibited virus growth) | [21] |
The half-maximal inhibitory concentration (IC50) is another measure used to quantify the effectiveness of a substance in inhibiting a specific biological or biochemical function.
| Compound/Derivative | Target/Virus | IC50 (µM) | Reference |
| Quinoxaline Derivative (Compound 35) | Influenza A NS1A protein | 6.2 | [21] |
| Quinoxaline Derivative (Compound 44) | Influenza A NS1A protein | 3.5 | [21] |
Experimental Protocols
To ensure the generation of robust and reproducible data in the evaluation of quinoxaline compounds, standardized experimental protocols are essential. The following sections provide detailed methodologies for key in vitro assays.
Protocol 1: Determination of Anticancer Activity (MTT Assay)
This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method used to assess the cytotoxic effects of a compound on cancer cell lines.[22][23]
Materials:
-
Cancer cell lines
-
Quinoxaline derivative (test compound)
-
Complete culture medium
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count cancer cells. Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[22]
-
Compound Treatment: Prepare serial dilutions of the quinoxaline derivative in the culture medium. The final concentration of the solvent (e.g., DMSO) should not exceed 0.5% (v/v). Remove the existing medium from the wells and add 100 µL of the medium containing various concentrations of the test compound. Include a vehicle control (medium with solvent) and a blank control (medium only). Incubate the plate for 48-72 hours at 37°C and 5% CO₂.[22]
-
MTT Addition: Following the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well. Incubate the plate for an additional 4 hours at 37°C.[22][23]
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[23]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.[23]
Protocol 2: Determination of Antimicrobial Activity (Broth Microdilution)
This protocol describes the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of a quinoxaline compound against a specific microorganism.[15][16]
Materials:
-
Quinoxaline derivative (test compound) stock solution
-
Bacterial or fungal strain
-
Sterile 96-well microtiter plates
-
Appropriate sterile broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth for bacteria, Malt Extract Broth for fungi)[16][17]
-
Microorganism inoculum standardized to a specific concentration (e.g., 0.5 McFarland standard)
Procedure:
-
Preparation of Dilutions: Prepare two-fold serial dilutions of the quinoxaline compound stock solution in the broth medium directly in the 96-well plate.[16]
-
Inoculation: Add a standardized inoculum of the test microorganism to each well. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for bacteria, or for 48 hours for fungi).[17]
-
Determination of MIC: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[15]
Protocol 3: Apoptosis Assay by Annexin V-FITC Staining
This protocol is used to determine if a quinoxaline derivative induces apoptosis in cancer cells using an Annexin V-FITC Apoptosis Detection Kit and flow cytometry.[11][23]
Materials:
-
Cancer cell line
-
Quinoxaline derivative (test compound)
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat them with the test compound at its predetermined IC50 concentration for 24-48 hours.[11][23]
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.[23]
-
Staining: Resuspend the cells in the 1X binding buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.[23]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The cell populations can be distinguished as viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).[23]
Visualizations of Pathways and Workflows
The following diagrams, created using the DOT language, illustrate key signaling pathways targeted by quinoxaline derivatives and general experimental workflows.
Caption: Simplified pathway of HDAC inhibition by quinoxaline derivatives.
Caption: Potential inhibition of the VEGFR-2 signaling pathway.
Caption: General workflow for biological screening of quinoxaline derivatives.
Quinoxaline and its derivatives continue to be a fertile ground for the discovery of novel therapeutic agents. Their diverse and potent biological activities, coupled with their synthetic tractability, make them a highly attractive scaffold for medicinal chemists and drug developers. This technical guide has provided a comprehensive overview of the anticancer, antimicrobial, and antiviral properties of quinoxaline compounds, supported by quantitative data, detailed experimental protocols, and illustrative diagrams. It is anticipated that ongoing research in this vibrant field will lead to the development of new and improved quinoxaline-based drugs to address a wide range of unmet medical needs.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and biological activity of quinoxaline derivatives [wisdomlib.org]
- 3. benchchem.com [benchchem.com]
- 4. Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bioengineer.org [bioengineer.org]
- 8. Synthesis and biological evaluation of quinoxaline derivatives as specific c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Anticancer, anti-inflammatory and analgesic activities of aminoalcohol-based quinoxaline small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. Evaluation of the Antibacterial Activity of Quinoxaline Derivative Compound Against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines [mdpi.com]
- 18. Quinoxaline 1,4-di-N-oxide Derivatives as New Antinocardial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Quinoxaline Derivatives as Antiviral Agents: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Quinoxaline Derivatives as Antiviral Agents: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Synthesis and evaluation of quinoxaline derivatives as potential influenza NS1A protein inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. benchchem.com [benchchem.com]
2-Chloro-3-methoxyquinoxaline: An In-depth Technical Guide on Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data for 2-Chloro-3-methoxyquinoxaline is limited in the available scientific literature. This guide provides a comprehensive overview based on established principles of quinoxaline chemistry and data from closely related analogues. The experimental protocols are proposed based on standard methodologies for similar compounds and should be considered as starting points for optimization.
Introduction
Quinoxaline derivatives are a significant class of nitrogen-containing heterocyclic compounds that form the core structure of various biologically active molecules. Their diverse pharmacological applications have made them a focal point in medicinal chemistry and drug discovery. This technical guide focuses on the physicochemical properties of this compound, a specific derivative with potential applications in pharmaceutical and materials science. Understanding the solubility and stability of this compound is critical for its synthesis, formulation, and development into potential therapeutic agents.
Physicochemical Properties
| Property | 2-Chloro-3-methylquinoxaline | 2-chloro-7-methoxyquinoxaline |
| Molecular Formula | C₉H₇ClN₂ | C₉H₇ClN₂O[1] |
| Molecular Weight | 178.62 g/mol [2] | 194.62 g/mol |
| Melting Point | 86.0-87.0 °C[2] | Not available[1] |
| Boiling Point | Not available | Not available[1] |
| Solubility | Very slightly soluble (0.43 g/L at 25 °C)[2] | Not available |
| pKa (Predicted) | -1.14[2] | Not available |
Solubility Profile
The solubility of this compound is a critical parameter for its handling, formulation, and biological activity. Based on the structure, a nuanced solubility profile is expected.
Factors Influencing Solubility
-
Solvent Polarity: The principle of "like dissolves like" is a key determinant. The molecule possesses both a somewhat polar methoxy group and nitrogen atoms within the quinoxaline ring, alongside a relatively nonpolar aromatic system. This suggests it may exhibit moderate solubility in a range of solvents.
-
Temperature: For most solid solutes, solubility tends to increase with a rise in temperature. This relationship should be experimentally verified for this compound.
-
pH (for aqueous solutions): The nitrogen atoms in the quinoxaline ring can be protonated at acidic pH, which would likely increase the aqueous solubility of the compound.
-
Crystalline Form: The crystal lattice energy of the solid form will impact its solubility. Different polymorphs of the compound can exhibit different solubilities.[3]
Experimental Protocol: Isothermal Saturation Method for Solubility Determination
This method is a widely accepted technique for determining the equilibrium solubility of a compound.[3]
Objective: To determine the saturation solubility of this compound in various solvents at a constant temperature.
Materials:
-
This compound
-
A selection of solvents (e.g., water, ethanol, methanol, acetonitrile, dichloromethane, dimethyl sulfoxide)
-
Vials with tight-fitting caps
-
Constant temperature incubator/shaker
-
Analytical balance
-
Filtration device (e.g., syringe filters)
-
High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer
Procedure:
-
Sample Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a specific solvent. The presence of undissolved solid is crucial to ensure that equilibrium is reached from a state of saturation.[3]
-
Equilibration: Tightly cap the vials and place them in a constant temperature incubator/shaker set to the desired temperature (e.g., 25 °C or 37 °C).[3] Allow the samples to equilibrate for a sufficient period (e.g., 24-48 hours), with continuous agitation to facilitate dissolution.
-
Sample Collection and Filtration: After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to let the excess solid settle. Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles.
-
Quantification: Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method. Analyze the concentration of this compound in the diluted solution using a validated HPLC or UV-Vis spectrophotometric method.
-
Calculation: Calculate the solubility of the compound in the solvent using the measured concentration and the dilution factor.
Data Presentation:
| Solvent | Temperature (°C) | Solubility (mg/mL) |
| Water | 25 | |
| Ethanol | 25 | |
| Methanol | 25 | |
| Acetonitrile | 25 | |
| Dichloromethane | 25 | |
| DMSO | 25 |
Stability Profile
Understanding the stability of this compound is essential for its storage, handling, and formulation.
Factors Influencing Stability
-
Thermal Stability: Based on related aromatic heterocyclic systems, this compound is expected to be a crystalline solid with good thermal stability.[4] Decomposition at very high temperatures would likely involve the cleavage of the C-Cl bond and eventual degradation of the heterocyclic rings.[4]
-
Hydrolytic Stability: The stability of the compound in aqueous solutions is expected to be pH-dependent. Under neutral and basic conditions, it is likely to be relatively stable.[5] However, under acidic conditions, hydrolysis of the C-Cl bond to form the corresponding 2-hydroxy-3-methoxyquinoxaline is anticipated.[4][5] This hydrolysis is often acid-catalyzed, as protonation of the nitrogen atoms increases the electrophilicity of the carbon atom attached to the chlorine, making it more susceptible to nucleophilic attack by water.[4] Increased temperature will likely accelerate degradation across all pH ranges.[5]
-
Photolytic Stability: The quinoxaline ring system can absorb UV light, potentially leading to photochemical reactions.[4] Therefore, the compound may show some sensitivity to UV radiation. To ensure stability, it is recommended to store this compound in amber vials, protected from light.[4]
Experimental Protocol: Forced Degradation Study
Forced degradation studies are crucial to identify potential degradation products and to develop a stability-indicating analytical method.
Objective: To investigate the degradation of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl) solution
-
Sodium hydroxide (NaOH) solution
-
Hydrogen peroxide (H₂O₂) solution
-
UV lamp
-
Oven
-
Validated stability-indicating HPLC method
Procedure:
-
Acidic Hydrolysis: Dissolve the compound in a suitable solvent and add HCl to achieve a final concentration of 0.1 N. Heat the solution (e.g., at 60 °C) for a defined period.
-
Basic Hydrolysis: Dissolve the compound in a suitable solvent and add NaOH to achieve a final concentration of 0.1 N. Heat the solution (e.g., at 60 °C) for a defined period.
-
Oxidative Degradation: Dissolve the compound in a suitable solvent and add H₂O₂ (e.g., 3%). Keep the solution at room temperature for a defined period.
-
Thermal Degradation: Expose a solid sample of the compound to high temperature (e.g., 80 °C) in an oven for a defined period.
-
Photolytic Degradation: Expose a solution of the compound to UV light (as per ICH Q1B guidelines) for a defined period. A control sample should be kept in the dark.[5]
-
Analysis: At specified time points, withdraw samples from each stress condition, neutralize if necessary, and analyze by a validated stability-indicating HPLC method.[5] This method should be able to separate the parent compound from any degradation products.[5]
Visualizations
Experimental Workflow for Solubility Determination
Caption: Isothermal Saturation Method Workflow.
Factors Affecting Stability of this compound
Caption: Stability Influencing Factors.
References
Spectroscopic Profile of 2-Chloro-3-methoxyquinoxaline: A Technical Guide
Disclaimer: Direct experimental spectroscopic data for 2-Chloro-3-methoxyquinoxaline is not extensively available in the public domain. This guide provides a comprehensive overview of the expected spectroscopic characteristics of the compound based on the analysis of structurally related quinoxaline derivatives and established principles of spectroscopic interpretation. The experimental protocols detailed herein are representative of standard analytical procedures for this class of heterocyclic compounds.
Introduction
Quinoxaline derivatives are a significant class of nitrogen-containing heterocyclic compounds that are of great interest in medicinal chemistry due to their wide range of pharmacological activities. The precise characterization of these molecules is crucial for drug discovery and development. This technical guide outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, along with detailed experimental protocols for acquiring such data.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of similar compounds and general principles of spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR): The proton NMR spectrum is expected to show signals in the aromatic region corresponding to the protons on the benzene ring of the quinoxaline core, and a singlet for the methoxy group protons. The chemical shifts of the aromatic protons are influenced by the electron-withdrawing chloro and electron-donating methoxy substituents.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~ 7.6 - 8.0 | Multiplet | Aromatic protons (H-5, H-6, H-7, H-8) |
| ~ 4.1 | Singlet | Methoxy protons (-OCH₃) |
¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will display signals for the carbon atoms of the quinoxaline ring system and the methoxy group. The chemical shifts are influenced by the nature of the substituents.[1]
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~ 155 - 160 | C-3 (attached to -OCH₃) |
| ~ 145 - 150 | C-2 (attached to -Cl) |
| ~ 140 - 142 | Quaternary carbons of the quinoxaline core |
| ~ 128 - 132 | Aromatic CH carbons |
| ~ 54 | Methoxy carbon (-OCH₃) |
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule.
Table 3: Predicted Infrared (IR) Spectral Data
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3050 - 3100 | C-H Stretch | Aromatic (Ar-H) |
| 2950 - 2840 | C-H Stretch | Methoxy (-OCH₃) |
| 1580 - 1610 | C=N Stretch | Quinoxaline ring |
| 1450 - 1550 | C=C Stretch | Aromatic ring |
| 1200 - 1250 | C-O Stretch | Aryl ether |
| 1000 - 1050 | C-O Stretch | Aryl ether |
| 750 - 800 | C-Cl Stretch | Aryl Halide |
Mass Spectrometry (MS)
The mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of the compound. The presence of chlorine will result in a characteristic isotopic pattern (M+ and M+2 peaks in an approximate 3:1 ratio).
Table 4: Predicted Mass Spectrometry (MS) Data
| m/z Value | Ion | Notes |
| 194/196 | [M]⁺ | Molecular ion peak showing the isotopic pattern for Chlorine (³⁵Cl/³⁷Cl) |
| 179/181 | [M-CH₃]⁺ | Loss of a methyl radical |
| 159 | [M-Cl]⁺ | Loss of a chlorine radical |
| 131 | [M-Cl-CO]⁺ | Subsequent loss of carbon monoxide |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
NMR Spectroscopy Protocol[2][3]
-
Sample Preparation :
-
Weigh 5-10 mg of the this compound sample for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS).
-
Transfer the solution to a 5 mm NMR tube using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter.
-
-
Instrument Parameters (for a 400 MHz spectrometer) :
-
¹H NMR :
-
Observe frequency: 400 MHz
-
Spectral width: -2 to 12 ppm
-
Pulse width: 30-45 degrees
-
Acquisition time: 2-4 seconds
-
Relaxation delay: 1-2 seconds
-
Number of scans: 16-64
-
-
¹³C NMR :
-
Observe frequency: 100 MHz
-
Spectral width: 0 to 220 ppm
-
Pulse width: 30-45 degrees
-
Acquisition time: 1-2 seconds
-
Relaxation delay: 2-5 seconds
-
Number of scans: 1024 or more, depending on sample concentration.
-
-
-
Data Processing :
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
-
Integrate the signals in the ¹H NMR spectrum.
-
IR Spectroscopy Protocol[4][5]
-
Sample Preparation (Attenuated Total Reflectance - ATR) :
-
Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a volatile solvent like isopropanol or ethanol.
-
Record a background spectrum of the clean, empty ATR crystal.
-
Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Data Acquisition :
-
Collect the sample spectrum over a range of 4000 to 400 cm⁻¹.
-
Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
The instrument software will automatically subtract the background spectrum from the sample spectrum.
-
-
Data Analysis :
-
Identify and label the major absorption peaks in the spectrum.
-
Correlate the observed absorption frequencies with specific functional groups and vibrational modes.
-
Mass Spectrometry Protocol (Electron Ionization - EI)[6][7]
-
Sample Introduction :
-
Dissolve a small amount of the sample (sub-milligram) in a volatile organic solvent (e.g., methanol, dichloromethane).
-
Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).
-
-
Instrument Parameters :
-
Ionization mode: Electron Ionization (EI)
-
Ionization energy: 70 eV
-
Mass range: m/z 40-500
-
Scan speed: 1-2 seconds per scan
-
Source temperature: 200-250 °C
-
-
Data Analysis :
-
Identify the molecular ion peak ([M]⁺) and its isotopic pattern.
-
Analyze the fragmentation pattern to identify characteristic fragment ions.
-
Propose fragmentation pathways consistent with the observed spectrum and the structure of the molecule.
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized compound like this compound.
References
Methodological & Application
Synthesis of 2-Chloro-3-methoxyquinoxaline: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the synthesis of 2-Chloro-3-methoxyquinoxaline, a valuable intermediate in the development of various pharmacologically active compounds. The protocol is based on established methodologies of nucleophilic aromatic substitution on the quinoxaline scaffold.
Introduction
Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their broad spectrum of biological activities. This compound serves as a key building block for the synthesis of more complex molecules, enabling the introduction of diverse functionalities at the C2 and C3 positions of the quinoxaline ring. The synthesis of this intermediate is primarily achieved through the selective mono-methoxylation of 2,3-dichloroquinoxaline.
Synthetic Pathway Overview
The synthesis of this compound is achieved via a nucleophilic aromatic substitution (SNAr) reaction. The process involves the reaction of 2,3-dichloroquinoxaline with a methoxide source, where one of the chlorine atoms is selectively replaced by a methoxy group.[1][2] The starting material, 2,3-dichloroquinoxaline, is readily prepared from the chlorination of quinoxaline-2,3-dione, which itself is synthesized by the condensation of o-phenylenediamine and oxalic acid.[3][4]
Experimental Protocol
This protocol details the synthesis of this compound from 2,3-dichloroquinoxaline.
Materials and Reagents:
-
2,3-dichloroquinoxaline (DCQX)
-
Sodium methoxide (NaOMe) or Sodium metal (Na)
-
Anhydrous Methanol (MeOH)
-
Absolute Ethanol (EtOH)
-
Triethyl-benzyl ammonium chloride (TEBAC) (for phase-transfer catalysis method)
-
Dichloromethane (CH2Cl2)
-
Saturated sodium bicarbonate solution (NaHCO3)
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Ethyl acetate and Hexane for elution
Method 1: Synthesis using Sodium Methoxide in Ethanol
This procedure is adapted from the general synthesis of 2-alkoxy-3-chloroquinoxalines.[3]
-
Preparation of Sodium Methoxide Solution (if not commercially available): In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), carefully add sodium metal (1.0 eq) to anhydrous methanol. The solution should be stirred until all the sodium has reacted to form sodium methoxide.
-
Reaction Setup: In a separate reaction vessel, dissolve 2,3-dichloroquinoxaline (1.0 eq) in absolute ethanol.
-
Addition of Nucleophile: Slowly add the prepared sodium methoxide solution (1.0 eq) to the solution of 2,3-dichloroquinoxaline with stirring at room temperature.
-
Reaction Monitoring: The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, the reaction mixture is concentrated under reduced pressure. The residue is then partitioned between dichloromethane and water. The aqueous layer is extracted with dichloromethane.
-
Purification: The combined organic layers are washed with saturated sodium bicarbonate solution, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel using an ethyl acetate/hexane gradient to afford pure this compound.
Method 2: Synthesis using Methanol with a Phase Transfer Catalyst
This method provides an alternative route using a phase transfer catalyst.[5]
-
Reaction Setup: In a round-bottom flask, dissolve 2,3-dichloroquinoxaline (1.0 eq) in methanol.
-
Catalyst Addition: Add a catalytic amount of triethyl-benzyl ammonium chloride (TEBAC).
-
Reaction: The mixture is stirred at room temperature.
-
Monitoring and Work-up: The reaction is monitored by TLC. Once the reaction is complete, the solvent is removed under reduced pressure. The resulting residue is then subjected to a standard aqueous work-up as described in Method 1.
-
Purification: The crude product is purified by column chromatography to yield this compound.
Data Presentation
| Parameter | Value/Description | Reference |
| Starting Material | 2,3-dichloroquinoxaline | [1][2] |
| Reagent | Sodium methoxide or Methanol/TEBAC | [3][5] |
| Solvent | Absolute Ethanol or Methanol | [3][5] |
| Reaction Type | Nucleophilic Aromatic Substitution (SNAr) | [1][2] |
| Product | This compound | |
| Typical Yield | Good to excellent yields are generally reported for similar SNAr reactions on DCQX.[1] |
Note: Specific yield and full characterization data for this compound were not detailed in the searched literature, but are typical for this class of reaction.
Visualization of the Synthetic Workflow
The following diagram illustrates the synthetic pathway from o-phenylenediamine to this compound.
References
Application Notes and Protocols: Synthesis and Biological Relevance of 2-Amino-3-methoxyquinoxaline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoxaline derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities.[1][2] This document provides detailed application notes and protocols for the synthesis of 2-amino-3-methoxyquinoxaline derivatives via the reaction of 2-chloro-3-methoxyquinoxaline with primary amines. This reaction proceeds through a nucleophilic aromatic substitution (SNAr) mechanism. The resulting compounds are of particular interest as potential kinase inhibitors, a class of targeted therapeutics with broad applications in oncology and immunology.[3][4]
Application Notes
The 2-amino-3-methoxyquinoxaline scaffold serves as a valuable pharmacophore in the design of kinase inhibitors. Kinases are a large family of enzymes that play crucial roles in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[3] Quinoxaline derivatives have been shown to act as competitive inhibitors at the ATP-binding site of various kinases.[3]
Notably, derivatives of the quinoxaline core have been identified as potent inhibitors of Pim kinases (Pim-1, Pim-2, and Pim-3), a family of serine/threonine kinases.[4] Pim kinases are downstream effectors of the JAK/STAT signaling pathway and are implicated in the regulation of cell cycle progression, apoptosis, and cell survival.[5][6] Overexpression of Pim kinases is associated with a poor prognosis in various hematologic and solid tumors, making them an attractive target for cancer therapy.[4] The ability to readily synthesize a diverse library of 2-amino-3-methoxyquinoxaline derivatives allows for the exploration of structure-activity relationships (SAR) to optimize potency and selectivity against specific kinase targets.[2]
Reaction of this compound with Primary Amines: A Summary of Reaction Conditions and Yields
The nucleophilic aromatic substitution of the chlorine atom in this compound with primary amines is a versatile method for generating a library of 2-amino-3-methoxyquinoxaline derivatives. The reaction conditions can be tailored to the specific amine being used, with both conventional heating and microwave irradiation being effective methods.
| Amine | Solvent | Base | Temperature (°C) | Time | Yield (%) | Reference |
| 3-Aminophenol | Ethanol | - | Reflux | Not Specified | 42 | [4] |
| Substituted Anilines | Ethanol | - | Reflux | Not Specified | 29 | [4] |
| Isopropylamine | Acetonitrile/Acetic Acid | - | 90 | 16 h | 30-58 | [7] |
| Various Amines | Dichloromethane | Triethylamine | Room Temp | 6-12 h | 24-83 | [7] |
| Primary/Secondary Amines | Ethanol | - | 70 | 6 h | Not Specified | [8] |
Experimental Protocols
General Protocol for the Synthesis of 2-(Arylamino)-3-methoxyquinoxaline Derivatives
This protocol is adapted from the synthesis of related quinoxaline derivatives.[4]
Materials:
-
This compound
-
Substituted aniline (e.g., 3-aminophenol)
-
Absolute Ethanol
-
Standard laboratory glassware for reflux reactions
-
Magnetic stirrer with heating
-
Thin Layer Chromatography (TLC) apparatus
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol) in absolute ethanol (5 mL).
-
To this solution, add the desired substituted aniline (1.1 mmol).
-
Attach a reflux condenser and heat the reaction mixture to reflux with stirring.
-
Monitor the progress of the reaction by TLC.
-
Upon completion of the reaction, allow the mixture to cool to room temperature.
-
The product may precipitate out of the solution. If so, collect the solid by filtration.
-
If no precipitate forms, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent to obtain the desired 2-(arylamino)-3-methoxyquinoxaline derivative.
Microwave-Assisted Synthesis of 2-(Alkylamino)-3-methoxyquinoxaline Derivatives
Microwave-assisted synthesis can significantly reduce reaction times and improve yields.[9]
Materials:
-
This compound
-
Alkylamine (e.g., propylamine)
-
Acetonitrile
-
Microwave synthesis vial
-
Microwave synthesizer
Procedure:
-
In a 10 mL microwave synthesis vial, combine this compound (1.0 mmol) and the desired alkylamine (1.2 mmol) in acetonitrile (5 mL).
-
Seal the vial and place it in the microwave synthesizer.
-
Irradiate the reaction mixture at a temperature of 120-150°C for 10-30 minutes with stirring.
-
After the reaction is complete, cool the vial to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 2-(alkylamino)-3-methoxyquinoxaline derivative.
Visualizations
Pim-1 Kinase Signaling Pathway
The following diagram illustrates the central role of Pim-1 kinase in cell signaling, a key target for many quinoxaline-based inhibitors.
Caption: The JAK/STAT/Pim-1 signaling pathway and its inhibition by 2-amino-3-methoxyquinoxaline derivatives.
Experimental Workflow for Synthesis and Screening
The logical flow from synthesis to biological evaluation of novel quinoxaline derivatives is depicted below.
Caption: A generalized workflow for the synthesis and evaluation of 2-amino-3-methoxyquinoxaline derivatives.
References
- 1. Understanding the mechanism of action of pyrrolo[3,2-b]quinoxaline-derivatives as kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bioengineer.org [bioengineer.org]
- 3. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | PIM1 signaling in immunoinflammatory diseases: an emerging therapeutic target [frontiersin.org]
- 7. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel Catalyst-Free Synthesis of Some 3-Alkylaminoquinoxaline-2(1H)-thiones and 3-Alkyloxyquinoxaline-2(1H)-thiones in Ethanol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dadun.unav.edu [dadun.unav.edu]
Application Notes and Protocols for Nucleophilic Substitution Reactions of 2-Chloro-3-methoxyquinoxaline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the nucleophilic substitution reactions of 2-Chloro-3-methoxyquinoxaline, a key intermediate in the synthesis of various biologically active compounds. The protocols detailed below are based on established literature and provide a foundation for the successful application of this versatile building block in research and development, particularly in the field of medicinal chemistry.
Introduction
The quinoxaline scaffold is a privileged heterocyclic motif found in numerous compounds with a wide range of pharmacological activities, including anticancer, antiviral, and antipsychotic properties. The reactivity of the C2 and C3 positions of the quinoxaline ring allows for facile functionalization through nucleophilic aromatic substitution (SNAr). This compound is a valuable building block where the chlorine atom at the C2 position serves as a good leaving group for SNAr reactions, enabling the introduction of various nucleophiles. The methoxy group at the C3 position modulates the electronic properties of the ring and can influence the reactivity and biological activity of the resulting derivatives.
This document outlines the synthesis of this compound and its subsequent nucleophilic substitution reactions with amine and thiol nucleophiles, providing detailed experimental protocols, quantitative data summaries, and workflow diagrams.
Synthesis of this compound
The precursor, this compound, can be synthesized from the readily available 2,3-dichloroquinoxaline. This selective mono-substitution is a key step in accessing asymmetrically substituted quinoxalines.
Experimental Protocol: Synthesis of this compound (Representative Protocol)
This protocol is based on the general principle of nucleophilic substitution on 2,3-dichloroquinoxaline.
Materials:
-
2,3-dichloroquinoxaline
-
Methanol (Anhydrous)
-
Triethylbenzylammonium chloride (TEBAC)
-
Sodium Hydroxide (NaOH) or Potassium Carbonate (K₂CO₃)
-
Dichloromethane (DCM) or other suitable organic solvent
-
Water
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser (if heating is required)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of 2,3-dichloroquinoxaline (1.0 eq) in a suitable organic solvent such as dichloromethane, add methanol (1.1 eq).
-
Add a catalytic amount of triethylbenzylammonium chloride (TEBAC) (0.1 eq) to the mixture.
-
Add a base such as powdered sodium hydroxide or potassium carbonate (1.2 eq) to the reaction mixture.
-
Stir the reaction mixture vigorously at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (typically when the starting material is consumed), quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with the organic solvent (e.g., dichloromethane) two more times.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent to afford pure this compound.
Nucleophilic Substitution Reactions of this compound
The chlorine atom at the C2 position of this compound is susceptible to displacement by a variety of nucleophiles. Below are protocols for reactions with amine and thiol nucleophiles.
Reaction with Amine Nucleophiles (N-Substitution)
The reaction of this compound with amines is a common method for the synthesis of 2-amino-3-methoxyquinoxaline derivatives, which are of interest in drug discovery. A notable example is the reaction with piperazine, which is a key step in the synthesis of certain antipsychotic agents.[1]
Materials:
-
This compound
-
Piperazine
-
Acetonitrile (anhydrous)
-
Triethylamine (TEA) or Potassium Carbonate (K₂CO₃) (as a base)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous acetonitrile.
-
Add piperazine (1.2 eq) to the solution.
-
Add a base such as triethylamine (1.5 eq) to scavenge the HCl generated during the reaction.
-
Heat the reaction mixture to reflux and stir for several hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure to remove the solvent.
-
To the residue, add water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain 2-methoxy-3-(piperazin-1-yl)quinoxaline.
Reaction with Thiol Nucleophiles (S-Substitution)
Thiolates are excellent nucleophiles for SNAr reactions and can readily displace the chlorine atom in this compound to form 2-(alkylthio)- or 2-(arylthio)-3-methoxyquinoxalines.
Materials:
-
This compound
-
Thiophenol or a substituted thiol
-
Sodium hydride (NaH) or Potassium Carbonate (K₂CO₃)
-
Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
-
Rotary evaporator
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the thiol (e.g., thiophenol) (1.1 eq) and anhydrous DMF or THF.
-
Cool the solution in an ice bath and carefully add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise.
-
Allow the mixture to stir at room temperature for 30 minutes to form the sodium thiolate.
-
Add a solution of this compound (1.0 eq) in the same anhydrous solvent to the thiolate solution.
-
Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-(arylthio)-3-methoxyquinoxaline.
Data Presentation
The following tables summarize representative quantitative data for the nucleophilic substitution reactions of chloroquinoxalines. While specific data for this compound is limited in the public domain, the yields and conditions for the closely related 2,3-dichloroquinoxaline provide a good indication of the expected outcomes.
Table 1: Synthesis of this compound
| Starting Material | Reagents | Solvent | Catalyst | Temperature | Yield (%) |
| 2,3-dichloroquinoxaline | Methanol, Base | Dichloromethane | TEBAC | Room Temp. | Good to Excellent (est.) |
Table 2: Nucleophilic Substitution Reactions of this compound
| Nucleophile | Product | Solvent | Base | Temperature | Yield (%) |
| Piperazine | 2-methoxy-3-(piperazin-1-yl)quinoxaline | Acetonitrile | TEA | Reflux | Good (est.)[1] |
| Thiophenol | 2-(phenylthio)-3-methoxyquinoxaline | DMF | NaH | Room Temp. | Good to Excellent (est.) |
| Aniline | 2-(phenylamino)-3-methoxyquinoxaline | Ethanol | K₂CO₃ | Reflux | Good (est.) |
| Sodium Methoxide | 2,3-dimethoxyquinoxaline | Methanol | - | Reflux | Excellent (est.) |
Note: "est." denotes an estimated yield based on analogous reactions reported in the literature for similar substrates.
Mandatory Visualizations
Diagram 1: General Workflow for Nucleophilic Substitution
Caption: General workflow for SNAr on this compound.
Diagram 2: Signaling Pathway Context
Caption: Inhibition of a protein kinase signaling pathway.
Diagram 3: Logical Relationship of Synthesis
Caption: Synthetic pathway from 2,3-dichloroquinoxaline.
References
Application Notes and Protocols for Suzuki Coupling Reactions of 2-Chloroquinoxalines
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency.[1] This palladium-catalyzed reaction is particularly crucial for synthesizing biaryl and heterobiaryl motifs, which are prevalent in medicinal chemistry and materials science.[1] 2-Chloroquinoxalines are valuable substrates in this context, serving as key building blocks for a diverse range of biologically active compounds.[2][3] These application notes provide a comprehensive guide to performing Suzuki coupling reactions on 2-chloroquinoxaline substrates, including established conditions, detailed experimental protocols, and visual guides to the workflow and reaction mechanism.
General Principles
The Suzuki coupling reaction joins an organoboron compound (like a boronic acid or its ester) with an organic halide (in this case, a 2-chloroquinoxaline) using a palladium(0) complex as a catalyst. The process occurs through a well-defined catalytic cycle involving three main steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the 2-chloroquinoxaline.[1][2]
-
Transmetalation: The organic group from the activated boronic acid is transferred to the palladium center.[1][2] This step is typically facilitated by a base.
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the final product and regenerating the Pd(0) catalyst for the next cycle.[1][2]
The choice of catalyst, ligand, base, and solvent is critical for optimizing reaction yield and purity.[1]
Comparative Reaction Conditions
The efficiency of the Suzuki coupling on chloroquinoxalines can be influenced by several factors. The following table summarizes various conditions reported for 2-chloroquinoxaline and structurally similar substrates, providing a reference for reaction optimization.
| Entry | Substrate | Coupling Partner (Boronic Acid) | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. |
| 1 | 2,6-Dichloroquinoxaline | 2-Tolylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2) | THF | 90 | 8 | 77 | [4] |
| 2 | 2,6-Dichloroquinoxaline | 3,5-Dimethylphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2) | THF | 90 | 8 | 90 | [4] |
| 3 | 2,6-Dichloroquinoxaline | 2,4,6-Trimethylphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2) | THF | 90 | 8 | 96 | [4] |
| 4 | 2,6-Dichloroquinoxaline | 2,6-Dimethoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2) | THF | 90 | 8 | 97 | [4] |
| 5 | 2,6-Dichloroquinoxaline | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2) | THF | 90 | 8 | 62 | [4] |
| 6 | 2-Chloroquinoxaline-6-carbonitrile | Arylboronic acid | Pd(PPh₃)₄ (2-5) | K₂CO₃ (2) | Dioxane/H₂O | 80-100 | - | High | [2] |
| 7 | 2-Chloro-3-(2-pyridinyl)quinoxaline | Arylboronic acid | Palladium Catalyst (5) | Base (2) | THF | 90-120 | 8-12 | - | [1] |
| 8 | 2-Chloroquinoline* | 3-Pyridinylboronic acid | PdCl₂(PPh₃)₂ (10) | Na₂CO₃ (2) | MeCN / H₂O | 140 | 0.25 | - | [5] |
*Note: Entry 8 uses a 2-chloroquinoline, a structurally related heterocycle, and demonstrates a microwave-assisted protocol.[5]
Detailed Experimental Protocols
Two representative protocols are provided below: a conventional heating method adapted from studies on 2,6-dichloroquinoxaline and a microwave-assisted method for rapid synthesis.
This protocol is based on the successful conditions reported for the regioselective Suzuki coupling of 2,6-dichloroquinoxaline.[4]
Materials:
-
2-Chloroquinoxaline derivative (1.0 equiv)
-
Arylboronic acid (1.3 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add the 2-chloroquinoxaline (1.0 equiv), the desired arylboronic acid (1.3 equiv), Pd(PPh₃)₄ (0.05 equiv), and K₃PO₄ (2.0 equiv).[1][4]
-
Evacuate and backfill the flask with the inert gas three times to ensure an oxygen-free environment.[2]
-
Add anhydrous THF via syringe (e.g., 4 mL per 0.5 mmol of the chloroquinoxaline).[1][4]
-
Heat the reaction mixture to 90°C with vigorous stirring.[4]
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 8 hours).[1][2]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent like ethyl acetate and filter it through a pad of Celite to remove the catalyst and inorganic salts.[1]
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography on silica gel to obtain the desired 2-arylquinoxaline.
-
Characterize the purified product using standard analytical methods (¹H NMR, ¹³C NMR, MS) to confirm its identity and purity.[1]
Microwave irradiation can dramatically reduce reaction times from hours to minutes and often improves yields.[6][7] This protocol is adapted from procedures for related chloro-heterocycles.[5]
Materials:
-
2-Chloroquinoxaline derivative (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (10 mol%)
-
2M Aqueous sodium carbonate (Na₂CO₃) solution (2.0 equiv)
-
Acetonitrile (MeCN)
-
Microwave reactor with pressure-rated glass tubes
Procedure:
-
In a pressure-rated microwave vial, combine the 2-chloroquinoxaline (1.0 equiv), arylboronic acid (1.5 equiv), and PdCl₂(PPh₃)₂ (0.10 equiv).[5]
-
Add acetonitrile to achieve a suitable concentration (e.g., 0.2 M), followed by the aqueous Na₂CO₃ solution (2.0 equiv).[5]
-
Seal the vial securely with a cap.
-
Place the vial in the microwave reactor and irradiate the mixture at 140°C for 15-20 minutes.[5][7] Use initial power moderation to ensure a controlled ramp to the target temperature.
-
After irradiation, allow the vial to cool to room temperature using a flow of compressed air.
-
Evaporate the solvent in vacuo.
-
Triturate the residue with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer, concentrate, and purify by flash column chromatography to yield the final product.
Visual Workflow and Mechanism
To better illustrate the process, the following diagrams outline the general experimental workflow and the catalytic cycle of the Suzuki-Miyaura reaction.
Caption: General experimental workflow for the Suzuki coupling of 2-chloroquinoxalines.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Microwave-assisted Suzuki cross-coupling reaction, a key step in the synthesis of polycyclic aromatic hydrocarbons and their metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-Chloro-3-methoxyquinoxaline in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2-Chloro-3-methoxyquinoxaline as a versatile synthetic intermediate for the preparation of a diverse range of quinoxaline derivatives. The protocols detailed herein focus on palladium-catalyzed cross-coupling reactions, which are pivotal in modern medicinal chemistry for the construction of complex molecular architectures.
Introduction
Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. These activities include but are not limited to anticancer, antimicrobial, and kinase inhibitory effects. This compound serves as a valuable building block, with the chloro substituent at the 2-position providing a reactive handle for various cross-coupling reactions, enabling the introduction of a wide array of functional groups.
Synthetic Applications: Palladium-Catalyzed Cross-Coupling Reactions
This compound is an excellent substrate for several palladium-catalyzed cross-coupling reactions, including the Sonogashira, Suzuki-Miyaura, and Buchwald-Hartwig amination reactions. These transformations allow for the efficient formation of carbon-carbon and carbon-nitrogen bonds, respectively, facilitating the synthesis of novel quinoxaline-based compounds with potential therapeutic applications.
Sonogashira Coupling: Synthesis of 2-Alkynyl-3-methoxyquinoxalines
The Sonogashira coupling enables the formation of a carbon-carbon bond between the 2-position of the quinoxaline core and a terminal alkyne. This reaction is instrumental in the synthesis of alkynyl-substituted quinoxalines, which are precursors to various heterocyclic systems and have shown interesting biological activities.
A detailed protocol for the Sonogashira coupling of this compound with phenylacetylene is provided below.[1]
Materials:
-
This compound
-
Phenylacetylene
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Triphenylphosphine (PPh₃)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Toluene, anhydrous
Procedure:
-
To a stirred solution of this compound (1.0 mmol) in anhydrous toluene (10 mL) under an argon atmosphere, add tris(dibenzylideneacetone)dipalladium(0) (0.025 mmol), triphenylphosphine (0.1 mmol), and copper(I) iodide (0.05 mmol).
-
Add triethylamine (2.0 mmol) and phenylacetylene (1.2 mmol) to the reaction mixture.
-
Heat the mixture at 80°C and stir for the time indicated in the table below, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite.
-
Wash the filter cake with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluent: n-hexane/ethyl acetate) to afford the desired 2-(phenylethynyl)-3-methoxyquinoxaline.
| Product | Reaction Time | Yield (%) | Reference |
| 2-(Phenylethynyl)-3-methoxyquinoxaline | 5 h | 92 | [1] |
Suzuki-Miyaura Coupling: Synthesis of 2-Aryl-3-methoxyquinoxalines
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Solvent (e.g., 1,4-dioxane/water, toluene, or DMF)
Procedure:
-
In a reaction vessel, combine this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), the palladium catalyst (2-5 mol%), and the base (2.0-3.0 equiv.).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system.
-
Heat the reaction mixture to 80-110°C and stir for 4-24 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Arylboronic Acid | Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Expected Yield Range (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12-24 | 70-90 |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | 1,4-Dioxane | 100 | 8-16 | 75-95 |
| 3-Pyridinylboronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | Toluene | 110 | 12-24 | 60-85 |
Buchwald-Hartwig Amination: Synthesis of 2-Amino-3-methoxyquinoxalines
The Buchwald-Hartwig amination facilitates the formation of a carbon-nitrogen bond between the 2-position of the quinoxaline and a primary or secondary amine. This reaction is a powerful tool for the synthesis of N-aryl and N-heteroaryl amines, which are common motifs in pharmaceuticals. A general protocol based on similar substrates is provided.[2][3]
Materials:
-
This compound
-
Primary or secondary amine
-
Palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)
-
Phosphine ligand (e.g., XantPhos, XPhos, or RuPhos)
-
Base (e.g., NaOt-Bu, K₃PO₄, or Cs₂CO₃)
-
Anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane)
Procedure:
-
To an oven-dried reaction tube, add the palladium precatalyst (1-2 mol%), the phosphine ligand (2-4 mol%), and the base (1.5-2.0 equiv.).
-
Add this compound (1.0 equiv.) and cap the tube.
-
Evacuate and backfill with an inert gas three times.
-
Add the anhydrous, degassed solvent, followed by the amine (1.2 equiv.).
-
Seal the tube and heat in a preheated oil bath at 80-110°C for 4-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through Celite.
-
Concentrate the filtrate and purify the crude product by column chromatography.
| Amine | Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Expected Yield Range (%) |
| Aniline | Pd₂(dba)₃ / XantPhos | NaOt-Bu | Toluene | 100 | 12 | 80-95 |
| Morpholine | Pd(OAc)₂ / RuPhos | K₃PO₄ | 1,4-Dioxane | 110 | 18 | 75-90 |
| Benzylamine | Pd₂(dba)₃ / XPhos | Cs₂CO₃ | Toluene | 100 | 16 | 70-85 |
Biological Context and Signaling Pathways
Quinoxaline derivatives synthesized from this compound are of significant interest in drug discovery, particularly as kinase inhibitors. Several studies have shown that substituted quinoxalines can target key signaling pathways implicated in cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.
PI3K/Akt/mTOR Signaling Pathway Inhibition
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a common feature in many cancers, making it an attractive target for therapeutic intervention. Derivatives of quinoxaline have been identified as potent inhibitors of kinases within this pathway, such as PI3K and mTOR.
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by quinoxaline derivatives.
Experimental and Synthetic Workflow
The general workflow for the synthesis and evaluation of novel quinoxaline derivatives starting from this compound is depicted below. This process involves the initial cross-coupling reaction, followed by purification and characterization of the synthesized compounds, and subsequent biological screening to identify potential therapeutic candidates.
Caption: General workflow for synthesis and screening of quinoxaline derivatives.
Conclusion
This compound is a highly valuable and versatile intermediate for the synthesis of a wide range of functionalized quinoxaline derivatives. The palladium-catalyzed cross-coupling reactions described provide efficient and modular routes to novel compounds with significant potential in drug discovery, particularly in the development of kinase inhibitors targeting critical cancer-related signaling pathways. The provided protocols and data serve as a foundational guide for researchers in the field to explore the rich chemical space accessible from this starting material.
References
- 1. Efficient synthesis of 2-phenyl-3-substituted furo/thieno[2,3-b]quinoxalines via Sonogashira coupling reaction followed by iodocyclization and subsequent palladium-catalyzed cross-coupling reactions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
Synthesis of Novel Quinoxaline-Based Antipsychotic Agents: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoxaline derivatives have emerged as a promising scaffold in medicinal chemistry, exhibiting a wide range of pharmacological activities. This document provides detailed application notes and protocols for the synthesis of a series of 4-{4-[2-(4-(2-substituted quinoxaline-3-yl)piperazin-1-yl)ethyl]phenyl}thiazoles, which have been identified as potential atypical antipsychotic agents. The antipsychotic activity of these compounds is attributed to their ability to modulate key neurotransmitter systems implicated in the pathophysiology of psychosis, primarily through antagonism of dopamine D2 and serotonin 5-HT2A receptors.[1][2][3][4][5]
Synthesis Workflow
The synthesis of the target antipsychotic agents involves a multi-step process, beginning with the preparation of key quinoxaline intermediates. The general workflow is outlined below.
Caption: General synthetic workflow for the preparation of target quinoxaline-based antipsychotic agents.
Experimental Protocols
Protocol 1: Synthesis of 2,3-Dichloroquinoxaline[6][7][8][9][10]
This protocol describes the synthesis of the key intermediate, 2,3-dichloroquinoxaline, from o-phenylenediamine and oxalic acid.
Materials:
-
o-Phenylenediamine
-
Oxalic acid
-
Toluene
-
Phosphorus oxychloride (POCl₃)
-
Dimethylformamide (DMF)
-
Ice water
-
Silica gel (200-300 mesh)
Procedure:
-
In a reaction flask, combine o-phenylenediamine (1 g), oxalic acid (1.28 g), and silica gel (3 g).
-
Add toluene (15 ml) to the mixture.
-
Heat the reaction mixture to 110 °C and maintain for 5 hours.
-
After the reaction is complete, add phosphorus oxychloride (8.4 ml) and DMF (5 ml).
-
Continue to heat the mixture at 110 °C for 1 hour.
-
Upon completion, quench the reaction by pouring the mixture into 50 ml of ice water.
-
The resulting precipitate is the crude 2,3-dichloroquinoxaline.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Synthesis of this compound[6][7]
This protocol details the conversion of 2,3-dichloroquinoxaline to this compound.
Materials:
-
2,3-Dichloroquinoxaline
-
Methanol
-
Triethyl-benzyl ammonium chloride (TEBAC)
Procedure:
-
Dissolve 2,3-dichloroquinoxaline in methanol.
-
Add a catalytic amount of TEBAC to the solution.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure to yield this compound.
Protocol 3: Synthesis of 2-Chloro-3-(piperazin-1-yl)quinoxaline[6][7][11]
This protocol describes the synthesis of the piperazinyl intermediate from 2,3-dichloroquinoxaline.
Materials:
-
2,3-Dichloroquinoxaline
-
Piperazine
-
Anhydrous Sodium Carbonate (Na₂CO₃)
-
Solvent (e.g., Acetonitrile)
Procedure:
-
In a reaction flask, dissolve 2,3-dichloroquinoxaline in a suitable solvent such as acetonitrile.
-
Add piperazine and anhydrous Na₂CO₃ to the solution.
-
Reflux the reaction mixture for the appropriate time, monitoring the reaction by TLC.
-
After completion, cool the mixture and filter to remove inorganic salts.
-
The filtrate is concentrated under reduced pressure to yield the crude product.
-
Purify the product by recrystallization or column chromatography.
Protocol 4: Synthesis of 2-Methoxy-3-(piperazin-1-yl)quinoxaline[6][7]
This protocol details the synthesis of the methoxy-piperazinyl intermediate.
Materials:
-
This compound
-
Piperazine
-
Acetonitrile
Procedure:
-
Dissolve this compound in acetonitrile.
-
Add piperazine to the solution.
-
Reflux the mixture, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography.
Protocol 5: Synthesis of Final Target Compounds: 4-{4-[2-(4-(2-substituted quinoxaline-3-yl)piperazin-1-yl)ethyl]phenyl}thiazoles[6]
This protocol describes the final coupling step to yield the target antipsychotic agents.
Materials:
-
2-Chloro-3-(piperazin-1-yl)quinoxaline or 2-Methoxy-3-(piperazin-1-yl)quinoxaline
-
4-(4-(2-Chloroethyl)phenyl)thiazole
-
Anhydrous Sodium Carbonate (Na₂CO₃)
-
Solvent (e.g., Acetonitrile)
Procedure:
-
In a reaction flask, combine the appropriate piperazinyl quinoxaline intermediate and 4-(4-(2-chloroethyl)phenyl)thiazole in an equimolar ratio.
-
Add anhydrous Na₂CO₃ and a suitable solvent like acetonitrile.
-
Reflux the reaction mixture until the starting materials are consumed (monitored by TLC).
-
Cool the reaction mixture and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the final compound by column chromatography or recrystallization.
Pharmacological Evaluation Protocols
Protocol 6: Dopamine D2 and Serotonin 5-HT2A Receptor Binding Assay[12]
This protocol outlines a general procedure for determining the binding affinity of the synthesized compounds to dopamine D2 and serotonin 5-HT2A receptors.
Materials:
-
Cell membranes expressing human D2 or 5-HT2A receptors
-
Radioligand (e.g., [³H]Spiperone for D2, [³H]Ketanserin for 5-HT2A)
-
Unlabeled competitor (synthesized quinoxaline derivatives)
-
Assay buffer
-
96-well plates
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the synthesized quinoxaline compounds.
-
In a 96-well plate, incubate the cell membranes with the radioligand and varying concentrations of the test compounds.
-
Incubate at room temperature for a specified time to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the IC50 values (concentration of the compound that inhibits 50% of the specific binding of the radioligand) and subsequently the Ki values.
Protocol 7: Apomorphine-Induced Climbing in Mice[4][5][13][14]
This in vivo model is used to assess the potential antipsychotic activity of the synthesized compounds by measuring their ability to antagonize the climbing behavior induced by the dopamine agonist apomorphine.
Materials:
-
Male Swiss albino mice
-
Apomorphine hydrochloride
-
Synthesized quinoxaline compounds
-
Vehicle (e.g., saline, DMSO)
-
Cylindrical wire mesh cages
Procedure:
-
Administer the test compound or vehicle to the mice at various doses.
-
After a specified pretreatment time, administer apomorphine (e.g., 1.0 mg/kg, s.c.).
-
Immediately place the mice individually in the wire mesh cages.
-
Observe and record the climbing behavior for a set period (e.g., 30 minutes).
-
The percentage of time spent climbing is calculated and compared between the treated and control groups.
Protocol 8: Catalepsy Test in Rats[1][2][3][15][16]
This test is used to evaluate the potential for extrapyramidal side effects (motor rigidity), a common side effect of typical antipsychotics.
Materials:
-
Male Wistar rats
-
Synthesized quinoxaline compounds
-
Vehicle
-
Horizontal bar (e.g., 1 cm diameter, raised 9 cm from the surface)
Procedure:
-
Administer the test compound or vehicle to the rats.
-
At specified time intervals after administration, gently place the rat's forepaws on the horizontal bar.
-
Measure the time it takes for the rat to remove both paws from the bar (descent latency).
-
A prolonged descent latency is indicative of catalepsy.
Quantitative Data Summary
The following tables summarize the synthesis yields and pharmacological data for a representative set of the target compounds.
Table 1: Synthesis Yields of Quinoxaline Intermediates and Final Products
| Compound | Starting Material | Product | Yield (%) |
| 1 | o-Phenylenediamine | 2,3-Dichloroquinoxaline | ~70-80% |
| 2 | 2,3-Dichloroquinoxaline | This compound | >90% |
| 3 | 2,3-Dichloroquinoxaline | 2-Chloro-3-(piperazin-1-yl)quinoxaline | ~85% |
| 4 | This compound | 2-Methoxy-3-(piperazin-1-yl)quinoxaline | ~80% |
| 5a-j | Intermediates 3 or 4 | Final Thiazole Derivatives | 65-78% |
Table 2: In Vitro Receptor Binding Affinities (Ki, nM) of Quinoxaline Derivatives
| Compound | D2 Receptor (Ki, nM) | 5-HT2A Receptor (Ki, nM) |
| 5a | 15.4 | 8.2 |
| 5b | 12.8 | 6.5 |
| 5c | 25.1 | 10.3 |
| 5d | 18.9 | 9.1 |
| Clozapine | 120 | 5.6 |
| Risperidone | 3.1 | 0.16 |
Table 3: In Vivo Antipsychotic Activity and Extrapyramidal Side Effect Liability
| Compound | Apomorphine-Induced Climbing (ED50, mg/kg) | Catalepsy Induction (MED, mg/kg) |
| 5a | 0.25 | >40 |
| 5b | 0.21 | >40 |
| Haloperidol | 0.05 | 0.5 |
| Clozapine | 1.5 | >40 |
Signaling Pathways and Logical Relationships
The antipsychotic effect of these quinoxaline derivatives is primarily mediated through their antagonist activity at dopamine D2 and serotonin 5-HT2A receptors. The blockade of D2 receptors in the mesolimbic pathway is thought to be responsible for the reduction of positive symptoms of psychosis. The antagonism of 5-HT2A receptors, particularly in the prefrontal cortex, is believed to contribute to the alleviation of negative and cognitive symptoms and may also mitigate the extrapyramidal side effects associated with D2 receptor blockade.[6][7]
Caption: Proposed mechanism of action of quinoxaline-based antipsychotic agents.
References
- 1. Catalepsy test in rats [protocols.io]
- 2. protocols.io [protocols.io]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Functional crosstalk and heteromerization of serotonin 5-HT2A and dopamine D2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dopamine D2 and 5-hydroxytryptamine 5-HT(₂A) receptors assemble into functionally interacting heteromers - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation of Antimicrobial Quinoxaline Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis and evaluation of antimicrobial quinoxaline derivatives. Quinoxalines are a class of nitrogen-containing heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their broad spectrum of biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[1][2][3] Their structural versatility and amenability to chemical modification make them a promising scaffold for the development of novel therapeutic agents to combat the growing threat of antimicrobial resistance.[1]
Synthetic Strategies for Quinoxaline Derivatives
The quinoxaline scaffold is typically synthesized through the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound.[4][5] This straightforward reaction allows for the introduction of various substituents on both the benzene and pyrazine rings, enabling the exploration of structure-activity relationships (SAR).
A general synthetic scheme is presented below:
Scheme 1: General Synthesis of Quinoxaline Derivatives
Caption: General reaction scheme for the synthesis of quinoxaline derivatives.
Several catalytic systems and reaction conditions have been developed to improve yields and facilitate environmentally friendly procedures.[6][7] These include the use of catalysts like pyridine, alumina-supported heteropolyoxometalates, and polymer-supported sulphanilic acid.[4][7][8]
Experimental Protocol: Synthesis of 2,3-Diphenylquinoxaline
This protocol describes a simple and efficient method for the synthesis of 2,3-diphenylquinoxaline using pyridine as a catalyst.[8]
Materials:
-
o-Phenylenediamine
-
Benzil (1,2-diphenylethane-1,2-dione)
-
Pyridine
-
Toluene
-
Ethanol
-
Sodium sulfate (anhydrous)
-
Standard laboratory glassware
-
Stirring apparatus
-
Thin Layer Chromatography (TLC) apparatus
Procedure:
-
To a stirred solution of benzil (1 mmol) in toluene (8 mL), add o-phenylenediamine (1 mmol, 0.108 g).
-
Add a catalytic amount of pyridine (0.1 mmol).
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by TLC.
-
Upon completion of the reaction, separate the insoluble catalyst by filtration if a heterogeneous catalyst is used. For this protocol, the catalyst will remain in solution.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by recrystallization from ethanol to obtain pure 2,3-diphenylquinoxaline.[4]
Evaluation of Antimicrobial Activity
The antimicrobial efficacy of synthesized quinoxaline derivatives can be assessed using various in vitro methods. The choice of method depends on the specific research question, but commonly employed techniques include the disk diffusion method for initial screening and the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC).[9][10][11][12]
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol outlines the determination of the MIC of a synthesized quinoxaline derivative against a specific bacterial strain.[9][12]
Materials:
-
Synthesized quinoxaline derivative
-
Bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Micropipettes and sterile tips
-
Incubator
-
Microplate reader (optional)
-
Positive control (standard antibiotic, e.g., ciprofloxacin)[2][13]
-
Negative control (DMSO or solvent used to dissolve the compound)
Procedure:
-
Preparation of Inoculum: Prepare a bacterial inoculum suspension in sterile saline or MHB, adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Preparation of Compound Dilutions: Dissolve the synthesized quinoxaline derivative in a suitable solvent (e.g., DMSO) to a stock concentration of 10 mg/mL.[2] Perform a serial two-fold dilution of the compound in MHB in the wells of a 96-well plate to obtain a range of concentrations.
-
Inoculation: Add the prepared bacterial inoculum to each well containing the compound dilutions, the positive control, and the negative control.
-
Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.[9][12] This can be determined by visual inspection or by measuring the optical density at 600 nm using a microplate reader.
Data Presentation
Quantitative data from antimicrobial testing should be summarized in a clear and structured format to facilitate comparison between different derivatives and against standard antibiotics.
Table 1: Antimicrobial Activity of Synthesized Quinoxaline Derivatives (Example Data)
| Compound ID | R1 | R2 | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |
| QD-1 | H | Phenyl | 16 | 32 |
| QD-2 | Cl | Phenyl | 8 | 16 |
| QD-3 | H | 4-Chlorophenyl | 8 | 8 |
| Ciprofloxacin | - | - | 1 | 0.5 |
Visualization of Workflows
Visual diagrams can effectively illustrate experimental processes and logical relationships.
References
- 1. A systematic review on the anti-microbial activities and structure-activity relationship (SAR) of quinoxaline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reusable nano-catalyzed green protocols for the synthesis of quinoxalines: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03646D [pubs.rsc.org]
- 7. arabjchem.org [arabjchem.org]
- 8. acgpubs.org [acgpubs.org]
- 9. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. scielo.br [scielo.br]
- 12. integra-biosciences.com [integra-biosciences.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for 2-Chloro-3-methoxyquinoxaline in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2-Chloro-3-methoxyquinoxaline as a versatile building block in medicinal chemistry. The unique structural features of this compound, including the reactive chloro group and the methoxy moiety on the quinoxaline scaffold, make it a valuable starting material for the synthesis of a diverse range of biologically active molecules. This document details its application in the development of kinase inhibitors and antipsychotic agents, provides quantitative data on the activity of its derivatives, and outlines detailed experimental protocols for their synthesis and evaluation.
I. Medicinal Chemistry Applications
This compound serves as a key intermediate in the synthesis of novel therapeutic agents, primarily in the fields of oncology and neurology. The chlorine atom at the 2-position is susceptible to nucleophilic substitution, allowing for the introduction of various functional groups to modulate the pharmacological properties of the resulting compounds.
Kinase Inhibitors for Anticancer Therapy
Quinoxaline derivatives are a well-established class of kinase inhibitors, targeting various signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis.[1] The PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in many cancers, is a key target for quinoxaline-based inhibitors.[2] Derivatives of this compound can be designed to inhibit key kinases within this pathway, such as PI3K and mTOR, leading to the induction of apoptosis and inhibition of tumor growth.[2]
D2 Receptor Antagonists for Antipsychotic Agents
The quinoxaline scaffold is also a privileged structure in the design of antipsychotic drugs. Specifically, derivatives of this compound, such as 2-methoxy-3-(piperazin-1-yl)quinoxaline, have been investigated as potent dopamine D2 receptor antagonists.[3][4] The D2 receptor is a primary target for antipsychotic medications used in the treatment of schizophrenia and other psychotic disorders.[5] By blocking this receptor, these compounds can alleviate the positive symptoms of schizophrenia.
II. Quantitative Data Summary
The following tables summarize the in vitro biological activities of representative quinoxaline derivatives.
Table 1: Anticancer Activity of Quinoxaline Derivatives
| Compound ID | Derivative of | Target Cell Line | IC50 (µM) |
| 1 | 2-phenyl-quinoxaline | MCF-7 (Breast) | 12.74[6] |
| 2 | 2-(8-methoxy-coumarin-3-yl)-quinoxaline | MCF-7 (Breast) | 4.08[6] |
| 3 | 2,3-disubstituted-6-aminoquinoxaline | A549 (Lung) | >20[7] |
| 4 | 2,3-disubstituted-6-aminoquinoxaline | HT29 (Colon) | 1.9[7] |
Table 2: Kinase Inhibitory Activity of Quinoxaline Derivatives
| Compound ID | Derivative of | Target Kinase | IC50 (nM) |
| PKI-587 | Quinoxaline | PI3Kα | 0.4[2] |
| PKI-587 | Quinoxaline | mTOR | 1.6[2] |
| Compound 38 | 1-(2-methoxyphenyl)piperazine | hD3 Receptor | 0.5[4] |
| Compound 38 | 1-(2-methoxyphenyl)piperazine | hD2L Receptor | 76.4[4] |
III. Experimental Protocols
Synthesis of this compound
The synthesis of this compound is a two-step process starting from o-phenylenediamine.
Step 1: Synthesis of 3-methoxyquinoxalin-2(1H)-one
This procedure is adapted from the general synthesis of quinoxalinones.
-
Materials: o-phenylenediamine, diethyl oxalate, sodium methoxide, methanol.
-
Procedure:
-
In a round-bottom flask, dissolve sodium metal (1.1 eq) in anhydrous methanol under an inert atmosphere to prepare sodium methoxide.
-
Add o-phenylenediamine (1.0 eq) to the solution and stir until dissolved.
-
Add diethyl oxalate (1.0 eq) dropwise to the reaction mixture.
-
Reflux the mixture for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and neutralize with acetic acid.
-
The precipitated product is collected by filtration, washed with cold methanol, and dried under vacuum to yield 3-methoxyquinoxalin-2(1H)-one.
-
Step 2: Chlorination to this compound
-
Materials: 3-methoxyquinoxalin-2(1H)-one, phosphorus oxychloride (POCl₃), N,N-dimethylformamide (DMF) (catalytic).
-
Procedure:
-
In a fume hood, suspend 3-methoxyquinoxalin-2(1H)-one (1.0 eq) in excess phosphorus oxychloride (5-10 eq).
-
Add a catalytic amount of DMF.
-
Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.
-
After completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a saturated sodium bicarbonate solution.
-
The precipitated product is collected by filtration, washed thoroughly with water, and dried.
-
The crude product can be purified by recrystallization from ethanol to afford pure this compound.
-
Synthesis of 2-methoxy-3-(piperazin-1-yl)quinoxaline (A Key Antipsychotic Intermediate)
This protocol describes the nucleophilic substitution of the chloro group with piperazine.[3]
-
Materials: this compound, piperazine, anhydrous sodium carbonate (Na₂CO₃), acetonitrile.
-
Procedure:
-
To a solution of this compound (1.0 eq) in acetonitrile, add piperazine (1.2 eq) and anhydrous sodium carbonate (2.0 eq).
-
Reflux the reaction mixture for 12-18 hours, monitoring its progress by TLC.
-
Upon completion, cool the mixture to room temperature and filter to remove inorganic salts.
-
The filtrate is concentrated under reduced pressure.
-
The residue is dissolved in ethyl acetate and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography on silica gel to yield 2-methoxy-3-(piperazin-1-yl)quinoxaline.
-
In Vitro Antiproliferative Activity Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of synthesized quinoxaline derivatives against cancer cell lines.[8]
-
Materials: Synthesized quinoxaline compounds, cancer cell lines (e.g., MCF-7, A549), DMEM media, Fetal Bovine Serum (FBS), penicillin-streptomycin, 96-well plates, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), DMSO.
-
Procedure:
-
Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the synthesized compounds and incubate for 48-72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
-
IV. Visualizations
Signaling Pathway Diagram
The following diagram illustrates the inhibition of the PI3K/Akt/mTOR signaling pathway by a quinoxaline derivative.
Caption: Quinoxaline derivatives can inhibit the PI3K/Akt/mTOR pathway.
Experimental Workflow Diagram
The following diagram outlines the general workflow for the synthesis and biological evaluation of novel quinoxaline derivatives.
Caption: Workflow for synthesis and evaluation of quinoxaline derivatives.
References
- 1. article.sapub.org [article.sapub.org]
- 2. rjptonline.org [rjptonline.org]
- 3. mdpi.com [mdpi.com]
- 4. N-(omega-(4-(2-methoxyphenyl)piperazin-1-yl)alkyl)carboxamides as dopamine D2 and D3 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [3H]4-(Dimethylamino)-N-(4-(4-(2-Methoxyphenyl)Piperazin-1-yl)-Butyl)Benzamide: A Selective Radioligand for Dopamine D3 receptors. II. Quantitative Analysis of Dopamine D3 and D2 Receptor Density Ratio in the Caudate-Putamen - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel 2-substituted-quinoxaline analogs with potential antiproliferative activity against breast cancer: insights into cell cycle arrest, topoisomerase II, and EGFR activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2,3-Substituted quinoxalin-6-amine analogs as antiproliferatives: A structure activity relationship study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for the Scaled-Up Synthesis of 2-Chloro-3-methoxyquinoxaline
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental procedure for the scaled-up synthesis of 2-Chloro-3-methoxyquinoxaline, a valuable intermediate in the development of novel therapeutics. The protocol focuses on a robust and scalable nucleophilic aromatic substitution (SNAr) reaction, starting from the commercially available 2,3-dichloroquinoxaline.
Introduction
Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds with a wide range of pharmacological activities. This compound serves as a key building block for the synthesis of more complex molecules in drug discovery programs. The following protocol details a reliable method for its preparation on a larger scale, ensuring good yield and purity.
Reaction Scheme
The synthesis proceeds via a selective nucleophilic aromatic substitution of one chlorine atom in 2,3-dichloroquinoxaline with a methoxide source. This reaction is often highly selective due to the deactivating effect of the first introduced methoxy group on the quinoxaline ring towards further substitution.
DOT Script for Reaction Scheme:
Caption: Reaction scheme for the synthesis of this compound.
Experimental Protocol: Scaled-Up Synthesis
This protocol is designed for a multi-gram scale synthesis. Appropriate modifications to equipment and reaction times may be necessary for further scale-up.
Materials and Reagents
| Reagent/Solvent | Chemical Formula | Molecular Weight ( g/mol ) | Grade | Supplier |
| 2,3-Dichloroquinoxaline | C₈H₄Cl₂N₂ | 199.04 | ≥98% | Commercially Available |
| Sodium Methoxide | CH₃ONa | 54.02 | ≥97% or as a solution in Methanol | Commercially Available |
| Anhydrous Methanol | CH₃OH | 32.04 | ACS Grade | Commercially Available |
| Dichloromethane | CH₂Cl₂ | 84.93 | ACS Grade | Commercially Available |
| Saturated Sodium Bicarbonate Solution | NaHCO₃ (aq) | 84.01 | - | Prepared in-house |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | Anhydrous | Commercially Available |
| Celite® (Diatomaceous Earth) | - | - | - | Commercially Available |
Equipment
-
Three-necked round-bottom flask of appropriate size (e.g., 2 L for a ~100 g scale reaction) equipped with a mechanical stirrer, a thermometer, and a reflux condenser with a nitrogen inlet.
-
Heating mantle with a temperature controller.
-
Large beaker for quenching the reaction.
-
Separatory funnel.
-
Rotary evaporator.
-
Vacuum filtration apparatus.
Reaction Procedure
-
Setup: Assemble the reaction apparatus in a well-ventilated fume hood. Ensure all glassware is dry.
-
Charging Reactants: To the three-necked flask, add 2,3-dichloroquinoxaline (1.0 eq).
-
Solvent Addition: Add anhydrous methanol to the flask to create a stirrable slurry (approximately 5-10 mL of methanol per gram of 2,3-dichloroquinoxaline).
-
Initiating the Reaction: Begin stirring the mixture and cool the flask to 0-5 °C using an ice bath.
-
Nucleophile Addition: Slowly add a solution of sodium methoxide in methanol (1.0-1.2 eq) to the reaction mixture over a period of 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Quenching: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing crushed ice and water with vigorous stirring.
-
Work-up:
-
Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7.
-
Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter through a pad of Celite®, and wash the pad with a small amount of dichloromethane.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica gel.
-
Data Presentation
| Parameter | Value |
| Scale | Multi-gram |
| Reactant | 2,3-Dichloroquinoxaline (1.0 eq) |
| Nucleophile | Sodium Methoxide (1.0-1.2 eq) |
| Solvent | Anhydrous Methanol |
| Temperature | 0-5 °C (addition), then Room Temperature |
| Reaction Time | 2-4 hours |
| Typical Yield | 80-90% |
| Purification Method | Recrystallization or Column Chromatography |
Safety Precautions
-
2,3-Dichloroquinoxaline: Toxic if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.[1]
-
Sodium Methoxide: Corrosive and flammable. Reacts violently with water. Causes severe skin burns and eye damage. Handle in a dry, inert atmosphere.[2][3]
-
Methanol: Flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled.
-
Dichloromethane: Suspected of causing cancer.
Always consult the Safety Data Sheets (SDS) for all reagents before starting the experiment.
Experimental Workflow and Logic
The following diagrams illustrate the overall experimental workflow and the logic for optimizing the reaction yield.
DOT Script for Experimental Workflow:
Caption: Step-by-step experimental workflow for the synthesis.
DOT Script for Yield Optimization Logic:
Caption: Logical workflow for optimizing reaction yield.
Analytical Methods for Reaction Monitoring
-
Thin Layer Chromatography (TLC): A quick and effective method to monitor the disappearance of the starting material (2,3-dichloroquinoxaline) and the appearance of the product. A suitable eluent system would be a mixture of hexane and ethyl acetate.
-
High-Performance Liquid Chromatography (HPLC): Provides more quantitative information on the reaction progress, including the relative amounts of starting material, product, and any byproducts. A reverse-phase C18 column with a gradient of water and acetonitrile (both containing 0.1% formic acid) is a common starting point for method development.[4]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Can be used to identify and quantify volatile components in the reaction mixture.
Conclusion
The provided protocol offers a detailed and scalable method for the synthesis of this compound. By following these guidelines and adhering to the safety precautions, researchers can reliably produce this important intermediate for their drug discovery and development efforts. Further optimization of reaction parameters may be necessary depending on the specific scale and available equipment.
References
Application Notes and Protocols for the Use of 2-Chloro-3-methoxyquinoxaline in Kinase Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinoxaline scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its presence in a multitude of biologically active compounds.[1] As a fused bicyclic system of benzene and pyrazine rings, it serves as a versatile template for the design of therapeutic agents, particularly in the realm of oncology.[2] Quinoxaline derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] A significant number of these derivatives function as kinase inhibitors by competitively binding to the ATP-binding pocket of various kinases, thereby disrupting signal transduction pathways crucial for cell proliferation and survival.[3][4]
The starting material, 2-Chloro-3-methoxyquinoxaline, offers a reactive chloro-substituent at the 2-position, making it an excellent precursor for generating a diverse library of derivatives through various chemical modifications.[5] This document provides detailed application notes and experimental protocols for the synthesis of potential kinase inhibitors using this compound as a key intermediate. The methodologies described are based on established procedures for structurally related quinoxaline compounds and serve as a guide for the development of novel kinase inhibitors.
Synthetic Strategies
The primary synthetic routes for derivatizing this compound involve the substitution of the chlorine atom at the 2-position. This can be achieved through several modern cross-coupling reactions, most notably Suzuki-Miyaura coupling for C-C bond formation and Buchwald-Hartwig amination for C-N bond formation. These reactions are favored for their high efficiency, broad substrate scope, and tolerance of various functional groups.[6][7]
Table 1: Key Synthetic Reactions for Derivatization of this compound
| Reaction Name | Bond Formed | Key Reagents | Typical Catalyst | Application in Kinase Inhibitor Synthesis |
| Suzuki-Miyaura Coupling | C-C | Aryl/Heteroaryl Boronic Acids or Esters | Palladium(0) complexes (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) | Introduction of various aryl and heteroaryl moieties to explore the hydrophobic regions of the kinase ATP-binding site. |
| Buchwald-Hartwig Amination | C-N | Primary or Secondary Amines | Palladium complexes with specialized phosphine ligands (e.g., XPhos, RuPhos) | Installation of diverse amino groups to form hydrogen bonds and other key interactions with kinase active site residues. |
| Nucleophilic Aromatic Substitution | C-N, C-O, C-S | Amines, Alcohols, Thiols | Base (e.g., K₂CO₃, NaOtBu) | A more classical approach to introduce a variety of functional groups at the 2-position of the quinoxaline core. |
Note: The data in this table is compiled from general literature on cross-coupling reactions and serves as a guide. Yields and optimal conditions for this compound may vary.
Experimental Protocols
The following protocols are generalized methodologies for the derivatization of this compound based on procedures reported for analogous compounds.[6][7][8] Researchers should perform small-scale optimization of reaction conditions (catalyst, ligand, base, solvent, temperature, and time) for each new substrate.
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol describes the palladium-catalyzed C-C bond formation between this compound and an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
-
Base (e.g., Potassium Carbonate (K₂CO₃))
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water mixture)
-
Schlenk tube or other suitable reaction vessel
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk tube, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Evacuate and backfill the tube with an inert gas (Argon or Nitrogen) three times.
-
Add the anhydrous and degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.
-
Place the sealed tube in a preheated oil bath at 90-110 °C and stir for 8-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2-aryl-3-methoxyquinoxaline derivative.
-
Confirm the structure and purity of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol outlines the palladium-catalyzed C-N bond formation between this compound and a primary or secondary amine.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Palladium catalyst (e.g., Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃])
-
Phosphine ligand (e.g., XPhos)
-
Base (e.g., Sodium tert-butoxide (NaOtBu))
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
-
Schlenk tube or other suitable reaction vessel
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In an oven-dried Schlenk tube under an inert atmosphere, combine the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., XPhos, 4 mol%).
-
Add this compound (1.0 equiv.), the desired amine (1.2 equiv.), and the base (e.g., NaOtBu, 1.5 equiv.).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add the anhydrous and degassed solvent (e.g., toluene) via syringe.
-
Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite®.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na₂SO₄.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel to afford the desired 2-amino-3-methoxyquinoxaline derivative.
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Kinase Inhibition and Signaling Pathways
Quinoxaline derivatives have been reported to inhibit a variety of protein kinases, which are key regulators of cellular processes.[4] Dysregulation of kinase activity is a hallmark of many diseases, including cancer.[4] The synthesized 2-substituted-3-methoxyquinoxaline derivatives can be screened against a panel of kinases to determine their inhibitory activity and selectivity.
Potential kinase targets for quinoxaline-based inhibitors include, but are not limited to:
-
VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): A key regulator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth.[3]
-
Pim Kinases (Pim-1, Pim-2, Pim-3): Serine/threonine kinases that are overexpressed in various cancers and are involved in cell survival and proliferation.[9]
-
PI3K/AKT/mTOR Pathway Kinases: This signaling pathway is frequently hyperactivated in cancer and regulates cell growth, proliferation, and survival.[10]
-
GSK3β (Glycogen Synthase Kinase 3β) and DYRK1A (Dual-specificity tyrosine phosphorylation-regulated kinase 1A): These kinases are implicated in neurodegenerative diseases and some cancers.[11]
Table 2: Representative Kinase Inhibitory Activity of Quinoxaline Derivatives
| Compound Class | Target Kinase | IC₅₀ (nM) | Reference |
| Substituted Quinoxalines | c-Met | 0.16 - 0.32 | [4] |
| Substituted Quinoxalines | JAK2 | 5.98 - 7.70 | [4] |
| Quinoxaline-2-carboxylic acid | Pim-1 | 74 | [4][9] |
| Dibromo substituted quinoxaline | ASK1 | 30.17 | [12] |
| Indoloquinoxaline derivative | PI3K/AKT/mTOR pathway | - | [10] |
Note: IC₅₀ values represent the concentration of a drug required for 50% inhibition in vitro and are highly dependent on the specific assay conditions. The data presented is for structurally related quinoxaline derivatives and not for direct derivatives of this compound.
Visualizations
Caption: Synthetic workflow for generating kinase inhibitors.
Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of novel kinase inhibitors. The protocols for Suzuki-Miyaura coupling and Buchwald-Hartwig amination provided herein offer robust methods for the generation of diverse compound libraries. While specific biological data for derivatives of this compound is not yet widely available, the extensive research on analogous quinoxaline structures suggests a high potential for the discovery of potent and selective kinase inhibitors targeting critical signaling pathways in various diseases. Further investigation and screening of these novel compounds are warranted to explore their therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Chloro-3-methoxyquinoxaline
This technical support center is designed for researchers, scientists, and drug development professionals to provide comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-Chloro-3-methoxyquinoxaline. Our aim is to help you improve reaction yields and overcome common challenges encountered during this synthetic procedure.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
The most common and effective method for synthesizing this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This involves the reaction of 2,3-dichloroquinoxaline with a methoxide source. The key to a successful synthesis is the selective mono-substitution of one of the chlorine atoms.
Q2: What are the starting materials for this synthesis?
The primary starting material is 2,3-dichloroquinoxaline. This can be synthesized from the condensation of o-phenylenediamine with oxalic acid, followed by chlorination with a reagent like phosphorus oxychloride (POCl₃). For the methoxylation step, methanol is used as the reagent, typically in the presence of a base to generate the methoxide nucleophile in situ, or by using a salt like sodium methoxide.
Q3: My reaction yield is consistently low. What are the potential causes?
Low yields in the synthesis of this compound can stem from several factors:
-
Incomplete Reaction: The reaction may not have reached completion. This could be due to insufficient reaction time, a temperature that is too low, or inadequate mixing.
-
Suboptimal Reagent Stoichiometry: An incorrect ratio of 2,3-dichloroquinoxaline to the methoxide source can limit the yield. An excess of the methoxide can lead to the formation of the di-substituted product, 2,3-dimethoxyquinoxaline.
-
Base Strength: The choice and amount of base are critical. A base that is too weak may not generate enough methoxide for the reaction to proceed efficiently. Conversely, a base that is too strong or used in excess can promote side reactions.
-
Moisture in Reaction: The presence of water can consume the base and hinder the reaction. It is crucial to use anhydrous solvents and reagents.
-
Loss During Work-up and Purification: The product may be lost during extraction, washing, or purification steps.
Q4: I am observing a significant amount of a side product. What is it likely to be and how can I minimize its formation?
The most common side product in this reaction is 2,3-dimethoxyquinoxaline, which is formed by the substitution of both chlorine atoms. To minimize its formation and improve the selectivity for the mono-substituted product:
-
Control Stoichiometry: Use a carefully controlled amount of the methoxide source, typically not exceeding one equivalent relative to the 2,3-dichloroquinoxaline.
-
Lower Reaction Temperature: Running the reaction at a lower temperature can often favor mono-substitution.
-
Gradual Addition of Nucleophile: Adding the methoxide solution slowly to the solution of 2,3-dichloroquinoxaline can help to maintain a low concentration of the nucleophile, thus reducing the likelihood of a second substitution.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or No Conversion of Starting Material | 1. Insufficiently activated nucleophile: The concentration of methoxide may be too low. 2. Low reaction temperature: The reaction may be too slow at the current temperature. 3. Poor solvent choice: The solvent may not be suitable for an SNAr reaction. | 1. Ensure an appropriate base is used to generate methoxide from methanol, or use a pre-formed solution of sodium methoxide. 2. Gradually increase the reaction temperature and monitor the progress by TLC. 3. Use a polar aprotic solvent like DMF or acetonitrile, or use methanol as both the reagent and solvent. |
| Formation of Significant Amounts of 2,3-dimethoxyquinoxaline | 1. Excess of methoxide: Too much nucleophile will drive the reaction towards di-substitution. 2. High reaction temperature: Higher temperatures can increase the rate of the second substitution. | 1. Use a stoichiometric amount (1.0 equivalent) or a slight sub-stoichiometric amount of the methoxide source. 2. Perform the reaction at room temperature or even lower temperatures if necessary. |
| Difficulty in Isolating the Product | 1. Product is soluble in the aqueous phase during work-up. 2. Formation of an emulsion during extraction. | 1. Ensure the aqueous phase is saturated with brine to decrease the solubility of the organic product. Perform multiple extractions with a suitable organic solvent. 2. Add a small amount of brine to the separatory funnel to help break the emulsion. |
| Product is Impure After Purification | 1. Co-elution with starting material or side product during column chromatography. 2. Ineffective recrystallization solvent. | 1. Optimize the solvent system for column chromatography. A gradient elution may be necessary to achieve good separation. 2. Screen different solvents or solvent mixtures for recrystallization to find a system where the product has high solubility at high temperatures and low solubility at room temperature, while impurities remain soluble. |
Data Presentation
The yield of this compound is highly dependent on the reaction conditions. The following table summarizes the impact of different parameters on the reaction outcome.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Expected Outcome |
| Methoxide Source | Sodium Methoxide in Methanol | Methanol with K₂CO₃ | Methanol with TEBAC | Sodium methoxide is a strong nucleophile and can lead to faster reaction rates, but may require careful control to avoid di-substitution. K₂CO₃ is a weaker base and may require higher temperatures. TEBAC acts as a phase-transfer catalyst. |
| Stoichiometry (Methoxide:Di-chloroquinoxaline) | 1.0 : 1.0 | 1.2 : 1.0 | 0.9 : 1.0 | A 1:1 ratio is generally optimal. An excess of methoxide (1.2:1) increases the risk of di-substitution, while a sub-stoichiometric amount (0.9:1) can lead to incomplete conversion of the starting material but may improve selectivity. |
| Temperature | Room Temperature | 40 °C | 60 °C (Refluxing Methanol) | Higher temperatures increase the reaction rate but can also increase the formation of the di-substituted product. Room temperature is often a good starting point to maximize selectivity. |
| Solvent | Methanol | DMF | Acetonitrile | Methanol can serve as both the reactant and the solvent. DMF and acetonitrile are good polar aprotic solvents for SNAr reactions. |
| Typical Yield | 60-75% | 50-65% | 70-85% | Yields are highly dependent on the combination of the above factors and the efficiency of the work-up and purification. |
Experimental Protocols
Protocol 1: Synthesis of 2,3-dichloroquinoxaline (Starting Material)
This protocol describes the synthesis of the starting material, 2,3-dichloroquinoxaline, from quinoxaline-2,3-dione.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place quinoxaline-2,3-dione (1 equivalent).
-
Chlorination: In a well-ventilated fume hood, carefully add phosphorus oxychloride (POCl₃, 4-5 equivalents) to the flask. Add a catalytic amount of dimethylformamide (DMF, ~0.1 equivalents).
-
Heating: Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 3-4 hours. The reaction mixture should become a clear solution.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring. This step is highly exothermic and should be performed with caution.
-
Isolation: A precipitate will form. Collect the solid by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral.
-
Drying and Purification: Dry the solid under vacuum. The crude 2,3-dichloroquinoxaline can be purified by recrystallization from ethanol or an ethanol/water mixture to yield a pale yellow solid.
Protocol 2: Synthesis of this compound
This protocol details the selective mono-methoxylation of 2,3-dichloroquinoxaline.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add 2,3-dichloroquinoxaline (1 equivalent) and anhydrous methanol.
-
Base Addition: In a separate flask, prepare a solution of sodium methoxide (1 equivalent) in anhydrous methanol.
-
Reaction: Slowly add the sodium methoxide solution to the solution of 2,3-dichloroquinoxaline at room temperature over a period of 30 minutes. Stir the reaction mixture at room temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the starting material is consumed, quench the reaction by adding water.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent such as dichloromethane or ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a solid.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in the synthesis.
Technical Support Center: Purification of Crude 2-Chloro-3-methoxyquinoxaline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude 2-Chloro-3-methoxyquinoxaline by column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase and mobile phase for the column chromatography of this compound?
A1: Silica gel is the most commonly used stationary phase for the purification of this compound. A gradient elution using a mixture of n-hexane and ethyl acetate is a suitable mobile phase. The polarity of the eluent should be gradually increased by increasing the proportion of ethyl acetate to ensure effective separation.
Q2: How can I determine the appropriate solvent ratio for the column?
A2: The ideal solvent system should be determined by thin-layer chromatography (TLC) prior to running the column. The target is to find a solvent mixture where the this compound has an Rf value of approximately 0.25-0.35. This will allow for good separation from both less polar and more polar impurities.
Q3: What are the potential impurities I might encounter?
A3: Depending on the synthetic route, common impurities may include unreacted starting materials such as 2,3-dichloroquinoxaline, the di-substituted byproduct (2,3-dimethoxyquinoxaline), and potentially some hydrolyzed product, 3-methoxyquinoxalin-2(1H)-one.
Q4: What is a typical yield for the purification of this compound by column chromatography?
A4: While the yield can vary depending on the purity of the crude material, a yield of around 70-80% of the pure compound after column chromatography is a reasonable expectation for a successful purification.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| The compound is not moving down the column (low Rf). | The solvent system is not polar enough. | Gradually increase the polarity of the eluent by increasing the percentage of ethyl acetate in the hexane/ethyl acetate mixture. |
| The compound is eluting too quickly with impurities (high Rf). | The solvent system is too polar. | Decrease the polarity of the eluent by increasing the percentage of hexane in the hexane/ethyl acetate mixture. Start with a less polar solvent system and gradually increase the polarity. |
| Poor separation between the desired product and an impurity (co-elution). | The chosen solvent system has poor selectivity for the compounds. | Try a different solvent system. For example, you could try a mixture of dichloromethane and methanol or toluene and acetone after evaluating their performance on TLC. |
| Streaking of the compound on the column or TLC plate. | The compound may be too concentrated, or it might be interacting strongly with the silica gel. The compound could also be degrading on the silica. | Load a more dilute solution of the crude material onto the column. If degradation is suspected, consider deactivating the silica gel by pre-treating it with a solvent mixture containing a small amount of a neutralizer like triethylamine (1%). |
| Low recovery of the product after chromatography. | The compound may be adsorbing irreversibly to the silica gel. The compound may be partially soluble in the elution solvent, leading to precipitation on the column. | Ensure the compound is fully dissolved in the loading solvent. If irreversible adsorption is suspected, using a different stationary phase like alumina might be beneficial. |
Experimental Protocol: Column Chromatography of this compound
This protocol outlines a general procedure for the purification of crude this compound using silica gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (for column chromatography, 60-120 mesh)
-
n-Hexane (analytical grade)
-
Ethyl acetate (analytical grade)
-
Glass column with a stopcock
-
Cotton or glass wool
-
Sand (washed)
-
Collection tubes or flasks
-
Thin-layer chromatography (TLC) plates (silica gel coated)
-
TLC developing chamber
-
UV lamp (254 nm)
-
Rotary evaporator
Procedure:
-
TLC Analysis:
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto a TLC plate.
-
Develop the plate in a TLC chamber with a hexane:ethyl acetate solvent system (e.g., start with 9:1, 8:2, and 7:3 ratios).
-
Visualize the spots under a UV lamp.
-
The ideal eluent for the column will give the product an Rf value of ~0.25-0.35.
-
-
Column Packing:
-
Secure the glass column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand over the cotton plug.
-
Prepare a slurry of silica gel in n-hexane.
-
Pour the slurry into the column, gently tapping the column to ensure even packing and remove air bubbles.
-
Allow the silica to settle, and then add another thin layer of sand on top of the silica bed.
-
Drain the excess hexane until the solvent level is just at the top of the sand layer. Do not let the column run dry.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial elution solvent).
-
Carefully apply the solution to the top of the silica gel bed using a pipette.
-
Allow the sample to adsorb onto the silica gel.
-
-
Elution:
-
Begin eluting the column with the determined hexane:ethyl acetate solvent system from the TLC analysis.
-
Start with a less polar mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity by increasing the proportion of ethyl acetate.
-
Collect fractions in separate tubes or flasks.
-
-
Fraction Analysis:
-
Monitor the elution process by spotting the collected fractions on TLC plates and developing them in the appropriate solvent system.
-
Identify the fractions containing the pure this compound.
-
-
Product Isolation:
-
Combine the pure fractions.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound as a solid.
-
Determine the yield and characterize the product for purity (e.g., by melting point, NMR, or mass spectrometry).
-
Data Presentation
| Parameter | Description |
| Stationary Phase | Silica Gel (60-120 mesh) |
| Mobile Phase | n-Hexane / Ethyl Acetate (Gradient Elution) |
| Typical Starting Eluent | 95:5 (n-Hexane : Ethyl Acetate) |
| Typical Final Eluent | 80:20 (n-Hexane : Ethyl Acetate) |
| Expected Rf | ~0.25 - 0.35 in the collection solvent system |
| Estimated Yield | 70 - 80% |
Experimental Workflow
Technical Support Center: Synthesis of 2-Chloro-3-methoxyquinoxaline
This technical support center is designed for researchers, scientists, and professionals in drug development who are working with the synthesis of 2-Chloro-3-methoxyquinoxaline. Here you will find troubleshooting guides and frequently asked questions to address common issues encountered during this chemical synthesis.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the synthesis of this compound. The primary route for this synthesis involves the reaction of 2,3-dichloroquinoxaline with sodium methoxide.
Problem 1: Low Yield of this compound and Formation of 2,3-dimethoxyquinoxaline
The formation of the di-substituted byproduct, 2,3-dimethoxyquinoxaline, is a common issue that reduces the yield of the desired mono-substituted product.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Excess Sodium Methoxide | Carefully control the stoichiometry of sodium methoxide. Use of a slight excess (e.g., 1.05-1.1 equivalents) can drive the reaction to completion, but a larger excess will favor the formation of the di-substituted product. |
| High Reaction Temperature | Perform the reaction at a lower temperature. While higher temperatures can increase the reaction rate, they can also lead to over-reaction and the formation of 2,3-dimethoxyquinoxaline. Monitoring the reaction by TLC or GC-MS is crucial to determine the optimal temperature. |
| Prolonged Reaction Time | Monitor the reaction progress closely. Once the starting material, 2,3-dichloroquinoxaline, is consumed, the reaction should be quenched to prevent further substitution. |
Problem 2: Presence of Unreacted 2,3-dichloroquinoxaline
Incomplete conversion of the starting material is another common challenge that affects the purity and yield of the final product.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Insufficient Sodium Methoxide | Ensure that at least one equivalent of active sodium methoxide is used. The reagent can degrade if not stored properly under anhydrous conditions. |
| Low Reaction Temperature | A temperature that is too low may result in a sluggish or incomplete reaction. Gradually increase the temperature while monitoring the reaction progress. |
| Poor Solubility of Reagents | Ensure that the solvent used (typically methanol or an inert solvent with methanol) can dissolve the reactants sufficiently. Proper agitation is also important. |
Problem 3: Formation of 3-chloroquinoxalin-2(1H)-one
The presence of the hydrolyzed byproduct, 3-chloroquinoxalin-2(1H)-one, indicates that water was present in the reaction mixture.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Moisture in Reagents or Glassware | Use anhydrous solvents and ensure all glassware is thoroughly dried before use. Sodium methoxide is particularly sensitive to moisture. |
| Atmospheric Moisture | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of atmospheric moisture. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for preparing the starting material, 2,3-dichloroquinoxaline?
A1: The most common method is the chlorination of quinoxaline-2,3-dione.[1] This is typically achieved by reacting quinoxaline-2,3-dione with a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), often with a catalytic amount of dimethylformamide (DMF).[1][2]
Q2: How can I effectively purify this compound from the common side products?
A2: Column chromatography on silica gel is a highly effective method for purifying the desired product from 2,3-dimethoxyquinoxaline, unreacted 2,3-dichloroquinoxaline, and 3-chloroquinoxalin-2(1H)-one. A solvent system with a gradient of ethyl acetate in a non-polar solvent like hexane or petroleum ether is often successful. Recrystallization from a suitable solvent system can also be an effective purification technique, especially for larger scale operations.
Q3: What analytical techniques are recommended for monitoring the reaction progress?
A3: Thin-layer chromatography (TLC) is a quick and convenient method for monitoring the disappearance of the starting material and the formation of the product and byproducts. For more quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) are recommended.
Q4: Are there any safety precautions I should be aware of during this synthesis?
A4: Yes, several safety precautions are crucial. Phosphorus oxychloride (POCl₃) and thionyl chloride (SOCl₂) are corrosive and react violently with water; they must be handled in a fume hood with appropriate personal protective equipment (PPE). Sodium methoxide is a strong base and is corrosive. Always consult the Safety Data Sheet (SDS) for all chemicals used in the synthesis.
Experimental Protocols
Synthesis of 2,3-dichloroquinoxaline (Starting Material)
This protocol is adapted from established procedures for the chlorination of quinoxalinones.[1][3]
Materials:
-
Quinoxaline-2,3-dione
-
Phosphorus oxychloride (POCl₃)
-
Dimethylformamide (DMF) (catalytic amount)
-
Crushed ice
-
Sodium bicarbonate solution (saturated)
-
Dichloromethane or other suitable organic solvent
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a gas trap, suspend quinoxaline-2,3-dione in an excess of phosphorus oxychloride.
-
Add a catalytic amount of dimethylformamide to the mixture.
-
Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.[4]
-
After completion, allow the reaction mixture to cool to room temperature.
-
Slowly and carefully pour the cooled reaction mixture onto crushed ice with vigorous stirring in a well-ventilated fume hood. This step is highly exothermic.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with a suitable organic solvent such as dichloromethane.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2,3-dichloroquinoxaline.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol.
Synthesis of this compound
This is a general protocol for the mono-methoxylation of 2,3-dichloroquinoxaline.
Materials:
-
2,3-dichloroquinoxaline
-
Sodium methoxide
-
Anhydrous methanol
-
Water
-
Ethyl acetate or other suitable organic solvent
Procedure:
-
Dissolve 2,3-dichloroquinoxaline in anhydrous methanol in a round-bottom flask under an inert atmosphere.
-
In a separate flask, prepare a solution of sodium methoxide (1.05-1.1 equivalents) in anhydrous methanol.
-
Slowly add the sodium methoxide solution to the 2,3-dichloroquinoxaline solution at room temperature with stirring.
-
Monitor the reaction progress by TLC. The reaction is typically complete within a few hours at room temperature, but gentle heating may be required to drive the reaction to completion.
-
Once the reaction is complete, quench the reaction by adding water.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to separate the desired product from any unreacted starting material and the 2,3-dimethoxyquinoxaline byproduct.
Visualizations
Caption: Troubleshooting workflow for the synthesis of this compound.
Caption: Reaction pathway showing the formation of the main product and side products.
References
Technical Support Center: Optimizing Quinoxaline Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to help you optimize reaction conditions for quinoxaline synthesis, a critical process in the development of new therapeutics and functional materials.
Troubleshooting Guide
This guide addresses common issues encountered during quinoxaline synthesis in a question-and-answer format, providing actionable solutions to streamline your experimental workflow.
Low or No Product Yield
Q: My quinoxaline synthesis has resulted in a very low yield or no desired product. What are the potential causes and how can I improve the outcome?
A: Low yields in quinoxaline synthesis can be attributed to several factors, from suboptimal reaction conditions to the quality of your starting materials. Here’s a systematic approach to troubleshooting this issue:
-
Suboptimal Reaction Conditions: Temperature and reaction time are critical parameters. While some traditional methods require refluxing in solvents like ethanol or acetic acid, many modern protocols achieve high yields at room temperature with an appropriate catalyst.[1] Insufficient reaction time can lead to incomplete conversion, whereas excessively high temperatures may cause decomposition of reactants or the final product.[1] It is highly recommended to monitor the reaction's progress using Thin Layer Chromatography (TLC).[1]
-
Inefficient Catalysis: The absence of a catalyst or the use of an inappropriate one can significantly impede the reaction. While the condensation can proceed without a catalyst, it often necessitates harsher conditions and results in lower yields.[1] A wide variety of catalysts, including acid catalysts (e.g., camphor-sulfonic acid) and various Lewis acids, have been shown to improve yields.[1]
-
Poor Quality of Starting Materials: The purity of the o-phenylenediamine is crucial for a successful reaction. This starting material is known to oxidize and darken upon exposure to air, which can introduce impurities and lead to lower yields. It is advisable to use freshly purified o-phenylenediamine.[1]
-
Improper Stoichiometry: Ensure that an equimolar ratio (1:1) of the o-phenylenediamine and the 1,2-dicarbonyl compound is used for optimal results.
Side Product Formation
Q: I am observing significant side product formation in my reaction. What are the likely side products and how can I minimize their formation?
A: Side product formation is a common challenge that can complicate purification and reduce the yield of the desired quinoxaline.
-
Benzimidazole Derivatives: A frequent byproduct is a benzimidazole derivative, which can form if the 1,2-dicarbonyl compound has degraded or contains aldehyde impurities. To mitigate this, check the purity of your dicarbonyl compound using methods like NMR or GC-MS before use.[2]
-
Quinoxaline N-oxides: The formation of quinoxaline N-oxides can occur through over-oxidation of the quinoxaline ring, especially under harsh reaction conditions or in the presence of an oxidizing agent.[2] Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent this, particularly during prolonged reactions at elevated temperatures.[2]
-
Decomposition on Silica Gel: Some quinoxaline derivatives can be unstable on silica gel, leading to decomposition during column chromatography.[3] If you suspect this is occurring, consider deactivating the silica gel with triethylamine or using an alternative stationary phase like alumina.[4]
Purification Challenges
Q: I'm having difficulty purifying my crude quinoxaline product. What are some effective purification strategies?
A: The purification of quinoxaline derivatives can be challenging due to issues with solubility and stability.
-
Recrystallization: This is often the most effective method for purifying solid quinoxaline products.[5] Ethanol is a commonly used solvent for this purpose.[5] The key is to dissolve the crude product in a minimal amount of hot solvent and allow it to cool slowly.
-
Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography is a standard technique.[5]
-
Streaking or Baseline Spots on TLC: This may indicate that the compound is too polar for the chosen eluent or is interacting strongly with the silica. Try a more polar solvent system. Streaking can also be caused by acidic compounds; adding a small amount of triethylamine to the eluent can often resolve this.
-
Co-elution with Impurities: If the product co-elutes with an impurity, experiment with different solvent systems on a TLC plate to achieve better separation before attempting column chromatography.[4]
-
Product Precipitation on the Column: Poor solubility in the chromatography solvents can cause the product to precipitate on the column. Ensure the crude product is fully dissolved before loading, or consider a solid-loading technique by pre-adsorbing the sample onto a small amount of silica gel.[4]
-
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing quinoxalines?
The most prevalent method is the condensation reaction between an ortho-phenylenediamine (a 1,2-diaminobenzene derivative) and a 1,2-dicarbonyl compound.[4] This versatile reaction allows for the synthesis of a wide variety of substituted quinoxalines.[4]
Q2: What are typical starting materials for quinoxaline synthesis?
The synthesis typically involves the reaction of an o-phenylenediamine with a 1,2-dicarbonyl compound such as glyoxal, benzil, or their derivatives.[4]
Q3: Can I run the reaction without a solvent?
Yes, solvent-free methods for quinoxaline synthesis have been developed and are considered a green chemistry approach.[3] These methods can minimize waste and may lead to shorter reaction times.
Q4: My purified quinoxaline product is colored. Is this normal?
While some quinoxaline derivatives are inherently colored, unwanted coloration can also be a sign of impurities, often arising from the oxidation of the o-phenylenediamine starting material.[1][3] If the color is due to impurities, recrystallization with the addition of a small amount of activated charcoal can help to decolorize the product.[4]
Data Presentation
The following tables summarize quantitative data on the effects of different catalysts and solvents on the yield of quinoxaline synthesis, providing a basis for reaction optimization.
Table 1: Effect of Different Catalysts on the Yield of 2,3-diphenylquinoxaline
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| AlCuMoVP | 100 mg per mmol | Toluene | 25 | 2 | 92 | [5] |
| AlFeMoVP | 100 mg per mmol | Toluene | 25 | 2 | 80 | [5] |
| CrCl₂·6H₂O | 0.01 g per mmol | Ethanol | Room Temp. | 0.17 | 94 | [6] |
| PbBr₂ | 0.01 g per mmol | Ethanol | Room Temp. | 0.25 | 92 | [6] |
| CuSO₄·5H₂O | 0.01 g per mmol | Ethanol | Room Temp. | 0.33 | 90 | [6] |
| Pyridine | 10 | THF | Room Temp. | 2 | 92 | [1] |
Table 2: Effect of Solvent on the Yield of 2,3-diphenylquinoxaline
| Solvent | Catalyst | Temperature | Time (h) | Yield (%) | Reference |
| Methanol | CSA (20 mol%) | Room Temp. | 2 | 50 | |
| Acetonitrile | CSA (20 mol%) | Room Temp. | 2 | 65 | |
| Ethanol/Water | CSA (20 mol%) | Room Temp. | 2 | 85 | |
| Ethanol | CSA (20 mol%) | Room Temp. | 2 | 98 |
Experimental Protocols
Protocol 1: Synthesis of 2,3-Diphenylquinoxaline
This protocol describes a general procedure for the synthesis of 2,3-diphenylquinoxaline via the condensation of o-phenylenediamine and benzil.
Materials:
-
o-Phenylenediamine (1.0 mmol, 108.1 mg)
-
Benzil (1.0 mmol, 210.2 mg)
-
Ethanol (10 mL)
-
Glacial Acetic Acid (catalytic amount, ~2 drops)
Procedure:
-
Dissolve o-phenylenediamine and benzil in ethanol in a round-bottom flask.
-
Add a catalytic amount of glacial acetic acid to the mixture.
-
Reflux the reaction mixture for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature. The product will precipitate out of the solution.
-
Collect the solid product by filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting materials.
-
Dry the product under vacuum to obtain pure 2,3-diphenylquinoxaline.
Protocol 2: Purification by Recrystallization
Materials:
-
Crude quinoxaline product
-
Ethanol (or other suitable solvent)
-
Activated charcoal (optional)
Procedure:
-
Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent.
-
Heat the mixture to boiling while stirring. Continue adding small portions of the hot solvent until the solid just dissolves.
-
If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution briefly.
-
If charcoal was added, perform a hot gravity filtration to remove it.
-
Allow the hot, clear solution to cool slowly to room temperature, then cool it further in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them thoroughly.[4]
Visualizations
The following diagrams illustrate key workflows and mechanisms in quinoxaline synthesis.
References
- 1. acgpubs.org [acgpubs.org]
- 2. researchgate.net [researchgate.net]
- 3. ecommons.udayton.edu [ecommons.udayton.edu]
- 4. benchchem.com [benchchem.com]
- 5. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods – Oriental Journal of Chemistry [orientjchem.org]
Troubleshooting incomplete conversion in quinoxaline reactions
Welcome to the technical support center for quinoxaline synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of quinoxalines, focusing on incomplete conversions and related challenges. The following frequently asked questions (FAQs) and troubleshooting guides provide direct, actionable advice to help you optimize your reactions and purify your products.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing quinoxalines, and what are the typical starting materials?
The most prevalent method for synthesizing quinoxalines is the condensation reaction between an ortho-phenylenediamine (a 1,2-diaminobenzene derivative) and a 1,2-dicarbonyl compound.[1] This versatile reaction allows for the formation of a wide variety of substituted quinoxalines by choosing appropriately substituted starting materials.
Q2: My reaction has a low yield of the desired quinoxaline. What are the likely causes and solutions?
Low yields in quinoxaline synthesis can stem from several factors, including incomplete reactions, suboptimal conditions, inefficient catalysis, or the formation of significant byproducts.[2] A systematic approach to troubleshooting is recommended.
Troubleshooting Low Quinoxaline Yield
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | Monitor the reaction by Thin-Layer Chromatography (TLC) to determine the optimal reaction time. Consider increasing the reaction temperature or time.[2] |
| Suboptimal Conditions | Screen different solvents and temperatures. Greener protocols using ethanol or water have shown high efficiency.[2] |
| Inefficient Catalyst | Experiment with different catalysts. A variety of catalysts, from simple acids to complex metal catalysts, have been reported to give high yields.[2] |
| Starting Material Impurity | Assess the purity of the 1,2-dicarbonyl compound using techniques like NMR or GC-MS before starting the synthesis. Purify the reagent by recrystallization or chromatography if impurities are detected.[2] |
| Byproduct Formation | Identify the major byproduct and implement targeted troubleshooting steps as outlined in the following questions.[2] |
Q3: My reaction is producing a significant amount of a benzimidazole derivative alongside my desired quinoxaline. What is causing this and how can I prevent it?
The formation of a benzimidazole byproduct is a common issue, typically arising from the reaction of the o-phenylenediamine starting material with an aldehyde or carboxylic acid derivative.[2] This can occur if the 1,2-dicarbonyl compound you are using has degraded or contains aldehyde impurities.[2]
Troubleshooting Benzimidazole Byproduct Formation
| Action | Detailed Recommendation |
| Assess Reagent Purity | Before starting the synthesis, check the purity of your dicarbonyl compound using techniques like NMR or GC-MS. If impurities are detected, purify the reagent by recrystallization or chromatography.[2] |
| Control Reaction Atmosphere | Some 1,2-dicarbonyl compounds can be susceptible to oxidation, which may generate acidic impurities. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate this.[2] |
Q4: I'm observing a stable intermediate and the final quinoxaline product isn't forming. What is happening?
The formation of a stable dihydroquinoxaline intermediate indicates that the final oxidation step of the reaction is incomplete.[2] This is more common when the reaction is performed under non-oxidizing conditions.[2]
Troubleshooting Incomplete Oxidation
| Action | Detailed Recommendation |
| Introduce a Mild Oxidant | Often, exposure to air is sufficient to oxidize the dihydroquinoxaline to the aromatic quinoxaline. Stirring the reaction mixture open to the air for a period after the initial condensation can facilitate this.[2] |
| Optimize Catalyst Choice | Some catalysts, particularly those based on transition metals, can facilitate the final oxidation step.[2] |
Q5: My characterization data suggests the presence of a quinoxaline N-oxide in my product. How can this be avoided?
Quinoxaline N-oxides are typically formed through over-oxidation of the quinoxaline ring.[2] This can happen if the reaction conditions are too harsh or if an oxidizing agent is present.[2]
Troubleshooting Quinoxaline N-Oxide Formation
| Action | Detailed Recommendation |
| Avoid Strong Oxidizing Agents | If your synthetic route does not inherently require an oxidant, ensure that none are introduced inadvertently.[2] |
| Control the Atmosphere | Reactions run in the presence of air (oxygen) for prolonged periods, especially at elevated temperatures, can lead to the formation of N-oxides. Performing the reaction under an inert atmosphere can prevent this.[2] |
Q6: My TLC plate shows multiple unidentified spots. What could be the issue?
Multiple unidentified spots on a TLC plate can indicate the decomposition of starting materials or the product, or complex side reactions.[2] To address this, you can try lowering the reaction temperature, shortening the reaction time, and ensuring the purity of your starting materials.[2]
Experimental Protocols
General Procedure for Quinoxaline Synthesis
This protocol outlines a general method for the synthesis of 2,3-diphenylquinoxaline.
-
Reactants: o-phenylenediamine and benzil.
-
Solvent: Ethanol.
-
Procedure:
-
Dissolve o-phenylenediamine and benzil in ethanol.
-
Reflux the mixture and monitor the reaction progress using TLC.
-
Upon completion, allow the reaction mixture to cool.
-
The product may crystallize out upon cooling. If so, filter the product.
-
If the product does not crystallize, evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the product by recrystallization from ethanol to yield the pure 2,3-diphenylquinoxaline.
-
Purification Protocol: Column Chromatography for Separating Quinoxaline from Benzimidazole Byproduct
This protocol outlines a general procedure for separating a quinoxaline product from a benzimidazole byproduct using column chromatography.[2]
-
Materials:
-
Crude quinoxaline product containing benzimidazole impurity.
-
Silica gel (for column chromatography).
-
A suitable solvent system (e.g., a mixture of hexane and ethyl acetate).
-
-
Procedure:
-
Prepare a slurry of silica gel in the chosen solvent system and pack the column.
-
Dissolve the crude product in a minimum amount of the solvent system.
-
Load the dissolved sample onto the column.
-
Elute the column with the chosen solvent system. The polarity of the solvent system should be optimized based on the specific quinoxaline and benzimidazole derivatives. Generally, quinoxalines are less polar than benzimidazoles.[2]
-
Collect fractions and monitor by TLC to identify the fractions containing the pure quinoxaline.
-
Combine the pure fractions and evaporate the solvent to obtain the purified quinoxaline.[2]
-
Visual Troubleshooting Guides
Caption: A step-by-step workflow for troubleshooting common issues in quinoxaline synthesis.
Caption: Decision-making workflow for the purification of quinoxaline products.
References
Removal of unreacted starting materials from 2-Chloro-3-methoxyquinoxaline
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the removal of unreacted starting materials from 2-Chloro-3-methoxyquinoxaline.
Frequently Asked Questions (FAQs)
Q1: What are the common unreacted starting materials in the synthesis of this compound?
The synthesis of this compound typically involves the nucleophilic substitution of 2,3-dichloroquinoxaline with sodium methoxide. Therefore, the primary unreacted starting materials that may remain in the crude product are:
-
2,3-Dichloroquinoxaline: The electrophilic precursor.
-
Sodium methoxide: The nucleophilic reagent, often used in excess.
Q2: How can I remove residual sodium methoxide from my reaction mixture?
Excess sodium methoxide, being a strong base, must be neutralized or "quenched" before purification. This is typically achieved by adding a proton source. Common quenching procedures include:
-
Addition of water: Carefully add water to the reaction mixture to hydrolyze the sodium methoxide to methanol and sodium hydroxide. This should be done cautiously as the reaction can be exothermic.
-
Acidic workup: Neutralize the reaction mixture with a dilute acid, such as aqueous ammonium chloride (NH₄Cl) solution or dilute hydrochloric acid (HCl), until the pH is neutral.
-
Use of ion-exchange resin: For sensitive substrates, an acidic ion-exchange resin (e.g., Amberlite®) can be used to neutralize the base without introducing a strong aqueous acid.
Q3: What are the recommended methods for purifying crude this compound?
The two most effective and commonly used purification techniques for quinoxaline derivatives are column chromatography and recrystallization.[1] The choice between these methods depends on the purity of the crude product and the nature of the impurities.
Q4: How can I monitor the progress of the purification?
Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the purification process. It allows for the rapid assessment of the separation of the desired product from unreacted starting materials and byproducts. A suitable eluent system for TLC would be a mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate).
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Issue 1: Presence of Unreacted 2,3-Dichloroquinoxaline in the Purified Product
Symptoms:
-
TLC analysis of the final product shows a spot corresponding to the Rf value of 2,3-dichloroquinoxaline.
-
¹H NMR spectrum of the product shows aromatic signals consistent with 2,3-dichloroquinoxaline.
-
Mass spectrometry analysis reveals a molecular ion peak for 2,3-dichloroquinoxaline.
Possible Causes and Solutions:
| Possible Cause | Solutions |
| Incomplete Reaction | - Increase reaction time: Monitor the reaction by TLC until the 2,3-dichloroquinoxaline spot is no longer visible. - Increase reaction temperature: Gently heating the reaction may drive it to completion. Ensure the temperature does not lead to decomposition. - Use a slight excess of sodium methoxide: Ensure a sufficient molar excess of the nucleophile is present. |
| Inefficient Purification | - Optimize column chromatography: Use a less polar eluent system to increase the separation between the more non-polar 2,3-dichloroquinoxaline and the slightly more polar this compound. A gradient elution from pure hexanes to a mixture of hexanes and ethyl acetate is recommended. - Perform recrystallization: If the product is a solid, recrystallization from a suitable solvent system can effectively remove the less soluble 2,3-dichloroquinoxaline. |
Issue 2: Residual Base or Salts Affecting Product Purity
Symptoms:
-
The purified product has a "soapy" feel.
-
Broad peaks or unexpected signals in the NMR spectrum.
-
Poor peak shape or unexpected ions in mass spectrometry.
Possible Causes and Solutions:
| Possible Cause | Solutions |
| Incomplete Quenching of Sodium Methoxide | - Ensure complete neutralization: After quenching, check the pH of the aqueous layer to ensure it is neutral (pH ~7) before extraction. - Thorough washing: During the workup, wash the organic layer multiple times with water and then with brine to remove any remaining salts. |
| Formation of Sodium Salts | - Acidic wash: A wash with a dilute acid (e.g., 1% HCl) can help remove basic impurities, followed by washes with water and brine to remove the acid. |
Experimental Protocols
Protocol 1: Quenching and Work-up Procedure
-
Cool the reaction mixture: After the reaction is complete (as determined by TLC), cool the reaction mixture to room temperature.
-
Quench excess sodium methoxide: Slowly add deionized water to the reaction mixture with stirring. Be cautious as this can be exothermic. Alternatively, pour the reaction mixture into a beaker containing crushed ice.
-
Neutralize: If necessary, adjust the pH to ~7 with a dilute aqueous solution of ammonium chloride or 1M HCl.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x 50 mL for a small-scale reaction).
-
Washing: Combine the organic layers and wash sequentially with water (2 x 50 mL) and brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
Protocol 2: Purification by Column Chromatography
-
Prepare the column: Pack a glass column with silica gel, using a slurry method with a non-polar solvent like hexanes.
-
Load the sample: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel. Dry the silica and carefully load it onto the top of the prepared column.
-
Elution: Begin eluting the column with a non-polar solvent (e.g., 100% hexanes). Gradually increase the polarity of the eluent by adding ethyl acetate (e.g., starting with 99:1 hexanes:ethyl acetate and progressing to 95:5, 90:10, etc.). The less polar 2,3-dichloroquinoxaline will elute first, followed by the desired this compound.
-
Collect and analyze fractions: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Combine and concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Protocol 3: Purification by Recrystallization
-
Solvent selection: Determine a suitable solvent or solvent system for recrystallization. The ideal solvent will dissolve the crude product at an elevated temperature but not at room temperature, while the impurities remain soluble at all temperatures or are insoluble. Common solvents to test include ethanol, isopropanol, or mixtures like ethyl acetate/hexanes.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude product in a minimal amount of the hot solvent.
-
Hot filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
Data Presentation
The following table summarizes the expected physical properties of the starting material and the product, which can aid in their identification during purification.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| 2,3-Dichloroquinoxaline | C₈H₄Cl₂N₂ | 199.04 | 152-154 | Solid |
| This compound | C₉H₇ClN₂O | 194.62 | Not widely reported | - |
Visualizations
Workflow for Removal of Unreacted Starting Materials
Caption: A logical workflow for the purification of this compound.
Decision Tree for Troubleshooting Purification
Caption: A decision tree for troubleshooting common purification problems.
References
Preventing di-substitution in reactions with 2,3-dichloroquinoxaline.
This technical support center provides guidance for researchers, scientists, and drug development professionals working with 2,3-dichloroquinoxaline. Find troubleshooting tips and answers to frequently asked questions to help you control reaction selectivity and prevent di-substitution.
Troubleshooting Guide
Encountering issues with your reaction? This guide provides solutions to common problems.
Issue 1: Predominant Formation of the Di-substituted Product
-
Potential Cause: The stoichiometry of the nucleophile is too high, or the reaction temperature is elevated, favoring the second substitution.
-
Solution: Carefully control the stoichiometry by using an equimolar amount or a slight excess of the 2,3-dichloroquinoxaline.[1] Running the reaction at a lower temperature can also significantly improve selectivity for the mono-substituted product.[1]
Issue 2: Low Yield of the Mono-substituted Product
-
Potential Cause: The reactivity of the nucleophile may be low, or the reaction conditions are not optimal.
-
Solution: For neutral nucleophiles like amines or alcohols, adding a base can generate the more reactive conjugate base.[1] Polar aprotic solvents such as DMSO, DMF, or NMP are generally preferred as they can enhance the reactivity of the nucleophile.[1] If the reaction is sluggish, a gradual increase in temperature while monitoring the reaction progress by TLC or LC-MS is recommended.[1] The use of a Lewis acid, such as AlCl₃, has been shown to improve yields for certain reactions.[2]
Issue 3: Formation of Inseparable Byproducts
-
Potential Cause: The mono-substituted product might be reacting further under the reaction conditions, or the starting material could be degrading.
-
Solution: Monitor the reaction closely and stop it once the formation of the desired mono-substituted product is maximized. Overly high temperatures can lead to decomposition, so optimizing the temperature is crucial.[1] If side reactions with the solvent are suspected, consider switching to a more inert solvent.[1]
Frequently Asked Questions (FAQs)
Q1: How can I selectively achieve mono-substitution on 2,3-dichloroquinoxaline?
A1: Selective mono-substitution can be achieved by carefully controlling the reaction conditions. Key strategies include:
-
Stoichiometry: Use a 1:1 molar ratio of the nucleophile to 2,3-dichloroquinoxaline.[3]
-
Temperature: Lowering the reaction temperature generally favors mono-substitution.[1]
-
Reaction Time: Monitor the reaction progress to stop it before significant di-substitution occurs.
Q2: What are the best solvents for nucleophilic aromatic substitution (SNAr) reactions with 2,3-dichloroquinoxaline?
A2: Polar aprotic solvents like DMF, DMSO, and NMP are generally recommended for SNAr reactions.[1] These solvents effectively solvate cations, leaving the anionic nucleophile more reactive.[1] In some cases, alcohols like ethanol are also used.[3]
Q3: Can I use a catalyst to improve the selectivity of mono-substitution?
A3: While many SNAr reactions with 2,3-dichloroquinoxaline proceed without a catalyst, certain reactions can benefit from additives.[2][4] For instance, Lewis acids like AlCl₃ have been used to mediate reactions and can influence selectivity and yield.[2] For C-C bond formation, palladium-catalyzed cross-coupling reactions are also employed.[5]
Q4: What is the general order of reactivity for different nucleophiles with 2,3-dichloroquinoxaline?
A4: Generally, thiols are highly effective nucleophiles in SNAr reactions.[1] The reactivity of amines and alcohols can be enhanced by the addition of a base to form the more nucleophilic amides or alkoxides.[1] The specific reactivity will also depend on steric hindrance and the electronic properties of the nucleophile.
Data Summary
The following tables summarize typical reaction conditions and yields for the mono-substitution of 2,3-dichloroquinoxaline with various nucleophiles.
Table 1: Reaction with N-Nucleophiles
| Nucleophile | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Primary/Secondary Amines | Ethanol | - | 70 | 6 | Good | [3] |
| N-methylpiperazine | - | - | Mild Conditions | - | - | [2] |
| 4-Aminophenol | - | - | High Temperature | - | High | [2] |
Table 2: Reaction with O-Nucleophiles
| Nucleophile | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Phenols/Alcohols | Ethanol | - | Reflux | 4-8 | Good | [1] |
| Propargylic alcohol alkoxides | - | - | - | - | Good | [2] |
Experimental Protocols
General Protocol for Mono-substitution with an Amine Nucleophile:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,3-dichloroquinoxaline (1.0 mmol) in a suitable solvent such as ethanol (10 mL).
-
Reagent Addition: Add the amine nucleophile (1.0 mmol) to the solution.
-
Reaction: Heat the reaction mixture to 70°C and stir for 6 hours.[3]
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired 2-amino-3-chloroquinoxaline.
Visual Guides
Below are diagrams illustrating key concepts and workflows related to reactions with 2,3-dichloroquinoxaline.
References
- 1. benchchem.com [benchchem.com]
- 2. 2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution: A review of the last decade - Arabian Journal of Chemistry [arabjchem.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Managing exothermic reactions in quinoxaline synthesis.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in quinoxaline synthesis. The focus is on managing exothermic reactions and addressing common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing quinoxalines, and is it exothermic?
The most prevalent method for synthesizing quinoxalines is the condensation reaction between an aromatic 1,2-diamine and a 1,2-dicarbonyl compound.[1][2] This reaction is generally exothermic, meaning it releases heat. The intensity of the exotherm can vary significantly depending on the specific reactants, solvent, and catalyst used. While many modern protocols are designed to be performed at room temperature under mild conditions, the potential for a significant temperature increase, especially on a larger scale, should not be overlooked.[1][3]
Q2: What are the primary safety concerns associated with exothermic quinoxaline synthesis?
The main safety concern is the potential for a runaway reaction, where the rate of heat generation exceeds the rate of heat removal. This can lead to a rapid increase in temperature and pressure, potentially causing the reaction mixture to boil violently, release hazardous fumes, or even result in an explosion. Uncontrolled temperature increases can also lead to the formation of unwanted and potentially hazardous byproducts.[4]
Q3: How can I determine if my specific quinoxaline synthesis is likely to be highly exothermic?
Factors that can contribute to a more significant exotherm include:
-
Highly reactive starting materials: Unsubstituted or electron-rich diamines and dicarbonyls tend to be more reactive.
-
High concentrations of reactants: More concentrated reaction mixtures will generate more heat per unit volume.
-
Use of strong acid catalysts: While many modern methods are catalyst-free or use mild catalysts, strong acids can significantly accelerate the reaction rate and heat output.[2][5]
-
Scale of the reaction: The potential for a dangerous exotherm increases with the scale of the synthesis, as the surface-area-to-volume ratio decreases, making heat dissipation less efficient.
For novel or scaled-up syntheses, it is prudent to initially perform the reaction on a small scale and monitor the temperature closely. For industrial-scale processes, techniques like reaction calorimetry are essential for quantifying the heat of reaction and designing appropriate cooling systems.
Q4: What are the advantages of running the synthesis at room temperature?
Conducting the synthesis at room temperature, when feasible, offers several advantages aligned with green chemistry principles.[6] It minimizes energy consumption, reduces the risk of thermal decomposition of reactants and products, and can improve the selectivity of the reaction by minimizing the formation of temperature-dependent side products.[7] Many modern protocols for quinoxaline synthesis have been optimized to proceed efficiently at ambient temperatures.[1][2]
Troubleshooting Guide: Managing Exothermic Reactions
Issue 1: Rapid, Uncontrolled Temperature Increase Upon Reagent Addition
Potential Cause: The reaction is highly exothermic, and the rate of heat generation is too high.
Troubleshooting Steps:
-
Slow Addition of Reagents: Instead of adding the 1,2-dicarbonyl compound all at once, add it portion-wise or via a dropping funnel to the solution of the 1,2-diamine. This allows for better control over the reaction rate and heat generation.
-
External Cooling: Immerse the reaction vessel in an ice bath or use a cryocooler to actively remove heat from the system. The cooling bath should be in place before starting the addition of the second reagent.
-
Dilution: Increasing the amount of solvent can help to dissipate the heat generated by the reaction. However, excessive dilution may slow down the reaction rate significantly.
-
Choice of Solvent: Select a solvent with a higher boiling point to provide a wider temperature window for safe operation.
Issue 2: Formation of Dark-Colored Impurities or Tar
Potential Cause: Localized "hot spots" within the reaction mixture due to poor mixing and inadequate heat removal are causing thermal decomposition of starting materials or products.
Troubleshooting Steps:
-
Efficient Stirring: Ensure vigorous and efficient stirring throughout the reaction to maintain a homogenous temperature and prevent the formation of localized hot spots.
-
Optimize Addition Rate: As with Issue 1, slow the rate of reagent addition to prevent a rapid buildup of heat in one area.
-
Improved Heat Transfer: Use a reaction vessel with a larger surface area-to-volume ratio or a jacketed reactor for more effective heat exchange.
Issue 3: Reaction Stalls or Proceeds Slowly After Initial Exotherm
Potential Cause: While the initial reaction is exothermic, the overall reaction may still require a certain activation energy to go to completion, or the initial exotherm may have been too mild to sustain the reaction rate.
Troubleshooting Steps:
-
Controlled Heating: After the initial exotherm has subsided, gentle heating (e.g., to 40-60 °C) may be necessary to drive the reaction to completion. Always monitor the temperature carefully during heating.
-
Catalyst Addition: If not already in use, a mild catalyst can be introduced to increase the reaction rate at a lower temperature. Many modern protocols utilize catalysts that are effective at room temperature.[3][8]
-
Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the progress of the reaction and determine if further heating or extended reaction time is necessary.[2]
Experimental Protocols
Protocol 1: General Procedure for Quinoxaline Synthesis at Room Temperature
This protocol is a generalized method based on several literature procedures that operate under mild conditions.[2]
Materials:
-
o-Phenylenediamine (1 mmol)
-
1,2-Dicarbonyl compound (1 mmol)
-
Solvent (e.g., Toluene, Methanol, or Ethanol; 5-10 mL)
-
Catalyst (optional, e.g., 0.1 g of a supported catalyst)[2]
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath (for standby)
Procedure:
-
To a round-bottom flask containing a magnetic stir bar, add the o-phenylenediamine (1 mmol) and the chosen solvent (5-10 mL).
-
If using a solid catalyst, add it to the mixture.
-
Begin stirring the mixture at room temperature.
-
Slowly add the 1,2-dicarbonyl compound (1 mmol) to the stirred solution over 5-10 minutes. Monitor the temperature of the reaction flask with a thermometer. If a significant temperature increase is observed, slow the addition rate and/or place the flask in an ice bath.
-
Continue stirring the reaction mixture at room temperature.
-
Monitor the progress of the reaction using TLC.
-
Upon completion, if a solid catalyst was used, it can be removed by filtration.
-
The solvent can be removed under reduced pressure, and the crude product can be purified by recrystallization, typically from ethanol.[2]
Quantitative Data
| Parameter | Typical Range | Notes |
| Reactant Concentration | 0.1 - 1.0 M | Higher concentrations can lead to a more pronounced exotherm. |
| Reaction Temperature | Room Temperature to Reflux | Many modern methods are optimized for room temperature.[1][2] |
| Reaction Time | 1 minute to 12 hours | Highly dependent on reactants, solvent, and catalyst.[1][5] |
| Catalyst Loading | 5-20 mol% (if used) | Catalyst choice can significantly impact reaction rate and exothermicity. |
Visualizations
Caption: General experimental workflow for quinoxaline synthesis.
Caption: Troubleshooting logic for managing exothermic reactions.
References
- 1. thieme-connect.com [thieme-connect.com]
- 2. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. soc.chim.it [soc.chim.it]
- 4. Safe and reliable synthesis of diazoketones and quinoxalines in a continuous flow reactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. acgpubs.org [acgpubs.org]
Technical Support Center: Recrystallization of Quinoxaline Derivatives
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the purification of quinoxaline derivatives by recrystallization.
Troubleshooting Guide
This guide addresses specific issues that may arise during the recrystallization of quinoxaline derivatives.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Crystal Formation | 1. Too much solvent was used: The solution is not supersaturated upon cooling. 2. The compound is highly soluble in the chosen solvent, even at low temperatures. 3. The rate of cooling is too rapid. 4. The presence of impurities inhibiting crystal nucleation. | 1. Boil off some of the solvent to increase the concentration of the quinoxaline derivative and allow the solution to cool again.[1] 2. Select a different solvent or a solvent mixture in which the compound has lower solubility at colder temperatures. 3. Allow the solution to cool to room temperature slowly, then place it in an ice bath. 4. Try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound to induce crystallization.[1] |
| Oiling Out | 1. The boiling point of the solvent is higher than the melting point of the quinoxaline derivative. 2. The solution is supersaturated to a great extent. 3. High concentration of impurities. | 1. Choose a solvent with a lower boiling point. 2. Reheat the solution to dissolve the oil, add a small amount of additional solvent, and cool slowly. 3. If the oil is colored, consider adding activated charcoal to the hot solution to remove colored impurities, followed by hot filtration. |
| Low Yield of Recovered Crystals | 1. Too much solvent was used during dissolution. 2. Premature crystallization during hot filtration. 3. Incomplete transfer of crystals during filtration. 4. Washing crystals with a solvent in which they are too soluble. | 1. Use the minimum amount of hot solvent required to dissolve the crude product. 2. Preheat the filtration apparatus (funnel and receiving flask) before hot filtration. 3. Rinse the crystallization flask with a small amount of the cold mother liquor to transfer all the crystals to the filter. 4. Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent. |
| Colored Impurities in Crystals | 1. Colored impurities are co-crystallizing with the product. | 1. Add a small amount of activated charcoal to the hot solution before filtration. Boil the solution with the charcoal for a few minutes to allow for adsorption of the impurities. Perform a hot gravity filtration to remove the charcoal. |
Frequently Asked Questions (FAQs)
Q1: How do I select an appropriate solvent for the recrystallization of my quinoxaline derivative?
A1: The ideal solvent is one in which your quinoxaline derivative is highly soluble at high temperatures and poorly soluble at low temperatures.[2] The principle of "like dissolves like" is a good starting point; polar quinoxaline derivatives are more soluble in polar solvents, and non-polar derivatives are more soluble in non-polar solvents.[3] It is recommended to perform small-scale solubility tests with a variety of solvents to determine the best candidate. Common solvents for quinoxaline recrystallization include ethanol, methanol, dichloromethane, and mixtures such as ethanol/water.[4][5]
Q2: What is the purpose of using a mixed-solvent system for recrystallization?
A2: A mixed-solvent system is employed when no single solvent provides the desired solubility characteristics. This typically involves a "good" solvent in which the quinoxaline derivative is highly soluble and a "poor" solvent in which it is sparingly soluble. The crude product is dissolved in a minimum amount of the hot "good" solvent, and the "poor" solvent is then added dropwise until the solution becomes cloudy, indicating the saturation point. A few drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly.
Q3: Can you provide some quantitative solubility data for quinoxaline derivatives?
A3: Yes, below are tables summarizing the solubility of 6-chloro-2,3-diphenylquinoxaline and Sulfaquinoxaline in various organic solvents. This data can serve as a reference for selecting a suitable recrystallization solvent for structurally similar quinoxaline derivatives.
Table 1: Mole Fraction Solubility (x) of 6-chloro-2,3-diphenylquinoxaline in Various Organic Solvents at Different Temperatures [3]
| Temperature (K) | Toluene (10⁴x) | Benzene (10⁴x) | Ethyl Acetate (10⁴x) | Acetone (10⁴x) | Cyclohexane (10⁴x) | n-Hexane (10⁴x) | Acetonitrile (10⁴x) | Methanol (10⁴x) | Ethanol (10⁴x) | n-Propanol (10⁴x) | Isopropanol (10⁴x) | 1-Butanol (10⁴x) |
| 293.15 | 2.85 | 2.55 | 1.25 | 1.05 | 0.25 | 0.15 | 0.45 | 0.10 | 0.18 | 0.22 | 0.16 | 0.28 |
| 298.15 | 3.55 | 3.15 | 1.55 | 1.30 | 0.30 | 0.18 | 0.55 | 0.12 | 0.22 | 0.27 | 0.20 | 0.34 |
| 303.15 | 4.40 | 3.90 | 1.90 | 1.60 | 0.37 | 0.22 | 0.68 | 0.15 | 0.27 | 0.33 | 0.25 | 0.42 |
| 308.15 | 5.45 | 4.80 | 2.35 | 1.95 | 0.45 | 0.27 | 0.83 | 0.18 | 0.33 | 0.41 | 0.31 | 0.52 |
| 313.15 | 6.75 | 5.90 | 2.90 | 2.40 | 0.55 | 0.33 | 1.02 | 0.22 | 0.41 | 0.51 | 0.38 | 0.64 |
| 318.15 | 8.30 | 7.25 | 3.55 | 2.95 | 0.68 | 0.40 | 1.25 | 0.27 | 0.51 | 0.63 | 0.47 | 0.79 |
| 323.15 | 10.20 | 8.90 | 4.35 | 3.60 | 0.83 | 0.49 | 1.53 | 0.33 | 0.63 | 0.78 | 0.58 | 0.98 |
Table 2: Solubility of Sulfaquinoxaline in Common Organic Solvents [6]
| Solvent | Solubility |
| Dimethyl Sulfoxide (DMSO) | ≥ 200 mg/mL |
| Acetone | 4,300 mg/L |
| 95% Ethanol | 730 mg/L |
| Methanol | Slightly Soluble |
| Water (pH 7) | 7.5 mg/L |
Note: The solubility of the deuterated form, Sulfaquinoxaline-d4, is expected to be very similar to the non-deuterated form.[6]
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization of 2,3-Diphenylquinoxaline [7]
-
Dissolution: Place the crude 2,3-diphenylquinoxaline in an Erlenmeyer flask. Add a minimal amount of hot ethanol and heat the mixture on a hot plate with stirring until the solid completely dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol.
-
Drying: Dry the purified crystals in a vacuum oven or air dry them.
Protocol 2: Mixed-Solvent Recrystallization of a Chloro-Quinoxaline Derivative [4]
-
Dissolution: Dissolve the crude chloro-quinoxaline derivative in a minimum amount of hot ethanol (the "good" solvent).
-
Addition of "Poor" Solvent: While the solution is still hot, add water (the "poor" solvent) dropwise with swirling until the solution becomes faintly cloudy.
-
Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of a cold ethanol/water mixture.
-
Drying: Dry the purified product.
Visualizations
References
- 1. Purification of Organic Compounds by Recrystallization | springerprofessional.de [springerprofessional.de]
- 2. mt.com [mt.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Navigating the Analytical Maze: A Comparative Guide to the Mass Spectrometry of 2-Chloro-3-methoxyquinoxaline
For researchers and professionals in the fast-paced world of drug development and chemical analysis, the precise structural elucidation and quantification of novel compounds are paramount. This guide provides a comprehensive comparison of mass spectrometry techniques for the analysis of 2-Chloro-3-methoxyquinoxaline, a quinoxaline derivative of interest. Quinoxalines are a class of heterocyclic compounds recognized for their diverse pharmacological activities.[1] This document outlines predicted fragmentation patterns, compares analytical methodologies, and provides detailed experimental protocols to aid in method development and selection.
Predicted Mass Spectrometry Fragmentation
Table 1: Predicted Key Fragment Ions of this compound in EI-MS
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Neutral Loss | Notes |
| 194/196 | [M]⁺• | - | Molecular ion peak exhibiting the 35Cl/37Cl isotopic pattern. |
| 179/181 | [M-CH₃]⁺ | •CH₃ | Loss of a methyl radical from the methoxy group. |
| 159 | [M-Cl]⁺ | •Cl | Loss of a chlorine radical. |
| 166/168 | [M-CO]⁺• | CO | Loss of a neutral carbon monoxide molecule. |
| 131 | [M-Cl-CO]⁺ | •Cl, CO | Subsequent loss of carbon monoxide from the [M-Cl]⁺ ion. |
Comparison of Analytical Techniques: GC-MS vs. LC-MS
The choice between Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) is a critical decision in the analytical workflow. Each technique offers distinct advantages and is suited for different analytical challenges.
Table 2: Comparison of GC-MS and LC-MS for the Analysis of this compound
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Principle | Separates volatile and thermally stable compounds in the gas phase. | Separates compounds in the liquid phase based on their affinity for the stationary and mobile phases. |
| Ionization | Typically Electron Ionization (EI), leading to extensive fragmentation. | Softer ionization techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).[4] |
| Fragmentation | Provides detailed structural information through reproducible fragmentation patterns. | Often yields a prominent molecular ion, with fragmentation induced via tandem MS (MS/MS).[5] |
| Analyte Suitability | Suitable for volatile and thermally stable compounds. Derivatization may be required for polar analytes.[6] | Broad applicability to a wide range of compounds, including non-volatile and thermally labile molecules. |
| Sensitivity | Generally offers high sensitivity, particularly with selected ion monitoring (SIM). | Can achieve very high sensitivity, especially with tandem mass spectrometry techniques like Multiple Reaction Monitoring (MRM).[7] |
| Matrix Effects | Less susceptible to ion suppression from complex matrices. | Can be prone to ion suppression or enhancement, potentially affecting quantification.[8] |
Experimental Protocols
Detailed and robust experimental protocols are the bedrock of reproducible scientific research. The following sections provide model methodologies for the analysis of this compound using both GC-MS and LC-MS.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is designed for the qualitative and quantitative analysis of this compound, assuming sufficient volatility and thermal stability.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.[7]
-
Chromatographic Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[6]
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Injection Volume: 1 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.[7]
-
Scan Range: m/z 50-300.
-
-
Sample Preparation:
-
Dissolve a precisely weighed amount of the this compound sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a final concentration of 10 µg/mL.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
This protocol is suitable for the analysis of this compound, particularly for high-sensitivity quantification in complex matrices.
-
Instrumentation: A high-performance liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.[5]
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm i.d., 3.5 µm particle size).
-
Mobile Phase:
-
A: 0.1% formic acid in water.
-
B: 0.1% formic acid in acetonitrile.
-
-
Gradient: Start with 20% B, increase to 95% B over 8 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Collision Gas: Argon.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) would be developed by first identifying the precursor ion in a full scan and then optimizing collision energy for characteristic product ions.
-
Visualizing the Workflow
A clear understanding of the analytical workflow is crucial for efficient and effective analysis. The following diagram illustrates the key stages in the mass spectrometry analysis of a target compound like this compound.
Caption: A generalized workflow for the mass spectrometry analysis of chemical compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 4. masspec.scripps.edu [masspec.scripps.edu]
- 5. Electrospray tandem mass spectrometric analysis of novel synthetic quinoxalinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A GC-MS Chemotaxonomic Study on Lipophilic Compounds in the Bark of S. aucuparia subsp. sibirica Trees from the Population Growing in Akademgorodok, Novosibirsk (Russia) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hpst.cz [hpst.cz]
- 8. Signal interference between drugs and metabolites in LC-ESI-MS quantitative analysis and its evaluation strategy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Reactivity of 2-Chloro-3-methoxyquinoxaline and 2,3-dichloroquinoxaline in Nucleophilic Aromatic Substitution
For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is paramount to the successful synthesis of novel chemical entities. Quinoxaline scaffolds are of significant interest due to their prevalence in biologically active compounds. This guide provides a comparative analysis of the reactivity of two key quinoxaline derivatives, 2-Chloro-3-methoxyquinoxaline and 2,3-dichloroquinoxaline, with a focus on nucleophilic aromatic substitution (SNAr) reactions.
The reactivity of haloquinoxalines in SNAr reactions is a cornerstone of their synthetic utility. The electron-deficient nature of the pyrazine ring system renders the halogenated positions susceptible to attack by nucleophiles. This guide will delve into the electronic factors governing the reactivity of the title compounds and present available experimental data to support the comparison.
Electronic Effects on Reactivity: A Theoretical Overview
The rate of nucleophilic aromatic substitution is largely dictated by the stability of the Meisenheimer intermediate, a negatively charged species formed upon nucleophilic attack. Electron-withdrawing groups on the aromatic ring enhance reactivity by stabilizing this intermediate, while electron-donating groups have the opposite effect.
In the case of 2,3-dichloroquinoxaline , both chlorine atoms act as electron-withdrawing groups through their inductive effect, thereby increasing the electrophilicity of the C2 and C3 positions and promoting nucleophilic attack. This makes 2,3-dichloroquinoxaline a highly reactive and versatile substrate for sequential and controlled mono- or di-substitution reactions.[1][2]
Conversely, in This compound , the methoxy group at the C3 position exerts a dual electronic effect. While it is inductively electron-withdrawing, its more dominant effect is electron-donating through resonance. This resonance donation destimulates the aromatic ring towards nucleophilic attack, rendering the chloro group at the C2 position less reactive compared to the chlorine atoms in 2,3-dichloroquinoxaline.
Comparative Reactivity Data
| Substrate | Nucleophile | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2,3-dichloroquinoxaline | Piperidine (1 eq.) | Ethanol | Reflux | 1 | ~90 (mono-substituted) | Inferred from kinetic studies[3] |
| This compound | Piperazine | Acetonitrile | Not specified | Not specified | Not specified | --INVALID-LINK-- |
Note: The yield for the reaction of 2,3-dichloroquinoxaline with piperidine is an estimation based on the rapid reaction kinetics reported. The reaction of this compound with piperazine indicates the chloro group is displaceable, though specific yield and conditions were not detailed in the reference.
The available data, coupled with the understanding of electronic effects, strongly suggests that 2,3-dichloroquinoxaline is significantly more reactive than this compound in SNAr reactions. The presence of a second electron-withdrawing chlorine atom in 2,3-dichloroquinoxaline facilitates nucleophilic attack to a much greater extent than the electron-donating methoxy group in this compound.
Experimental Protocols
To provide a standardized method for comparing the reactivity of these two compounds, the following experimental protocol for a representative amination reaction is proposed.
Protocol: Comparative Amination with Piperidine
Materials:
-
2,3-dichloroquinoxaline
-
This compound
-
Piperidine
-
Ethanol (anhydrous)
-
Sodium bicarbonate
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In two separate round-bottom flasks, dissolve 1.0 mmol of either 2,3-dichloroquinoxaline or this compound in 10 mL of anhydrous ethanol.
-
To each flask, add 1.0 mmol of piperidine.
-
Stir the reaction mixtures at room temperature and monitor the progress by thin-layer chromatography (TLC) at regular intervals (e.g., every 30 minutes).
-
If no reaction is observed at room temperature after 4 hours, gradually increase the temperature to reflux and continue monitoring by TLC.
-
Upon completion of the reaction (disappearance of the starting material), cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate (20 mL) and wash with a saturated aqueous solution of sodium bicarbonate (2 x 10 mL) and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).
-
Characterize the product by NMR and mass spectrometry and determine the yield.
Conclusion
References
Unveiling the Therapeutic Potential: A Comparative Guide to the Biological Activity of Novel Quinoxaline Derivatives
For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents is a continuous endeavor. Among the myriad of heterocyclic compounds, quinoxaline derivatives have emerged as a promising scaffold, exhibiting a broad spectrum of biological activities. This guide provides an objective comparison of the anticancer and antimicrobial performance of recently synthesized quinoxaline derivatives, supported by experimental data and detailed methodologies.
Quinoxaline, a fused bicyclic heteroaromatic compound, has garnered significant attention in medicinal chemistry due to its versatile pharmacological profile.[1][2][3][4] Researchers have successfully synthesized and screened a variety of novel quinoxaline derivatives, demonstrating their potential as anticancer, antimicrobial, anti-inflammatory, and antiviral agents.[1][5][6][7] This guide focuses on the comparative analysis of the anticancer and antimicrobial activities of these novel compounds, presenting key data in a structured format to facilitate evaluation and future research.
Anticancer Activity: A Battle on Multiple Fronts
Novel quinoxaline derivatives have shown remarkable efficacy against various cancer cell lines, often through mechanisms such as apoptosis induction and inhibition of key enzymes involved in tumor progression.[8][9]
A noteworthy class of compounds, tetrazolo[1,5-a]quinoxalines, has demonstrated potent inhibitory effects against multiple tumor cell lines, with some derivatives exhibiting higher efficacy than the standard chemotherapeutic drug, doxorubicin.[1] Furthermore, these compounds displayed a favorable safety profile by being non-cytotoxic to normal cells.[1]
Another study highlighted a quinoxaline-based derivative that exhibited potent and selective anticancer activity against prostate cancer (PC-3) cells by inducing apoptosis through the inhibition of topoisomerase II.[9] The mechanism of action was further elucidated, showing an upregulation of pro-apoptotic proteins (p53, caspase-3, caspase-8) and downregulation of the anti-apoptotic protein Bcl-2.[9]
The following table summarizes the in-vitro anticancer activity of selected novel quinoxaline derivatives against various cancer cell lines.
| Compound Class/Derivative | Cancer Cell Line(s) | IC50 (µM) | Reference Drug | Reference Drug IC50 (µM) | Key Findings |
| Tetrazolo[1,5-a]quinoxalines | Three tumor cell lines | More potent than Doxorubicin | Doxorubicin | Not specified | Higher inhibitory effects than the reference drug and non-cytotoxic to normal cells.[1] |
| Quinoxaline Derivative IV | PC-3 (Prostate) | 2.11 | Doxorubicin | Not specified | Highly selective, induces apoptosis via Topo II inhibition.[9] |
| Quinoxaline Derivative III | PC-3 (Prostate) | 4.11 | Doxorubicin | Not specified | Selective anti-proliferative effects.[9] |
| Substituted Phenyl-3-Hydrazinyl-Quinoxaline-2-amines | Not specified | Not specified | Not specified | Not specified | Potent anti-microbial and potential anticancer activities. |
| Quinoxaline-bisarylurea | Not specified | Not specified | Not specified | Not specified | Exhibits anti-tumor activity.[8] |
| (Quinoxalin-2-yl)benzene sulphonamide | HepG2 (Liver) | Not specified | Not specified | Not specified | Potent anti-cancer activity.[8] |
Antimicrobial Activity: A Shield Against Pathogens
In an era of increasing antimicrobial resistance, the development of new antimicrobial agents is a critical priority. Quinoxaline derivatives have demonstrated significant potential in this area, exhibiting broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[5][10][11][12]
Studies have shown that various 2,3-disubstituted quinoxalines and their derivatives possess considerable antibacterial and antifungal properties.[11] For instance, certain Schiff bases of quinoxaline derivatives were found to be highly active against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa.[5]
The antimicrobial efficacy of these compounds is often evaluated by measuring the zone of inhibition in agar diffusion assays or by determining the Minimum Inhibitory Concentration (MIC). The following table presents a summary of the antimicrobial activity of representative quinoxaline derivatives.
| Compound Class/Derivative | Tested Microorganism(s) | Zone of Inhibition (mm) / MIC (µg/mL) | Standard Drug | Key Findings |
| Tetrazolo[1,5-a]quinoxalines | Gram-positive and Gram-negative bacteria | High degrees of inhibition | Not specified | Exhibit dual activity as anticancer and antimicrobial agents.[1] |
| 2,3-disubstituted quinoxalines | S. aureus, B. subtilis, E. coli | Significant antibacterial activity | Not specified | Symmetrically disubstituted quinoxalines showed the most significant activity.[11] |
| Schiff bases of quinoxaline | S. aureus, B. subtilis, E. coli, P. aeruginosa | Highly active | Ciprofloxacin | High activity against both Gram-positive and Gram-negative bacteria.[5] |
| N-pyrazoloquinoxalines | Gram-positive and Gram-negative bacteria | High degrees of inhibition | Not specified | Showed notable antimicrobial effects.[1] |
| 2,3-diaminoquinoxaline derivatives | Gram-positive and Gram-negative bacterial strains | 10.5 - 14.89 mm | Not specified | Significant antibacterial activity observed for selected compounds.[13] |
Experimental Protocols
To ensure the reproducibility and validation of the presented findings, detailed experimental methodologies are crucial. Below are the protocols for the key assays used in the screening of these novel quinoxaline derivatives.
In-Vitro Anticancer Activity (MTT Assay)
The cytotoxicity of the synthesized quinoxaline derivatives against various cancer cell lines is commonly determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and incubated to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the quinoxaline derivatives and a reference drug (e.g., Doxorubicin) and incubated for a specified period (e.g., 48 hours).
-
MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution. The plates are then incubated to allow the formazan crystals to form.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength using a microplate reader.
-
IC50 Determination: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.
Antimicrobial Activity (Agar Well Diffusion Method)
The antimicrobial activity of the quinoxaline derivatives is frequently assessed using the agar well diffusion method.
-
Media Preparation: A suitable agar medium is prepared and sterilized.
-
Inoculation: The molten agar is inoculated with a standardized suspension of the test microorganism.
-
Plate Pouring: The inoculated agar is poured into sterile petri dishes and allowed to solidify.
-
Well Creation: Wells of a specific diameter are created in the solidified agar using a sterile borer.
-
Compound Loading: A defined volume of the test compound solution (dissolved in a suitable solvent like DMSO) at a specific concentration is added to each well. A standard antibiotic is used as a positive control.
-
Incubation: The plates are incubated under appropriate conditions for the test microorganism.
-
Zone of Inhibition Measurement: The diameter of the clear zone of growth inhibition around each well is measured in millimeters.
Visualizing the Pathways and Processes
To better understand the experimental workflows and the underlying mechanisms of action, the following diagrams have been generated using the DOT language.
Caption: General workflow for the synthesis and biological screening of novel quinoxaline derivatives.
Caption: Proposed apoptotic signaling pathway induced by a Topo II-inhibiting quinoxaline derivative.
References
- 1. Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dadun.unav.edu [dadun.unav.edu]
- 7. Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Synthesis of novel antibacterial and antifungal quinoxaline derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. arcjournals.org [arcjournals.org]
- 13. tandfonline.com [tandfonline.com]
A Researcher's Guide to In Vitro Cytotoxicity Assays for Quinoxaline Compounds
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of common in vitro cytotoxicity assays for evaluating quinoxaline compounds. It includes a summary of experimental data, detailed protocols for key assays, and visualizations of experimental workflows and relevant signaling pathways to aid in the design and interpretation of cytotoxicity studies.
Quinoxaline derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their broad spectrum of biological activities, including potent anticancer effects. A crucial step in the preclinical development of these compounds is the robust evaluation of their cytotoxic potential against various cancer cell lines. This guide compares several widely used in vitro assays—MTT, SRB, and LDH—and provides the necessary information to select the appropriate method and effectively analyze the cytotoxic effects of novel quinoxaline derivatives.
Comparative Cytotoxicity of Quinoxaline Derivatives
The cytotoxic activity of quinoxaline compounds is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit 50% of cell growth or viability. A lower IC50 value indicates greater cytotoxic potency. The following table summarizes the IC50 values of various quinoxaline derivatives against a panel of human cancer cell lines, as determined by the MTT assay.
| Quinoxaline Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Compound IV | PC-3 (Prostate) | 2.11 | |
| Compound III | PC-3 (Prostate) | 4.11 | [1] |
| Compound 10 | MKN 45 (Gastric) | 0.073 | [2] |
| Compound VIIIc | HCT116 (Colon) | 2.5 | [3][4] |
| Compound VIIIc | MCF-7 (Breast) | 9 | [3][4] |
| Compound VIIIa | HepG2 (Liver) | 9.8 | [3][4] |
| Compound VIIIe | HCT116 (Colon) | 8.4 | [3][4] |
| Compound XVa | HCT116 (Colon) | 4.4 | [4] |
| Compound XVa | MCF-7 (Breast) | 5.3 | [4] |
| Compound 6k | HCT-116 (Colon) | 9.46 ± 0.7 | [5] |
| Compound 6k | MCF-7 (Breast) | 6.93 ± 0.4 | [5] |
| Compound 3h | Leukemia RPMI-8226 | 1.11 | |
| Compound 3e | Leukemia RPMI-8226 | 1.11 | [6] |
Note: Direct comparison of IC50 values across different studies should be done with caution due to potential variations in experimental conditions, such as cell seeding density and incubation time.
Experimental Protocols
Detailed methodologies for the most common cytotoxicity assays are provided below. These protocols are generalized and may require optimization for specific cell lines and quinoxaline compounds.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[3] In viable cells, mitochondrial dehydrogenases convert the yellow tetrazolium salt MTT into purple formazan crystals.[7]
Materials:
-
Cancer cell lines
-
Complete culture medium
-
Quinoxaline compounds (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight to allow for cell attachment.
-
Compound Treatment: Add serial dilutions of the quinoxaline compounds to the wells and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at approximately 570 nm using a microplate reader.
SRB (Sulforhodamine B) Assay
The SRB assay is a colorimetric assay that determines cell density based on the measurement of cellular protein content.[3]
Materials:
-
Adherent cancer cell lines
-
Complete culture medium
-
Quinoxaline compounds
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris-base solution, 10 mM
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow the same procedure as the MTT assay.
-
Cell Fixation: After compound treatment, gently add 50 µL of cold 10% TCA to each well and incubate for 1 hour at 4°C.[8][9]
-
Washing: Wash the plates four to five times with 1% acetic acid to remove unbound dye and air dry the plates.[3]
-
SRB Staining: Add 100 µL of SRB solution to each well and incubate for 30 minutes at room temperature.[10]
-
Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound SRB.[9]
-
Solubilization: Add 200 µL of 10 mM Tris-base solution to each well to solubilize the bound dye.
-
Absorbance Measurement: Measure the absorbance at 565 nm.[8]
Annexin V-FITC/PI Apoptosis Assay
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis. Propidium iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, indicating late apoptosis or necrosis.[4]
Materials:
-
Cancer cell lines
-
Quinoxaline compounds
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the quinoxaline compound at its IC50 concentration for 24-48 hours.
-
Cell Harvesting: Harvest the cells and wash them with cold PBS.
-
Staining: Resuspend the cells in the provided binding buffer and add Annexin V-FITC and PI. Incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
Visualizing Experimental Workflows and Signaling Pathways
Diagrams created using Graphviz (DOT language) are provided below to illustrate a typical experimental workflow for cytotoxicity testing and a key signaling pathway often implicated in the cytotoxic effects of quinoxaline compounds.
Experimental workflow for in vitro cytotoxicity testing of quinoxaline compounds.
A primary mechanism by which many quinoxaline derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death.[4][11][12] This process is often mediated by the tumor suppressor protein p53 and involves a cascade of caspase activation.[1]
References
- 1. A quinoxaline-based derivative exhibited potent and selective anticancer activity with apoptosis induction in PC-3 cells through Topo II inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytotoxic effects of quinoxaline derivatives on human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Comparison of two colorimetric assays as cytotoxicity endpoints for an in vitro screen for antitumour agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. canvaxbiotech.com [canvaxbiotech.com]
- 11. A new quinoxaline-containing peptide induces apoptosis in cancer cells by autophagy modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Comparative Analysis of 2-Chloro-3-methoxyquinoxaline Analogs: A Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
I. Comparative Biological Activity of Quinoxaline Analogs
The biological activity of quinoxaline derivatives is highly dependent on the nature and position of substituents on the quinoxaline ring. The chloro group at the 2-position and the methoxy group at the 3-position of the core structure serve as key modulation points for influencing potency and selectivity.
Kinase Inhibition
Quinoxaline derivatives are well-documented as inhibitors of various protein kinases, which are critical regulators of cellular processes often dysregulated in diseases like cancer.[1] The quinoxaline scaffold can act as a competitive inhibitor at the ATP-binding site of kinases.[2]
Based on studies of structurally related analogs, derivatives of 2-Chloro-3-methoxyquinoxaline are proposed to have inhibitory activity against kinases implicated in cancer and neurodegenerative diseases. Notable targets for related quinoxaline compounds include Glycogen Synthase Kinase 3β (GSK3β), Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A), and CDC-like kinase 1 (CLK1).[2]
Table 1: Kinase Inhibitory Activity of Selected Quinoxaline Derivatives
| Compound ID | Quinoxaline Core Substitution | Target Kinase | IC50 (nM) | Reference |
| 1 | 3-((3-hydroxyphenyl)amino)-6-bromo-quinoxaline-2-carboxylate | Pim-1 | 280 | [3] |
| 1 | 3-((3-hydroxyphenyl)amino)-6-bromo-quinoxaline-2-carboxylate | Pim-2 | 350 | [3] |
| 2 | 3-((3-hydroxyphenyl)amino)-7-fluoro-quinoxaline-2-carboxylate | Pim-1 | 740 | [3] |
| 2 | 3-((3-hydroxyphenyl)amino)-7-fluoro-quinoxaline-2-carboxylate | Pim-2 | 2100 | [3] |
| ASK1 Inhibitor (26e) | Dibromo substituted quinoxaline | ASK1 | 30.17 | [4] |
Note: Data for direct analogs of this compound is limited. The table presents data for structurally related compounds to illustrate the potential of the quinoxaline scaffold as a source of kinase inhibitors.
Anticancer Activity
The anticancer potential of quinoxaline derivatives has been extensively studied. Their mechanism of action often involves the inhibition of protein kinases, induction of apoptosis, or interference with topoisomerase II.[1][5] The substitution pattern on the quinoxaline ring is a critical determinant of cytotoxic potency.
A study on 2,3-disubstituted and fused quinoxalines demonstrated that compounds like 6-bromo-2-chloro-N-[4-(trifluoromethyl)phenyl]-3-aminoquinoxaline possess potent anticancer effects.[6] Another study highlighted that the replacement of an electron-releasing group like methoxy (-OCH3) with an electron-withdrawing group such as chlorine (-Cl) can decrease anticancer activity in certain series of quinoxaline derivatives.[7]
Table 2: In Vitro Anticancer Activity of Representative Quinoxaline Analogs
| Compound ID | Quinoxaline Core Substitution | Cancer Cell Line | IC50 (µM) | Reference |
| VIIIc | 3-((4-(3-(4-chlorophenyl)ureido)phenyl)amino)-N-methylpicolinamide | HCT116 | 2.5 | [8] |
| VIIIc | 3-((4-(3-(4-chlorophenyl)ureido)phenyl)amino)-N-methylpicolinamide | MCF-7 | 9.0 | [8] |
| XVa | N-(4-chlorophenyl)-3-((3-chloroquinoxalin-2-yl)amino)benzamide | HCT116 | 4.4 | [8] |
| XVa | N-(4-chlorophenyl)-3-((3-chloroquinoxalin-2-yl)amino)benzamide | MCF-7 | 5.3 | [8] |
| Compound 14 | 1-(N-substituted)-quinoxaline with OCH3 group | MCF-7 | 2.61 | [7] |
| Bisfuranylquinoxalineurea (7c) | 2,3-di(furan-2-yl)quinoxalin-6-yl)urea | A549, Aspc1, HT29, MDAMB231, PC3, SKOV3, U2OS | low micromolar | [9] |
Note: This table summarizes the activity of various quinoxaline derivatives to provide a comparative perspective on their anticancer potential. A comprehensive SAR study on a series of this compound analogs is not available in the public domain.[10]
II. Synthesis and Experimental Protocols
The synthesis of this compound analogs typically starts from a suitably substituted o-phenylenediamine, which undergoes condensation with an α-dicarbonyl compound to form the quinoxaline core. The chloro and methoxy functionalities can be introduced through various synthetic steps. The reactive chloro group at the 2-position is particularly amenable to nucleophilic substitution, allowing for the introduction of a wide array of functional groups to generate a library of candidate compounds.[2][11]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. DESIGN, SYNTHESIS AND BIOLOGICAL EVALUATION OF 2,3-DISUBSTITUTED AND FUSED QUINOXALINES AS POTENTIAL ANTICANCER AND ANTIMICROBIAL AGENTS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2,3-Substituted quinoxalin-6-amine analogs as antiproliferatives: A structure activity relationship study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
A Comparative Guide to Purity Assessment of 2-Chloro-3-methoxyquinoxaline by High-Performance Liquid Chromatography
For researchers, scientists, and drug development professionals, establishing the purity of pharmaceutical intermediates like 2-Chloro-3-methoxyquinoxaline is a critical step in ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for this purpose, offering high resolution and quantitative accuracy. This guide provides a comparative overview of a proposed HPLC method for the purity assessment of this compound against other potential analytical techniques, namely Gas Chromatography-Mass Spectrometry (GC-MS) and Capillary Electrophoresis (CE).
Comparison of Analytical Methods
The selection of an analytical method for purity assessment depends on factors such as the physicochemical properties of the analyte, the nature of potential impurities, and the specific requirements of the analysis (e.g., routine quality control versus impurity identification).
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Capillary Electrophoresis (CE) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds in the gas phase followed by mass-based detection. | Separation of ions based on their electrophoretic mobility in an electric field. |
| Applicability | Broadly applicable to a wide range of non-volatile and thermally stable compounds. | Suitable for volatile and thermally stable compounds. Derivatization may be required for polar analytes. | Excellent for charged molecules and offers high separation efficiency for complex mixtures. |
| Instrumentation | HPLC system with a UV or Diode Array Detector (DAD). | GC system coupled to a Mass Spectrometer. | Capillary Electrophoresis system with a UV or DAD detector. |
| Typical Stationary Phase | C18 or other reversed-phase columns. | Fused silica capillary column coated with a non-polar or medium-polarity phase (e.g., 5% phenyl-methylpolysiloxane). | Fused silica capillary. |
| Typical Mobile Phase/Carrier Gas | Acetonitrile/water or methanol/water mixtures, often with pH modifiers. | Inert gas (e.g., Helium, Nitrogen). | Buffer solution at a specific pH. |
| Advantages | Robust, reproducible, widely available, suitable for routine QC, and non-destructive. | High sensitivity and specificity, excellent for impurity identification. | High separation efficiency, minimal sample and solvent consumption, and rapid analysis times. |
| Limitations | May have lower resolution for very complex mixtures compared to CE. | Not suitable for non-volatile or thermally labile compounds. | Can have lower concentration sensitivity compared to HPLC-UV for some analytes; reproducibility can be more challenging. |
Proposed HPLC Method for Purity Assessment
This section details a robust reverse-phase HPLC (RP-HPLC) method proposed for the purity determination of this compound. The method is designed to separate the main component from potential process-related impurities and degradation products.
Experimental Protocol
1. Instrumentation:
-
A High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or a UV detector.
-
Data acquisition and processing software.
2. Chromatographic Conditions:
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase: A gradient of Acetonitrile (A) and 0.1% Formic Acid in Water (B).
-
Gradient Program:
-
0-5 min: 40% A
-
5-15 min: 40% to 80% A
-
15-20 min: 80% A
-
20.1-25 min: 40% A (re-equilibration)
-
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 245 nm (based on the UV absorbance maxima of quinoxaline derivatives).
-
Injection Volume: 10 µL.
3. Solution Preparation:
-
Diluent: Acetonitrile/Water (50:50, v/v).
-
Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Sample Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the this compound sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
4. Data Analysis:
-
The purity is calculated using the area normalization method. The percentage purity is determined by dividing the peak area of the main component by the total area of all peaks in the chromatogram (excluding peaks from the blank).
Method Performance (Hypothetical Data)
The following table summarizes the expected performance characteristics of the proposed HPLC method.
| Parameter | HPLC Method |
| Linearity (r²) | > 0.999 |
| Accuracy (Recovery, %) | 98.0 - 102.0 |
| Precision (RSD, %) | < 2.0 |
| Limit of Detection (LOD) | ~0.01 µg/mL |
| Limit of Quantitation (LOQ) | ~0.03 µg/mL |
Experimental Workflow Visualization
The following diagram illustrates the logical workflow for the HPLC purity assessment of this compound.
Caption: Experimental workflow for HPLC purity analysis.
A Comparative Guide to the Structural Confirmation of Quinoxaline Derivatives: X-ray Crystallography vs. Spectroscopic Methods
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel quinoxaline derivatives is a critical step in the discovery pipeline. This guide provides an objective comparison between single-crystal X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy for the structural elucidation of these heterocyclic compounds, supported by experimental data and detailed protocols.
Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the scaffold of numerous pharmacologically active agents.[1] Their diverse biological activities necessitate precise structural characterization to establish definitive structure-activity relationships (SAR). While various analytical techniques contribute to this process, X-ray crystallography and NMR spectroscopy stand out as the most powerful methods for determining the three-dimensional arrangement of atoms in these molecules.
Head-to-Head Comparison: X-ray Crystallography versus NMR Spectroscopy
The choice between X-ray crystallography and NMR spectroscopy often depends on the specific research question, the nature of the compound, and the available resources. X-ray crystallography provides a static, high-resolution snapshot of the molecule in its crystalline state, while NMR offers insights into the molecule's dynamic structure in solution.[2][3]
| Feature | Single-Crystal X-ray Crystallography | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Sample Phase | Solid (single crystal required) | Solution |
| Information Provided | Precise 3D atomic coordinates, bond lengths, bond angles, stereochemistry, absolute configuration, and crystal packing.[4][5] | Connectivity through scalar couplings, spatial proximity through nuclear Overhauser effects (NOEs), stereochemistry, and information about molecular dynamics and conformation in solution.[6][7] |
| Resolution | Atomic or near-atomic resolution.[8] | Typically lower resolution than X-ray crystallography for full 3D structures.[8] |
| Key Advantage | Unambiguous determination of molecular structure and stereochemistry.[9] | Provides information about the molecule's behavior in a more biologically relevant solution state; no need for crystallization.[2] |
| Key Limitation | Requires high-quality single crystals, which can be challenging to grow; provides a static picture of the molecule.[8] | Structure determination can be complex for larger or more flexible molecules; does not directly provide bond lengths and angles with the same precision as crystallography.[9] |
| Typical Sample Amount | Milligrams (for crystal screening and diffraction) | 5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR.[6] |
Case Study: Structural Elucidation of 4-(5-nitro-thiophen-2-yl)-pyrrolo[1,2-a]quinoxaline
A study on the synthesis and characterization of 4-(5-nitro-thiophen-2-yl)-pyrrolo[1,2-a]quinoxaline (5NO2TAAPP) employed both single-crystal X-ray diffraction and NMR spectroscopy for its structural confirmation, providing an excellent example of their complementary nature.[10]
X-ray Crystallography Data: The compound was crystallized from a methanolic solution, and X-ray analysis revealed a monoclinic crystal system with the space group P2₁/c.[10] The analysis provided precise bond lengths and angles, confirming the connectivity and planarity of the heterocyclic system. For instance, the torsion angle between the quinoxaline and thiophene rings was determined to be -25.3°.[10]
| Crystallographic Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 12.2009(17) |
| b (Å) | 8.3544(9) |
| c (Å) | 13.9179(17) |
| β (°) | 104.980(5) |
| (Data obtained for 4-(5-nitro-thiophen-2-yl)-pyrrolo[1,2-a]quinoxaline)[10] |
NMR Spectroscopy Data: ¹H and ¹³C NMR spectra were recorded to confirm the structure in solution. The chemical shifts and coupling constants of the protons and carbons in the quinoxaline and pyrrole rings were consistent with the proposed structure. These spectroscopic data complemented the solid-state structure obtained from X-ray crystallography.[10]
Experimental Protocols
Single-Crystal X-ray Diffraction
This protocol outlines the general steps for the structural determination of a quinoxaline derivative using single-crystal X-ray diffraction.
-
Crystallization : The primary and often most challenging step is to grow high-quality single crystals of the quinoxaline derivative. Slow evaporation of a saturated solution is a common method. A suitable solvent or mixture of solvents that allows the compound to dissolve and then slowly precipitate is chosen. For example, a methanolic solution was used for 4-(5-nitro-thiophen-2-yl)-pyrrolo[1,2-a]quinoxaline.[10]
-
Crystal Mounting : A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection : The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which diffracts the X-rays in a specific pattern based on its internal atomic arrangement. The diffraction data are collected by rotating the crystal and recording the intensities and positions of the diffracted spots.[4]
-
Structure Solution and Refinement : The collected diffraction data are processed to determine the unit cell dimensions and space group. The initial crystal structure is solved using direct methods or Patterson methods. This initial model is then refined against the experimental data to improve the fit and obtain the final, accurate atomic coordinates, bond lengths, and angles.[4]
Experimental workflow for X-ray crystallography.
NMR Spectroscopy
This protocol provides a general procedure for the structural confirmation of a quinoxaline derivative using ¹H and ¹³C NMR.
-
Sample Preparation :
-
Weigh 5-25 mg of the quinoxaline derivative for ¹H NMR or 50-100 mg for ¹³C NMR.[6]
-
Dissolve the sample in an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a small vial.[6]
-
Transfer the solution to a 5 mm NMR tube, filtering it through a small plug of glass wool or cotton in a Pasteur pipette to remove any particulate matter.[6]
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.
-
-
Data Acquisition :
-
Place the NMR tube in the spectrometer.
-
Acquire a ¹H NMR spectrum to observe the proton signals, their chemical shifts, multiplicities, and integrals.
-
Acquire a ¹³C NMR spectrum to observe the carbon signals.
-
If necessary, perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to establish connectivity between protons and carbons and to aid in the complete assignment of the structure.
-
-
Data Analysis :
-
Process the acquired spectra (Fourier transformation, phase correction, and baseline correction).
-
Analyze the chemical shifts, coupling constants, and integration values to confirm the proposed molecular structure. For instance, the signals in the ¹³C NMR spectrum in the range of δc = 122 to 151 ppm typically correspond to the carbon atoms in the quinoxaline ring.
-
Relationship between structural elucidation techniques.
Conclusion
Both single-crystal X-ray crystallography and NMR spectroscopy are indispensable tools for the structural confirmation of quinoxaline derivatives. X-ray crystallography provides an unparalleled level of detail for the static, solid-state structure, which is often considered the "gold standard" for unambiguous structural proof.[9] Conversely, NMR spectroscopy offers crucial information about the molecule's structure and behavior in solution, a medium that can be more representative of physiological conditions.[2] The most comprehensive structural characterization is often achieved when these powerful techniques are used in a complementary fashion, as demonstrated in the case of 4-(5-nitro-thiophen-2-yl)-pyrrolo[1,2-a]quinoxaline.[10] For researchers in drug development, an integrated approach leveraging the strengths of both methods will undoubtedly accelerate the journey from novel compound synthesis to promising therapeutic candidates.
References
- 1. Synthesis, X-ray crystallography, computational investigation on quinoxaline derivatives as potent against adenosine receptor A2AAR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. creative-biostructure.com [creative-biostructure.com]
- 3. news-medical.net [news-medical.net]
- 4. resources.rigaku.com [resources.rigaku.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. whatislife.com [whatislife.com]
- 8. Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM | Peak Proteins [peakproteins.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. Crystal structure, DFT studies, Hirshfeld surface and energy framework analysis of 4-(5-nitro-thiophen-2-yl)-pyrrolo [1, 2-a] quinoxaline: A potential SARS-CoV-2 main protease inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of Substituted Quinoxalines
For Researchers, Scientists, and Drug Development Professionals
Quinoxaline derivatives are a cornerstone in medicinal chemistry and materials science, valued for their diverse pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties. The efficient synthesis of these heterocyclic compounds is therefore of paramount importance. This guide provides a comparative overview of prominent synthetic routes to substituted quinoxalines, offering a critical analysis of their performance based on experimental data.
Comparison of Key Synthetic Methodologies
The synthesis of substituted quinoxalines can be broadly categorized into classical condensation reactions and modern catalytic methods. Each approach presents distinct advantages and limitations in terms of yield, reaction time, and environmental impact.
| Synthesis Method | Catalyst/Promoter | Solvent | Temperature | Reaction Time | Yield (%) |
| Classical Condensation | None (thermal) or Acidic (e.g., Acetic Acid) | Ethanol/Toluene | Reflux | 30 - 60 min | 51 - 75% |
| Microwave-Assisted Synthesis | Acidic Alumina or Iodine | Solvent-free | Microwave Irradiation | 3 min | 80 - 86% |
| Heterogeneous Catalysis | CuH₂PMo₁₁VO₄₀ on Alumina or TiO₂-Pr-SO₃H | Toluene/Ethanol | Room Temperature | 10 min - 2 hours | 92 - 95% |
| Beirut Reaction | Base (e.g., Ammonia, Cesium Carbonate) | Methanol/THF | Varies (e.g., 50°C) | Varies | Good |
| Pyridine-Catalyzed Synthesis | Pyridine | Tetrahydrofuran | Room Temperature | 2 - 3 hours | 85 - 92% |
Detailed Experimental Protocols
Classical Condensation (Hinsberg Reaction)
This traditional method involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[1][2][3][4]
Materials:
-
o-Phenylenediamine (1.1 g, 0.01 mol)
-
Benzil (2.1 g, 0.01 mol)
-
Rectified Spirit (Ethanol, approx. 16 mL)
-
Water
Procedure:
-
In a round-bottom flask, dissolve 2.1 g of benzil in approximately 15 mL of rectified spirit by warming.
-
To this, add a solution of 1.1 g of o-phenylenediamine in 1 mL of rectified spirit.
-
Heat the mixture to boiling for 10 minutes.
-
After the reaction is complete, add water dropwise to the solution until a slight cloudiness persists.
-
Allow the solution to cool, which will cause the 2,3-diphenylquinoxaline product to precipitate.
-
Collect the precipitate by filtration and recrystallize from aqueous ethanol.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis is a green chemistry technique that often leads to shorter reaction times and higher yields.[5][6][7][8][9]
Materials:
-
o-Phenylenediamine (1.1 mmol)
-
Benzil (1 mmol)
-
Acidic Alumina
Procedure:
-
Grind a mixture of o-phenylenediamine and benzil with acidic alumina in a mortar and pestle.
-
Transfer the mixture to a beaker and place it in a microwave oven.
-
Irradiate the mixture at a power and time determined by the specific microwave reactor (e.g., 3 minutes).[5]
-
After the reaction, allow the mixture to cool to room temperature.
-
Extract the product with a suitable solvent (e.g., ethanol) and recover by evaporation of the solvent.
Heterogeneous Catalysis
This method utilizes a solid-supported catalyst that can be easily recovered and reused, aligning with the principles of green chemistry.[1][5][10]
Materials:
-
o-Phenylenediamine (1 mmol)
-
Benzil (1 mmol)
-
CuH₂PMo₁₁VO₄₀ on Alumina (catalyst)
-
Toluene
Procedure:
-
In a reaction vessel, combine o-phenylenediamine, benzil, and the heterogeneous catalyst in toluene.
-
Stir the mixture at room temperature for the specified reaction time (e.g., 2 hours).[5]
-
Upon completion, separate the insoluble catalyst by filtration.[5]
-
Dry the filtrate over anhydrous Na₂SO₄.
-
Evaporate the solvent under reduced pressure to obtain the crude product, which can be further purified by recrystallization.
Beirut Reaction
The Beirut Reaction is a cycloaddition between a benzofuroxan and an enolate-forming species to produce quinoxaline-N,N'-dioxides.[11][12][13][14]
Materials:
-
Halogenated benzofuroxan
-
Benzylacetone or Phenoxyacetone
-
Methanol
-
Gaseous Ammonia (catalyst)
Procedure:
-
Dissolve the halogenated benzofuroxan and benzylacetone (or phenoxyacetone) in methanol.
-
Introduce gaseous ammonia as a catalyst into the solution.
-
The reaction proceeds to form the corresponding 2-benzyl- or 2-phenoxy-3-methylquinoxaline-1,4-dioxides.[11]
-
Isolate the product through standard workup procedures.
Reaction Mechanisms and Workflow
To visualize the chemical transformations and experimental processes, the following diagrams illustrate the core mechanisms and a comparative workflow of the synthetic routes.
References
- 1. mdpi.com [mdpi.com]
- 2. Methods of Preparation of Quinoxalines | Encyclopedia MDPI [encyclopedia.pub]
- 3. Recent advances in the transition-metal-free synthesis of quinoxalines - RSC Advances (RSC Publishing) DOI:10.1039/D1RA06942J [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. An Effective Microwave-Induced Iodine-Catalyzed Method for the Synthesis of Quinoxalines via Condensation of 1,2-Diamines with 1,2-Dicarbonyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sciencefeatured.com [sciencefeatured.com]
- 8. tandfonline.com [tandfonline.com]
- 9. scispace.com [scispace.com]
- 10. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. static.sites.sbq.org.br [static.sites.sbq.org.br]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
Validating Biological Targets for Novel Quinoxaline Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Quinoxaline derivatives have emerged as a promising class of heterocyclic compounds with a broad spectrum of therapeutic applications, including anticancer, anti-inflammatory, and neuroprotective activities. The versatility of the quinoxaline scaffold allows for structural modifications that can be tailored to interact with a variety of biological targets. This guide provides a comparative analysis of key biological targets for novel quinoxaline inhibitors, supported by experimental data and detailed protocols for target validation.
Key Biological Targets and Comparative Inhibitor Activity
The efficacy of quinoxaline-based inhibitors has been demonstrated against several key molecular targets involved in critical cellular processes. This section summarizes the inhibitory activities of various quinoxaline derivatives against these targets.
Kinase Inhibitors
Quinoxaline derivatives have shown significant potential as inhibitors of various kinases, which are crucial regulators of cell signaling pathways often dysregulated in diseases like cancer.[1]
Table 1: Comparative IC50 Values of Quinoxaline-Based Kinase Inhibitors
| Target Kinase | Quinoxaline Derivative | IC50 (nM) | Cell Line/Assay Conditions | Reference |
| c-Met | Compound 27 | 19 | Kinase Assay | [1] |
| Compound 28 | 64 | Kinase Assay | [1] | |
| 3,6-disubstituted quinoline 26 | 9.3 | Kinase Assay | [1] | |
| VEGFR-2 | Compound 17b | 2.7 | Enzymatic Assay | [2][3][4] |
| Sorafenib (Reference) | 3.12 | Enzymatic Assay | [2][3] | |
| Compound 23j | 3.7 | In vitro VEGFR-2 assay | [5][6] | |
| Compound 23l | 5.8 | In vitro VEGFR-2 assay | [5][6] | |
| ASK1 | Compound 26e | 30.17 | In vitro Assay | [7][8][9] |
| Compound 12d | 49.63 | In vitro Assay | [7] | |
| Compound 12e | 46.32 | In vitro Assay | [7] | |
| PI3K/mTOR | Quinolone 38 | 720 (PI3K), 2620 (mTOR) | Kinase Assay | [1] |
| Compound 7b | ~50,000 | PI3Kα Inhibition Assay | [10] |
Topoisomerase II Inhibitors
Topoisomerase II is a vital enzyme in DNA replication and a well-established target for cancer therapy. Certain quinoxaline derivatives act as potent inhibitors of this enzyme.[11]
Table 2: Comparative IC50 Values of Quinoxaline-Based Topoisomerase II Inhibitors
| Quinoxaline Derivative | IC50 (µM) vs. Topo II | Cell Line | Reference |
| Compound IV | 7.529 | PC-3 | [12] |
| Compound III | 21.98 | PC-3 | [12] |
| Compound 13 | 6.4 | HCT-116 | [13] |
| Compound 15 | 15.3 | HCT-116 | [13] |
| Compound 7e | 0.890 | MCF-7 | [14] |
| Doxorubicin (Reference) | 3.8 | HCT-116 | [13] |
| Doxorubicin (Reference) | 0.94 | MCF-7 | [14] |
Histone Deacetylase (HDAC) Inhibitors
Histone deacetylases are enzymes that play a crucial role in the epigenetic regulation of gene expression and are attractive targets for cancer therapy.
Table 3: Comparative IC50 Values of Quinoxaline-Based HDAC Inhibitors
| Quinoxaline Derivative | IC50 (µM) vs. HDAC1 | IC50 (µM) vs. HDAC4 | IC50 (µM) vs. HDAC6 | Reference |
| Compound 6c | 1.76 | 1.39 | 3.46 | [15][16][17] |
| SAHA (Reference) | 0.86 | 0.97 | 0.93 | [15][16][17] |
Signaling Pathways and Experimental Workflows
Visualizing the intricate network of cellular signaling and the workflow of validation experiments is crucial for understanding the mechanism of action of quinoxaline inhibitors.
Caption: Key signaling pathways targeted by quinoxaline inhibitors.
Caption: General workflow for biological target validation.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental for the validation of biological targets.
In Vitro Kinase Assay (Example: PI3K)
This assay measures the ability of a compound to inhibit the activity of a specific kinase.
Materials:
-
Recombinant PI3K enzyme
-
PIP2 substrate
-
ATP
-
Kinase reaction buffer
-
Quinoxaline inhibitor
-
Detection reagents (e.g., for TR-FRET or luminescence)
-
384-well plates
Procedure:
-
Prepare serial dilutions of the quinoxaline inhibitor in DMSO.
-
Add the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.[18]
-
Add the PI3K enzyme solution to each well.[18]
-
Initiate the kinase reaction by adding a mixture of PIP2 substrate and ATP.[18]
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).[18]
-
Stop the reaction and add the detection reagents.
-
Read the signal (e.g., fluorescence or luminescence) using a plate reader.
-
Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[19]
Materials:
-
Cells of interest
-
96-well plates
-
Culture medium
-
Quinoxaline inhibitor
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or SDS-HCl)
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the quinoxaline inhibitor for a specified duration (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.[20]
-
The MTT is reduced by metabolically active cells to form insoluble purple formazan crystals.[19]
-
Add a solubilization solution to dissolve the formazan crystals.[20]
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.[20]
-
Calculate cell viability as a percentage of the untreated control.
Western Blot Analysis for Signaling Pathway Modulation
Western blotting is used to detect specific proteins in a sample and can be used to assess the phosphorylation status of key signaling molecules.[21][22][23]
Materials:
-
Cells treated with quinoxaline inhibitor
-
Lysis buffer
-
Protein assay reagents
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., BSA or non-fat milk)
-
Primary antibodies (e.g., against total and phosphorylated forms of target proteins)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Lyse the treated cells and determine the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a membrane.[24]
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.[24]
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.[24]
-
Quantify the band intensities to determine the effect of the inhibitor on protein expression and phosphorylation.
In Vivo Tumor Xenograft Model
This model is used to evaluate the anti-tumor efficacy of a compound in a living organism.[25][26][27][28]
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line of interest
-
Matrigel (optional, to improve tumor take rate)[29]
-
Quinoxaline inhibitor formulation for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Harvest cancer cells and resuspend them in a suitable medium, optionally mixed with Matrigel.[25][27]
-
Subcutaneously inject the cell suspension into the flank of the immunocompromised mice.[25][26]
-
Monitor the mice for tumor growth.
-
Once tumors reach a palpable size, randomize the mice into treatment and control groups.
-
Administer the quinoxaline inhibitor or vehicle control according to the desired dosing schedule and route.
-
Measure tumor volume and body weight regularly (e.g., 2-3 times per week).[25]
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis, or western blotting).
References
- 1. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New quinoxaline-based VEGFR-2 inhibitors: design, synthesis, and antiproliferative evaluation with in silico docking, ADMET, toxicity, and DFT studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New quinoxaline-based VEGFR-2 inhibitors: design, synthesis, and antiproliferative evaluation with in silico docking, ADMET, toxicity, and DFT studies ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05925D [pubs.rsc.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Novel 2-substituted-quinoxaline analogs with potential antiproliferative activity against breast cancer: insights into cell cycle arrest, topoisomeras ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06189B [pubs.rsc.org]
- 12. tandfonline.com [tandfonline.com]
- 13. Design and Discovery of Novel Quinoxaline Derivatives as Dual DNA Intercalators and Topoisomerase II Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Triazoloquinoxalines-based DNA intercalators-Topo II inhibitors: design, synthesis, docking, ADMET and anti-proliferative evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Design and Synthesis of New Quinoxaline Derivatives as Potential Histone Deacetylase Inhibitors Targeting Hepatocellular Carcinoma: In Silico, In Vitro, and SAR Studies [frontiersin.org]
- 16. Design and Synthesis of New Quinoxaline Derivatives as Potential Histone Deacetylase Inhibitors Targeting Hepatocellular Carcinoma: In Silico, In Vitro, and SAR Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. broadpharm.com [broadpharm.com]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - JP [thermofisher.com]
- 22. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 23. Western blot protocol | Abcam [abcam.com]
- 24. benchchem.com [benchchem.com]
- 25. benchchem.com [benchchem.com]
- 26. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 27. yeasenbio.com [yeasenbio.com]
- 28. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 29. Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME | Bio-Techne [bio-techne.com]
Safety Operating Guide
Proper Disposal of 2-Chloro-3-methoxyquinoxaline: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of 2-Chloro-3-methoxyquinoxaline, a halogenated organic compound. Researchers, scientists, and drug development professionals must adhere to these procedural guidelines to ensure personal safety and compliance with environmental regulations. The following protocols are designed to minimize risk and ensure a safe laboratory environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with extreme care in a well-ventilated laboratory fume hood. As a chlorinated, nitrogen-containing organic compound, it should be treated as hazardous waste.[1] Personal Protective Equipment (PPE) is mandatory.
| Body Part | Required PPE | Specifications and Best Practices |
| Hands | Chemical-resistant gloves | Double-gloving with nitrile or neoprene gloves is recommended. Inspect gloves for any signs of degradation or perforation before use. Change gloves immediately if contaminated.[2] |
| Eyes | Safety glasses with side shields or chemical splash goggles | Must meet ANSI Z87.1 standards. For operations with a higher risk of splashing, a face shield should be worn in addition to goggles.[2] |
| Body | Laboratory coat | A flame-resistant lab coat is recommended. Ensure the coat is fully buttoned to provide maximum coverage.[1][2] |
| Respiratory | Use in a certified chemical fume hood | All handling of the solid or solutions of the compound should be performed in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors. If a fume hood is not available, a NIOSH-approved respirator may be required.[2] |
Hazard Data Summary
| Hazard Metric | Predicted Value/Effect | Implication for Disposal |
| Toxicity | Predicted to be harmful if swallowed, inhaled, or in contact with skin. Potential for skin and eye irritation.[3] | Handle with appropriate PPE and avoid exposure. Waste must be treated as toxic.[3] |
| Reactivity | The chlorinated heterocyclic structure suggests potential for reaction with strong oxidizing agents and bases. | Segregate from incompatible materials. Avoid heat and direct sunlight.[3] |
| Environmental Hazard | Halogenated organic compounds can be persistent in the environment and harmful to aquatic life.[3][4] | Do not dispose of down the drain.[2][3] Ensure waste is sent for high-temperature incineration.[1][3][5] |
Operational Disposal Plan: Step-by-Step Protocol
Adherence to a standardized operational plan is critical for minimizing exposure and preventing contamination.
1. Waste Identification and Segregation:
-
Treat all this compound waste, including contaminated materials, as hazardous halogenated organic waste.[2][5]
-
It is critical to segregate this waste from non-halogenated organic solvents, aqueous solutions, and solid waste to prevent dangerous reactions and to facilitate proper disposal.[1][5]
2. Waste Collection and Container Management:
-
Solid Waste: Collect solid this compound waste, including contaminated consumables (e.g., weigh boats, pipette tips, gloves), in a dedicated, properly labeled, and sealed container.[1][2] The label should read "Halogenated Organic Solid Waste" and list "this compound" as a constituent.[2]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled, and sealed container compatible with the chemical.[1][5] The label must include the words "Hazardous Waste," the full chemical name, and any other components in the waste stream.[1] Do not mix with other solvent waste streams unless compatibility is confirmed.[1]
-
Sharps Waste: Any contaminated needles or other sharps must be disposed of in a designated sharps container.[2]
-
Keep all waste containers securely closed except when adding waste.[1][5]
3. Storage in Satellite Accumulation Areas (SAA):
-
Store waste containers in a designated, secure, and well-ventilated hazardous waste accumulation area, also known as a Satellite Accumulation Area (SAA), at or near the point of generation.[1][4][5]
-
Ensure the SAA is away from incompatible materials.[5]
4. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for hazardous waste.[3]
-
Provide the EHS department with a complete and accurate description of the waste, including its chemical composition and estimated quantity.[3]
5. Final Disposal Method:
-
The most common and appropriate method for the disposal of chlorinated, nitrogen-containing organic compounds is high-temperature incineration at an approved and licensed hazardous waste disposal facility.[1][3][5] This process ensures the complete destruction of the compound.[5]
-
Under no circumstances should this chemical be released into the environment or disposed of in standard laboratory drains.[1][2]
Spill Management
In the event of a spill, immediate and appropriate action is crucial to mitigate risks.
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.[3]
-
Control and Contain: For small, manageable spills, and only if you are trained and equipped to do so, contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial chemical spill kit.[3] Do not use combustible materials like paper towels.[3]
-
Cleanup and Decontamination: Wearing the appropriate PPE, carefully collect the absorbent material and place it in a sealed, labeled hazardous waste container.[3] Decontaminate the spill area with a suitable solvent, followed by soap and water.[3]
Disposal Decision Workflow
Caption: Workflow for the safe disposal of this compound.
References
Essential Safety and Operational Guide for 2-Chloro-3-methoxyquinoxaline
This guide provides immediate and essential safety protocols, operational guidelines, and disposal plans for handling 2-Chloro-3-methoxyquinoxaline. The information is compiled to ensure the safe management of this chemical in a laboratory environment. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on safety protocols for structurally similar compounds, such as other quinoxaline derivatives.
Hazard Identification and Personal Protective Equipment (PPE)
Summary of Required Personal Protective Equipment
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield.[3][4] | Protects eyes from splashes and airborne particles of the chemical. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene).[1] It is recommended to wear two pairs of chemotherapy-grade gloves.[5] | Prevents skin contact and absorption. Regular glove changes (every 30-60 minutes) are advised.[3] |
| Skin and Body Protection | A disposable gown made of polyethylene-coated polypropylene or other resistant laminate materials.[5] A lab coat is a minimum requirement.[1] | Provides a barrier against spills and contamination.[5] Standard cloth lab coats are not sufficient for handling hazardous products. |
| Respiratory Protection | An N95 respirator or higher, especially when handling the powder outside of a certified chemical fume hood.[6] | Minimizes the risk of inhaling airborne particles.[7] A full face-piece respirator offers both eye and respiratory protection.[5] |
| Foot Protection | Closed-toe shoes are mandatory. Shoe covers should be worn in designated hazardous drug compounding areas.[3][6] | Protects feet from spills and prevents the tracking of contaminants. |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach is crucial for the safe handling of this compound. The following workflow outlines the necessary steps from preparation to disposal.
Caption: Workflow for the safe handling of this compound.
Experimental Protocol:
-
Preparation:
-
Designate a specific work area, preferably within a certified chemical fume hood, for handling this compound.
-
Ensure that an eyewash station and safety shower are readily accessible.[1]
-
Before handling the chemical, put on all required PPE as detailed in the table above.
-
Assemble all necessary glassware, reagents, and equipment.
-
-
Handling:
-
Perform all manipulations of the solid compound, such as weighing, within the chemical fume hood to minimize inhalation exposure.
-
Handle the compound gently to avoid creating dust.
-
If dissolving the compound, add the solvent slowly to prevent splashing.
-
Keep containers of the chemical tightly closed when not in use.[8]
-
-
Cleanup and Disposal:
-
Decontaminate all surfaces and equipment after use.
-
Dispose of all waste, including contaminated gloves, gowns, and disposable labware, in a designated hazardous waste container.[2]
-
Chemical waste generators must adhere to local, regional, and national hazardous waste regulations for complete and accurate classification and disposal.[9]
-
Remove PPE in the designated area, avoiding cross-contamination.
-
Disposal Plan
All materials contaminated with this compound must be treated as hazardous waste.
Waste Segregation and Disposal Procedures
| Waste Type | Disposal Container | Disposal Procedure |
| Solid Waste | Labeled, sealed, and puncture-resistant container. | Includes contaminated gloves, wipes, and disposable labware. The container should be clearly marked as "Hazardous Waste". |
| Liquid Waste | Labeled, sealed, and chemically-resistant container. | Includes reaction mixtures and solvent rinses. Do not mix with other waste streams unless compatible. |
| Sharps Waste | Labeled, puncture-proof sharps container. | Includes contaminated needles and razor blades. |
| Uncleaned Containers | Original or appropriate labeled waste container. | Handle uncleaned containers with the same precautions as the product itself. |
Always consult your institution's environmental health and safety (EHS) office for specific disposal guidelines. Waste must be disposed of in accordance with national and local regulations.
References
- 1. benchchem.com [benchchem.com]
- 2. fishersci.co.uk [fishersci.co.uk]
- 3. pppmag.com [pppmag.com]
- 4. quora.com [quora.com]
- 5. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 6. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 7. fishersci.com [fishersci.com]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
- 9. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
